Product packaging for Picolinafen(Cat. No.:CAS No. 137641-05-5)

Picolinafen

Cat. No.: B105197
CAS No.: 137641-05-5
M. Wt: 376.3 g/mol
InChI Key: CWKFPEBMTGKLKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Picolinafen is a pyridinecarboxamide resulting from the formal condensation of the carboxy group of 6-(m-trifluoromethylphenoxy)picolinic acid with the amino group of p-fluoroaniline. A carotenoid biosynthesis inhibitor, it is used as a herbicide for the control of broad-leaved weeds in cereal crops. It has a role as a herbicide, an agrochemical and a carotenoid biosynthesis inhibitor. It is a pyridinecarboxamide, a member of (trifluoromethyl)benzenes, an aromatic ether and a member of monofluorobenzenes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H12F4N2O2 B105197 Picolinafen CAS No. 137641-05-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-fluorophenyl)-6-[3-(trifluoromethyl)phenoxy]pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12F4N2O2/c20-13-7-9-14(10-8-13)24-18(26)16-5-2-6-17(25-16)27-15-4-1-3-12(11-15)19(21,22)23/h1-11H,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWKFPEBMTGKLKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=CC=CC(=N2)C(=O)NC3=CC=C(C=C3)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12F4N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8044339
Record name Picolinafen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8044339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137641-05-5
Record name Picolinafen
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=137641-05-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Picolinafen [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137641055
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Picolinafen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8044339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Pyridinecarboxamide, N-(4-fluorophenyl)-6-[3-(trifluoromethyl)phenoxy]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.112.657
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 137641-05-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PICOLINAFEN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VJE2EX3SNN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Picolinafen: A Technical Guide to its Discovery, Development, and Mode of Action

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Picolinafen is a selective, post-emergence herbicide belonging to the aryloxypicolinamide chemical class. Developed for the control of a range of broadleaf weeds in winter cereals and certain grain legumes, its mode of action is the inhibition of carotenoid biosynthesis. This technical guide provides an in-depth overview of the discovery and developmental history of this compound, its synthesis, mechanism of action, herbicidal efficacy, and the experimental protocols used in its evaluation.

Discovery and Developmental History

This compound was discovered by Shell International Research.[1][2] The patent for the compound was first filed in 1991. Following its discovery, the product was acquired by American Cyanamid in a 1993 merger.[3] Developmental trials were conducted by Cyanamid Agriculture between 1994 and 1999.[3] In 2000, American Cyanamid was acquired by BASF, which continued the development and commercialization of this compound.[2][3]

The first registrations for this compound were obtained in 2001 in Australia, the United Kingdom, and Germany.[1] It was launched the same year in Australia as a mixture with MCPA under the trade name Paragon®, and in the UK as a mixture with pendimethalin called PicoPro®.[1][3] this compound was submitted to the EU for review as a new active substance in 1999 and was included on Annex I on October 1, 2002.[1]

The developmental history of this compound showcases a typical progression from initial discovery to market introduction, involving multiple corporate acquisitions and extensive field trial validation.

G cluster_0 Discovery & Early Development cluster_1 Commercialization Discovery Discovery by Shell International Research Patent Patent Filed (EP 447004) [1991] Discovery->Patent Acquisition1 Acquired by American Cyanamid [1993] Patent->Acquisition1 Trials Developmental Trials [1994-1999] Acquisition1->Trials Acquisition2 Acquired by BASF [2000] Trials->Acquisition2 Launch First Launch & Registrations (Australia, UK, Germany) [2001] Acquisition2->Launch EU_Approval EU Annex I Inclusion [2002] Launch->EU_Approval

This compound Development and Commercialization Timeline.

Chemical Properties and Synthesis

This compound is chemically identified as N-(4-fluorophenyl)-6-[3-(trifluoromethyl)phenoxy]pyridine-2-carboxamide.[4] It is classified as an aryloxypicolinamide or nicotinanilide herbicide.[3]

Table 1: Physicochemical Properties of this compound

Property Value Reference
CAS Registry Number 137641-05-5
Molecular Formula C₁₉H₁₂F₄N₂O₂
Molecular Weight 376.30 g/mol
Appearance White to chalky-white crystalline solid
Melting Point 107.2-107.6 °C
Log P (octanol/water) 5.36 - 5.43 (pH 5-9)

| Water Solubility (20°C) | 3.8 - 4.7 x 10⁻⁵ g/L | |

Industrial Synthesis

The industrial synthesis of this compound involves a multi-step process. It begins with the preparation of a trifluoromethylphenol derivative.[5] This intermediate then undergoes an etherification reaction with a halogenated picolinic acid precursor, typically in a polar aprotic solvent like DMF or DMSO under basic conditions, to form the crucial phenoxy linkage.[5] Following this, a methyl group is introduced via alkylation.[5] The final this compound product is then purified through methods such as crystallization or solvent extraction.[5]

Mode of Action: Inhibition of Carotenoid Biosynthesis

This compound's herbicidal activity stems from its role as an inhibitor of carotenoid biosynthesis.[6] It is classified as a Group 12 (WSSA) or Group F1 (HRAC) herbicide.[2][7]

The specific molecular target of this compound is the enzyme phytoene desaturase (PDS).[1][3][8] PDS is a critical enzyme in the carotenoid biosynthetic pathway, responsible for converting colorless 15-cis-phytoene into 9,15,9'-tri-cis-ζ-carotene through the introduction of two double bonds.[9][10] This process is a key step leading to the formation of colored carotenoids like lycopene, β-carotene, and various xanthophylls.[11][12][13]

By inhibiting PDS, this compound causes the accumulation of the substrate 15-cis-phytoene.[14] The resulting lack of colored carotenoids has a catastrophic effect on the plant. Carotenoids play an essential role in photoprotection by quenching excess light energy and scavenging reactive oxygen species (ROS) that can damage chlorophyll and other cellular components.[7][11] Without carotenoids, chlorophyll is rapidly destroyed by photooxidation, a process that leads to the characteristic "bleaching" symptom.[1][3][7] Affected plant leaves exhibit irregularly shaped white and mauve blotches, which spread and lead to necrosis and eventual plant death.[8][15]

G GGPP Geranylgeranyl pyrophosphate (GGPP) PSY Phytoene Synthase (PSY) GGPP->PSY Phytoene 15-cis-Phytoene PDS Phytoene Desaturase (PDS) Phytoene->PDS ZetaCarotene 9,15,9'-tri-cis-ζ-Carotene OtherEnzymes ZDS, Z-ISO, CRTISO, etc. ZetaCarotene->OtherEnzymes Lycopene Lycopene Carotenes α- & β-Carotenes Lycopene->Carotenes Xanthophylls Xanthophylls (Lutein, Zeaxanthin, etc.) Carotenes->Xanthophylls Chlorophyll Chlorophyll Protection Xanthophylls->Chlorophyll Photosynthesis Healthy Photosynthesis Chlorophyll->Photosynthesis PSY->Phytoene PDS->ZetaCarotene Bleaching Chlorophyll Destruction (Bleaching) PDS->Bleaching OtherEnzymes->Lycopene This compound This compound This compound->Inhibition Bleaching->Photosynthesis

This compound's Mode of Action in the Carotenoid Biosynthesis Pathway.

Herbicidal Efficacy and Crop Safety

This compound is a selective, foliar-absorbed, post-emergence herbicide with some limited soil residual activity.[3][6] It is primarily used in winter cereals (wheat, barley, rye, triticale) and certain legumes like field peas and narrowleaf lupins.[3][5] Its main target is annual broadleaf weeds.[3]

Table 2: Weeds Controlled by this compound

Weed Species Common Name Level of Control Reference
Raphanus raphanistrum Wild Radish Control [15]
Galium aparine Cleavers Control [5]
Stellaria media Chickweed Control [5]
Veronica persica Field Speedwell Control [5]
Viola arvensis Field Pansy Control [5]
Capsella bursa-pastoris Shepherd's Purse Control [5]

| Arctotheca calendula | Capeweed | Suppression |[8] |

Application Rates and Timing

Efficacy is dependent on the target weed and its growth stage. For example, for the control of Wild Radish in field peas and lupins, application rates typically range from 33 to 50 g/ha.[15] Application is recommended when most target weeds are at the 2 to 6 leaf stage for optimal control.[15]

Commercial Formulations

To broaden the spectrum of weed control and manage resistance, this compound is frequently marketed in combination with other herbicides.[6]

  • Paragon®: A mixture of this compound (50 g/L) and MCPA (500 g/L). The MCPA, a Group 4 (WSSA) / Group O (HRAC) herbicide, disrupts plant hormone activity, providing a complementary mode of action.[3][6][8]

  • PicoPro®/Flight®/Picona®: A mixture of this compound and pendimethalin. This combination offers both contact and residual activity against a range of broadleaf weeds and grasses.[1][16]

Crop Safety

Following application, some transient bleaching or yellowing of crop foliage may occur, particularly on leaves present at the time of spraying.[6][15] This is generally temporary, and new growth is unaffected in healthy, stress-free crops.[6][15] Crop stress from factors like disease, frost, or nutrient deficiencies can exacerbate these symptoms.[15]

Toxicological Profile

Toxicological studies are essential for establishing the safety profile of any agrochemical. This compound has undergone extensive testing.

Table 3: Summary of Toxicological Data for this compound

Study Type Species Result Reference
Acute Oral LD₅₀ Rat >5000 mg/kg
Acute Dermal LD₅₀ Rat >4000 mg/kg
Acute Inhalation LC₅₀ Rat >5.9 mg/L
90-Day Feeding NOEL Dog 50 ppm (10 mg/kg bw/day) [8]
18-Month Carcinogenicity Mouse No increase in neoplasms [8]
Developmental Toxicity Rabbit Maternal NOAEL: 5 mg/kg bw/day [17]

| Aquatic Toxicity LC₅₀ (96 hr) | Rainbow Trout | 0.281 mg/L | |

Experimental Protocols: Herbicide Efficacy Evaluation

The evaluation of a herbicide like this compound requires rigorous and standardized experimental protocols to determine its efficacy and crop safety under various conditions. While specific trial details are proprietary, a general methodology can be outlined based on regulatory guidelines and standard agricultural research practices.[18][19][20]

Objective

To assess the efficacy of this compound, applied post-emergence, for the control of key broadleaf weeds in a specified crop (e.g., winter wheat) and to evaluate crop tolerance.

Experimental Design
  • Layout: Randomized Complete Block Design (RCBD) is typically used to account for field variability.[20]

  • Replicates: A minimum of 3-4 replicates per treatment.

  • Plot Size: Sufficiently large to allow for representative weed populations and minimize edge effects (e.g., 2m x 10m).

Treatments
  • Untreated Control: A plot that receives no herbicide application, used as a baseline for weed pressure and crop health.

  • This compound (Test Product): Applied at several rates, including the proposed label rate (e.g., 40 g/ha), a lower rate (e.g., 20 g/ha), and a higher rate (e.g., 80 g/ha) to determine the dose-response.

  • This compound (Crop Safety Rate): Applied at twice the proposed label rate (e.g., 80 g/ha) to assess crop phytotoxicity.[19]

  • Reference Product: A commercially available standard herbicide with a similar use pattern and target weed spectrum (e.g., diflufenican) for comparison.[8]

Application
  • Timing: Post-emergence, when target weeds are at a specific growth stage (e.g., 2-6 true leaves) and the crop is within its safe application window (e.g., Zadoks scale 13-31 for cereals).

  • Equipment: A calibrated research plot sprayer equipped with flat-fan nozzles to ensure uniform coverage.

  • Carrier Volume: Typically 50-100 L/ha of water.[6][15]

Data Collection and Assessments
  • Weed Efficacy: Visual assessment of percent weed control by species at set intervals after application (e.g., 14, 28, and 56 days after treatment). This is a percentage scale where 0% = no effect and 100% = complete death of the weeds, compared to the untreated control.

  • Crop Phytotoxicity: Visual assessment of crop injury (e.g., chlorosis, necrosis, stunting) on a percentage scale (0% = no injury, 100% = complete crop death) at the same intervals.

  • Weed Density and Biomass: Counts of weed numbers per unit area (e.g., per m²) and/or collection of above-ground weed biomass (dried and weighed) from quadrats within each plot.

  • Crop Yield: Harvesting the grain from a defined area within each plot at crop maturity and adjusting for moisture content to determine yield (e.g., in tonnes/ha).

G cluster_0 Phase 1: Trial Setup cluster_1 Phase 2: Application cluster_2 Phase 3: Assessment & Data Collection cluster_3 Phase 4: Analysis Site Site Selection (Relevant Crop, Soil, Weed Pressure) Design Experimental Design (Randomized Complete Block, 4 Reps) Site->Design Treatments Treatment Definition (Untreated, this compound Rates, Reference) Design->Treatments Timing Determine Application Timing (Crop & Weed Growth Stage) Treatments->Timing Application Calibrated Spray Application Timing->Application Assessments Visual Assessments (% Weed Control, % Crop Injury) (14, 28, 56 DAT) Application->Assessments Measurements Quantitative Measurements (Weed Density/Biomass) Assessments->Measurements Yield Crop Harvest & Yield Measurement Measurements->Yield Analysis Statistical Analysis (ANOVA, Mean Separation) Yield->Analysis Report Final Report & Conclusion Analysis->Report

Generalized Experimental Workflow for Herbicide Efficacy Trials.

Conclusion

This compound represents a significant development in the control of broadleaf weeds in cereal crops. Its discovery by Shell and subsequent commercialization by BASF provided growers with an effective tool utilizing the inhibition of phytoene desaturase, a key enzyme in the plant's carotenoid biosynthesis pathway. Through extensive developmental trials and toxicological evaluation, its efficacy and safety profile have been well-established. Marketed primarily in combination with other active ingredients, this compound continues to be a relevant herbicide for integrated weed management programs.

References

Picolinafen: A Comprehensive Toxicological Profile and Risk Assessment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Picolinafen is a selective, post-emergence herbicide used for the control of broad-leaved weeds in cereal crops.[1] It belongs to the pyridinecarboxamide chemical class.[2] Its mode of action is the inhibition of phytoene desaturase (PDS), a key enzyme in the carotenoid biosynthesis pathway in plants.[1][3] This inhibition leads to the destruction of chlorophyll, resulting in characteristic bleaching symptoms on susceptible weeds.[1][4] This technical guide provides an in-depth overview of the toxicological profile and risk assessment of this compound, compiled from publicly available regulatory data and scientific literature.

Mechanism of Action

This compound's herbicidal activity stems from its ability to disrupt carotenoid biosynthesis in target plants. It specifically inhibits the enzyme phytoene desaturase, which is crucial for converting phytoene into ζ-carotene. The disruption of this pathway leads to a depletion of carotenoids, which are essential for protecting chlorophyll from photo-oxidation. The subsequent degradation of chlorophyll results in the characteristic bleaching of the plant tissue, followed by necrosis and death.[3][4]

This compound Mechanism of Action cluster_pathway Carotenoid Biosynthesis Pathway Geranylgeranyl_PP Geranylgeranyl PP Phytoene Phytoene Geranylgeranyl_PP->Phytoene Phytoene Synthase zeta_Carotene ζ-Carotene Phytoene->zeta_Carotene Phytoene Desaturase (PDS) Lycopene Lycopene zeta_Carotene->Lycopene Carotenes β-Carotene, etc. Lycopene->Carotenes Chlorophyll_Protection Chlorophyll Protection & Photosynthesis Carotenes->Chlorophyll_Protection This compound This compound This compound->Inhibition

Caption: Mechanism of action of this compound via inhibition of Phytoene Desaturase (PDS).

Toxicological Profile

The toxicological database for this compound is extensive, comprising studies to evaluate its potential effects on various organisms.[4] The studies have generally been conducted in compliance with international guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Acute Toxicity

This compound exhibits low acute toxicity via the oral, dermal, and inhalation routes in rats.[2] It is not a skin irritant in rabbits and not a skin sensitizer in guinea pigs, though it may be a slight eye irritant in rabbits.[2]

Study Species Endpoint Value Reference
Acute Oral ToxicityRatLD50>5000 mg/kg bw[2][3][5]
Acute Dermal ToxicityRatLD50>4000 mg/kg bw[3][5]
Acute Inhalation ToxicityRatLC50 (4h)>5.9 mg/L[2][3][5]
Skin IrritationRabbit-Non-irritant[2][3]
Eye IrritationRabbit-Slight irritant[2]
Dermal SensitizationGuinea Pig-Non-sensitizer[2][3]
Repeated-Dose Toxicity

Subchronic and chronic toxicity studies have been conducted in rats, mice, and dogs. The primary effects observed after repeated exposure are related to hematological changes indicative of regenerative hemolytic anemia, along with increased spleen and/or liver weights.[6] In dogs, effects on the thyroid have also been noted.[4]

Study Species Duration NOAEL LOAEL Key Effects at LOAEL Reference
Subchronic OralRat13 weeks80 ppm (6.4 mg/kg bw/day)400 ppmReduced hemoglobin, Hct, and RBC; increased spleen and liver weights.[4]
Subchronic OralDog90 days50 ppm (1.7 mg/kg bw/day)500 ppmThyroid follicular hypertrophy.[4]
Chronic OralRat2 years50 ppm (2.4 mg/kg bw/day)250 ppmEvidence of anemia.[3]
Chronic OralDog1 year50 ppm (1.4 mg/kg bw/day)-Lower body weight and body weight gain in males.[4][6]
CarcinogenicityMouse18 months40 ppm (6.9 mg/kg bw/day)400 ppmEvidence of anemia and liver hypertrophy.[3]
Genotoxicity and Carcinogenicity

This compound has been tested in a battery of in vitro and in vivo genotoxicity assays. The results indicate that this compound is not mutagenic or genotoxic.[3] Long-term carcinogenicity studies in mice and rats showed no evidence of a carcinogenic effect.[3][7]

Test System Result Reference
Bacterial Reverse Mutation Assay (Ames test)S. typhimurium, E. coliNegative[3]
In vitro Mammalian Cell Gene MutationCHO/HGPRTNegative[3]
In vitro Chromosomal AberrationChinese Hamster Ovary (CHO) cellsNegative[3]
In vivo Mammalian Erythrocyte MicronucleusMouse bone marrowNegative[2][3]
CarcinogenicityMouse (18-month)No evidence of carcinogenicity[4]
CarcinogenicityRat (2-year)No evidence of carcinogenicity[7]
Reproductive and Developmental Toxicity

Reproductive and developmental toxicity studies have been conducted in rats and rabbits. There was no evidence of teratogenic effects in either species.[8] Developmental effects were only observed at doses that were also toxic to the maternal animals.[7]

Study Species NOAEL (Maternal) NOAEL (Developmental/Offspring) NOAEL (Reproductive) Key Effects Reference
Two-Generation ReproductionRat50 ppm (4.0 mg/kg bw/day)50 ppm (4.0 mg/kg bw/day)500 ppm (43.0 mg/kg bw/day)Anemia in parental generations and F2 pups at the LOAEL.[8]
Developmental ToxicityRat50 mg/kg bw/day--Reductions in food consumption, body weight, and hematological changes in dams.[8]
Developmental ToxicityRabbit20 mg/kg bw/day20 mg/kg bw/day-No evidence of teratogenic effects.[6][8]

Ecotoxicological Profile

This compound is very toxic to aquatic organisms, particularly algae and aquatic plants.[1] However, it is of low toxicity to birds, bees, and earthworms.[8]

Organism Group Species Endpoint Value Toxicity Classification Reference
Fish Oncorhynchus mykiss (Rainbow Trout)96h LC50>0.376 mg/L-[1]
Oncorhynchus mykiss28d NOEC>0.0886 mg/L-[1]
Oncorhynchus mykissEarly Life Stage NOEC0.0064 mg/LHigh[4][8]
Aquatic Invertebrates Daphnia magna48h EC50>0.819 mg/L-[1]
Daphnia magna21d NOEC0.007 mg/LHigh[4]
Algae Pseudokirchneriella subcapitata72h EC50 (growth rate)0.000475 mg/LVery High[1]
Ankyra judayiEC500.000025 mg/LVery High[3]
Aquatic Plants Lemna gibbaLC50 (biomass)57 µg/LVery High[2]
Earthworms Eisenia foetida14d LC50>1000 mg/kg soilLow[8]
Bees Apis mellifera48h Oral & Contact LD50>200 µ g/bee Low[3]
Birds Bobwhite Quail, Mallard DuckAcute Oral LD50>2250 mg/kg bwPractically non-toxic[8]

Environmental Fate

This compound is not expected to be mobile in soil and has a low potential to leach into groundwater due to its strong binding to soil particles.[3] The dissipation half-life in the field is less than 25 days.[3] It is stable to hydrolysis and aqueous photolysis.[3]

Risk Assessment

Regulatory authorities have established reference values for human health risk assessment based on the toxicological database.

Reference Value Value Basis Reference
Acceptable Daily Intake (ADI)0.014 mg/kg bw/day1-year dog study[2][6][8]
Acute Reference Dose (ARfD)0.05 mg/kg bw/dayDevelopmental rabbit study[2][8]
Acceptable Operator Exposure Level (AOEL)0.03 mg/kg bw/day-[2]

The risk assessment integrates the toxicity data with potential exposure scenarios for operators, consumers, and the environment. Given the high toxicity to aquatic organisms, mitigation measures are required to prevent contamination of water bodies.[1]

Toxicological Risk Assessment Workflow cluster_hazard Hazard Identification & Characterization cluster_exposure Exposure Assessment cluster_risk Risk Characterization Tox_Studies Toxicological Studies (Acute, Chronic, Repro, etc.) Dose_Response Dose-Response Assessment Tox_Studies->Dose_Response NOAEL_LOAEL Identification of NOAELs/LOAELs Dose_Response->NOAEL_LOAEL ADI_ARfD Derivation of Health-Based Guidance Values (ADI, ARfD, AOEL) NOAEL_LOAEL->ADI_ARfD Risk_Calculation Risk Calculation (Exposure vs. Guidance Values) ADI_ARfD->Risk_Calculation Dietary Dietary Exposure (Residues in Food) Dietary->Risk_Calculation Occupational Occupational Exposure (Applicators) Occupational->Risk_Calculation Environmental Environmental Exposure (PEC in soil, water, air) Environmental->Risk_Calculation Risk_Conclusion Risk Conclusion & Management Risk_Calculation->Risk_Conclusion

Caption: A generalized workflow for toxicological risk assessment of a pesticide.

Experimental Protocols

The toxicological studies on this compound have been conducted following standardized international guidelines, primarily those from the OECD. While specific, detailed protocols for each study are proprietary and not publicly available, the general methodologies adhere to these guidelines. For example:

  • Acute toxicity studies (e.g., OECD 401, 402, 403) typically involve the administration of the test substance to animals (usually rats) at various dose levels to determine the LD50 or LC50.

  • Repeated-dose toxicity studies (e.g., OECD 407, 408, 409, 452) involve daily administration of the substance to animals for a specified period (e.g., 28 days, 90 days, 1 year, 2 years) to determine the NOAEL.

  • Reproductive and developmental toxicity studies (e.g., OECD 414, 416) are designed to evaluate potential effects on fertility, reproduction, and embryonic/fetal development.[6]

  • Genotoxicity studies (e.g., OECD 471, 473, 474) consist of a battery of in vitro and in vivo tests to assess the potential to induce gene mutations or chromosomal damage.

  • Ecotoxicological studies follow specific OECD guidelines for different organisms (e.g., OECD 203 for fish, OECD 202 for Daphnia, OECD 201 for algae).

Conclusion

This compound demonstrates low acute toxicity to mammals and is not genotoxic or carcinogenic. The primary toxicological concerns are related to hematological effects upon repeated exposure and its high toxicity to aquatic organisms, particularly algae. The established ADI, ARfD, and AOEL provide a basis for ensuring human safety when the herbicide is used according to label instructions. Risk mitigation measures are crucial to protect sensitive aquatic environments from exposure. This comprehensive toxicological profile and risk assessment underscores the importance of a thorough evaluation process for pesticides to ensure their safe use in agriculture.

References

Picolinafen's Journey in the Soil: A Technical Guide to its Environmental Fate and Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the environmental fate and degradation pathways of the herbicide picolinafen in the soil. This compound, an aryloxypicolinamide, is effective for the post-emergent control of broadleaf weeds. Understanding its behavior in the soil matrix is critical for assessing its environmental impact and ensuring its safe and effective use. This document provides a comprehensive overview of its degradation kinetics, key metabolites, and the experimental methodologies used in its assessment.

Executive Summary

This compound primarily degrades in the soil through microbial action under aerobic conditions. It is characterized by a relatively low persistence in the soil, with its degradation leading to the formation of several metabolites, the most significant being 2-(3-trifluoromethylphenoxy)-picolinic acid ( CL 153815 ). Abiotic degradation processes such as hydrolysis and photolysis on soil surfaces are considered minor dissipation pathways. This compound exhibits strong binding to soil particles, which limits its potential for leaching into groundwater.

Data Presentation: Quantitative Degradation and Sorption Parameters

The following tables summarize the key quantitative data related to the environmental fate of this compound in soil, providing a clear comparison of its degradation rates and sorption characteristics under various laboratory and field conditions.

Table 1: Aerobic Soil Metabolism of this compound

Soil TypeDT50 (days)DT90 (days)Major MetaboliteMaximum % Applied Radioactivity of Major MetaboliteReference
Sandy Loam7Not Reported CL 153815 66.4[1]
Loam10-14Not Reported CL 153815 Not Reported[2]
Silt Loam1-2Not Reported CL 153815 Not Reported[2]
Typical (EU)6.1Not Reported CL 153815 66.4[3]

DT50: Time required for 50% of the initial concentration to dissipate. DT90: Time required for 90% of the initial concentration to dissipate.

Table 2: Field Dissipation of this compound

LocationSoil TypeDT50 (days)Reference
Europe (8 studies)Various4.5 - 64.5[2]

Table 3: Soil Sorption of this compound

ParameterValueInterpretationReference
Koc (mL g⁻¹)15,000 - 32,000Immobile[2]
Kd (mL g⁻¹)248 - 764Strong Sorption[3]

Koc: Soil organic carbon-water partitioning coefficient. Kd: Soil-water distribution coefficient.

Table 4: Abiotic Degradation of this compound

Degradation ProcessHalf-life (DT50)ConditionsInterpretationReference
HydrolysisStablepH 4, 7, 9 (50°C)Not a significant degradation pathway[1][4]
Soil Photolysis30 daysContinuous irradiationNot a significant degradation pathway[1][4]

Degradation Pathways

The primary degradation pathway of this compound in soil is initiated by the cleavage of the amide bond, a process largely mediated by soil microorganisms. This leads to the formation of two major initial metabolites.

  • Cleavage of the Amide Bond: The initial and most critical step is the microbial-mediated hydrolysis of the amide linkage in the this compound molecule.

  • Formation of Key Metabolites: This cleavage results in the formation of:

    • CL 153815 (2-(3-trifluoromethylphenoxy)-picolinic acid): This is the major metabolite observed in soil degradation studies.[1]

    • CL 7693 (4-fluoroaniline): This aniline moiety is also formed but is generally observed at lower levels and is expected to degrade rapidly under aerobic conditions.[1]

  • Further Degradation: The primary metabolite, CL 153815 , undergoes further degradation in the soil.[1] Both metabolites, along with the parent this compound, can become incorporated into soil organic matter as bound residues or can be completely mineralized to carbon dioxide over time.

Under anaerobic conditions, the degradation of this compound is slower, and the formation of the methyl ester of CL 153815 ( CL 197393 ) has been observed.[1]

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in this guide, providing a framework for understanding how the quantitative data were generated.

Aerobic Soil Metabolism Study (based on OECD Guideline 307)

This laboratory study is designed to determine the rate and route of this compound degradation in soil under controlled aerobic conditions.

1. Test System:

  • Soils: A minimum of three different soil types are used, characterized for texture (sand, silt, clay content), pH, organic carbon content, and microbial biomass.[2]

  • Apparatus: Incubation is carried out in flow-through systems or biometer flasks designed to trap volatile organic compounds and carbon dioxide.[4]

  • Test Substance: 14C-radiolabeled this compound is used to trace the fate of the parent compound and its transformation products. The substance is typically applied to the soil at a rate equivalent to the maximum recommended field application rate.[2]

2. Incubation Conditions:

  • Temperature: Soils are maintained at a constant temperature, typically 20 ± 2°C, in the dark.[2]

  • Moisture: Soil moisture is adjusted to and maintained at 40-60% of the maximum water holding capacity (or pF 2.5).[2]

  • Aeration: A continuous flow of carbon dioxide-free, humidified air is passed through the incubation vessels to maintain aerobic conditions.[4]

3. Sampling and Analysis:

  • Sampling Intervals: Duplicate soil samples are collected at various time points throughout the incubation period (e.g., 0, 2, 7, 14, 30, 60, 90, and 120 days).[2]

  • Extraction: Soil samples are extracted with appropriate organic solvents (e.g., acetonitrile/water mixtures). The efficiency of the extraction method is verified.

  • Analysis: The extracts are analyzed using High-Performance Liquid Chromatography (HPLC) with radiometric detection to quantify this compound and its metabolites. Identification of metabolites is typically confirmed using Liquid Chromatography-Mass Spectrometry (LC-MS).[5][6]

  • Volatiles and Bound Residues: Volatile traps are analyzed for 14CO2 and organic volatiles. Extracted soil is combusted to determine the amount of non-extractable (bound) residues.

Soil Adsorption/Desorption Study (based on OECD Guideline 106)

This study determines the extent to which this compound binds to soil particles, which influences its mobility.

1. Test System:

  • Soils: A minimum of four to five different soil types with varying properties (pH, organic carbon, clay content) are used.[7][8]

  • Test Substance: A solution of 14C-picolinafen in a 0.01 M CaCl2 solution is prepared at several concentrations.

2. Experimental Procedure (Batch Equilibrium Method):

  • Adsorption Phase: Known volumes of the this compound solutions are added to weighed amounts of soil in centrifuge tubes. The soil-to-solution ratio is typically 1:5. The tubes are agitated in the dark at a constant temperature (e.g., 20°C) for a predetermined equilibration period (e.g., 24-48 hours).[9]

  • Separation: After equilibration, the soil suspension is separated by centrifugation.

  • Analysis: The concentration of 14C-picolinafen remaining in the aqueous phase is determined by Liquid Scintillation Counting (LSC). The amount adsorbed to the soil is calculated by the difference between the initial and final solution concentrations.

  • Desorption Phase: After the adsorption phase, the supernatant is replaced with a fresh this compound-free 0.01 M CaCl2 solution. The tubes are re-agitated for the same equilibration period, and the amount of this compound desorbed into the solution is measured. This is typically repeated for several cycles.

3. Data Analysis:

  • The adsorption and desorption data are used to calculate the soil-water distribution coefficient (Kd) and the soil organic carbon-water partitioning coefficient (Koc). The Freundlich or Langmuir adsorption isotherms are often fitted to the data.[9]

Visualizations

The following diagrams illustrate the key pathways and workflows described in this guide.

This compound Degradation Pathway in Soil This compound Degradation Pathway in Soil This compound This compound CL153815 CL 153815 (2-(3-trifluoromethylphenoxy)-picolinic acid) This compound->CL153815 Microbial Amide Cleavage (Aerobic) CL7693 CL 7693 (4-fluoroaniline) This compound->CL7693 Microbial Amide Cleavage (Aerobic) BoundResidues Bound Residues (Soil Organic Matter) CL153815->BoundResidues CO2 Mineralization (CO2) CL153815->CO2 CL197393 CL 197393 (Methyl Ester of CL 153815) CL153815->CL197393 Methylation (Anaerobic) CL7693->BoundResidues CL7693->CO2

Caption: Primary degradation pathway of this compound in soil.

Aerobic Soil Metabolism Experimental Workflow Aerobic Soil Metabolism Experimental Workflow Start Start: Select & Characterize Soils Prepare Prepare Soil Microcosms (Biometer Flasks) Start->Prepare Apply Apply 14C-Picolinafen Prepare->Apply Incubate Incubate in Dark (20°C, Aerobic, Controlled Moisture) Apply->Incubate Sample Sample at Time Intervals (0, 2, 7, 14, 30, 60, 90, 120 days) Incubate->Sample Extract Solvent Extraction of Soil Sample->Extract AnalyzeTraps Analyze Volatile Traps (14CO2, Organic Volatiles) Sample->AnalyzeTraps Analyze Analyze Extracts (HPLC-Radiodetection, LC-MS) Extract->Analyze Combust Combust Extracted Soil (Bound Residues) Extract->Combust Data Data Analysis (DT50, DT90, Metabolite Formation) Analyze->Data AnalyzeTraps->Data Combust->Data

Caption: Workflow for an aerobic soil metabolism study.

References

An In-Depth Technical Guide to the Molecular Binding Interaction of Picolinafen with Phytoene Desaturase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Picolinafen is a potent aryloxypicolinamide herbicide that effectively controls a broad spectrum of broadleaf weeds in cereal crops.[1][2] Its herbicidal activity stems from the specific inhibition of phytoene desaturase (PDS), a key enzyme in the carotenoid biosynthesis pathway in plants.[1] This inhibition leads to a depletion of carotenoids, which are essential for protecting chlorophyll from photooxidation. The subsequent degradation of chlorophyll results in the characteristic bleaching or whitening of susceptible plant tissues, ultimately leading to necrosis and death. This technical guide provides a comprehensive overview of the molecular binding interaction of this compound with phytoene desaturase, including its mechanism of action, the basis of resistance, and a generalized methodology for assessing its inhibitory activity.

Introduction: this compound and Phytoene Desaturase

This compound is a selective, post-emergence herbicide used for the control of annual broad-leaved weeds.[1] It belongs to the Group 12 class of herbicides, which act by inhibiting carotenoid biosynthesis.[3] The molecular target of this compound is phytoene desaturase (PDS), a nuclear-encoded, chloroplast-localized enzyme.[4]

Phytoene desaturase is a flavoprotein that catalyzes the desaturation of phytoene, a 40-carbon precursor, into phytofluene and then into ζ-carotene.[5] This is a critical step in the biosynthesis of carotenoids, which play vital roles in photosynthesis and photoprotection in plants.

Mechanism of Action: Inhibition of Phytoene Desaturase

This compound acts as a non-competitive inhibitor of phytoene desaturase. Its binding to the enzyme blocks the desaturation process, leading to the accumulation of the colorless precursor, phytoene. This disruption of the carotenoid biosynthetic pathway has a cascade of detrimental effects on the plant:

  • Carotenoid Depletion: The lack of colored carotenoids, such as β-carotene and lutein, leaves chlorophyll molecules vulnerable to photooxidation by excess light energy.

  • Chlorophyll Degradation: The destruction of chlorophyll results in the characteristic bleaching symptoms observed in susceptible plants.

  • Disruption of Photosynthesis: The loss of chlorophyll and the accumulation of reactive oxygen species severely impair the photosynthetic process.

  • Cellular Damage and Plant Death: The culmination of these effects leads to widespread cellular damage, necrosis, and ultimately the death of the plant.

Molecular Binding Interaction and Resistance

While the precise three-dimensional structure of this compound bound to phytoene desaturase is not publicly available, insights into its binding can be inferred from studies of other PDS inhibitors and resistance mechanisms. The binding site for PDS-inhibiting herbicides is thought to be in a hydrophobic pocket near the FAD cofactor.

Resistance to this compound and other PDS-inhibiting herbicides has been documented in several weed species. This resistance is often conferred by specific point mutations in the gene encoding the PDS enzyme. These mutations alter the amino acid sequence of the enzyme, reducing the binding affinity of the herbicide without completely abolishing the enzyme's catalytic activity.

Quantitative Data on this compound-PDS Interaction

For context, a study on various commercial PDS herbicides reported the following IC50 values against recombinant rice PDS:

HerbicideIC50 (nM)
Norflurazon26.3
Fluridone11.5
Diflufenican4.9
Beflubutamid2070

Data adapted from a study on commercial PDS herbicides. Note that this compound was not included in this particular study.

The absence of publicly available IC50 or Ki values for this compound highlights a significant knowledge gap for researchers in the public sector.

Experimental Protocols

The following sections provide a generalized, yet detailed, methodology for key experiments related to the study of this compound's interaction with phytoene desaturase. These protocols are compiled from various sources describing in vitro PDS inhibition assays.

Expression and Purification of Recombinant Phytoene Desaturase

A common method for obtaining sufficient quantities of active PDS for in vitro studies is through heterologous expression in Escherichia coli.

Objective: To produce and purify active phytoene desaturase enzyme.

Methodology:

  • Gene Cloning: The coding sequence for the phytoene desaturase gene from a target plant species is cloned into a suitable bacterial expression vector (e.g., pET vector series) containing an affinity tag (e.g., His-tag) for purification.

  • Bacterial Transformation: The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Protein Expression:

    • An overnight culture of the transformed E. coli is used to inoculate a larger volume of Luria-Bertani (LB) broth containing the appropriate antibiotic.

    • The culture is grown at 37°C with shaking until it reaches an optical density at 600 nm (OD600) of 0.6-0.8.

    • Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.

    • The culture is then incubated at a lower temperature (e.g., 18-25°C) for several hours to overnight to enhance the production of soluble protein.

  • Cell Lysis:

    • Cells are harvested by centrifugation.

    • The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and lysozyme).

    • Cells are lysed by sonication or using a French press.

    • The lysate is clarified by centrifugation to remove cell debris.

  • Protein Purification:

    • The clarified lysate is loaded onto a nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography column.

    • The column is washed with a wash buffer containing a low concentration of imidazole (e.g., 20-50 mM) to remove non-specifically bound proteins.

    • The recombinant PDS is eluted from the column using an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

  • Buffer Exchange and Storage:

    • The eluted protein is buffer-exchanged into a storage buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 10% glycerol) using dialysis or a desalting column.

    • The purified protein concentration is determined using a Bradford or BCA protein assay.

    • The purified enzyme is stored at -80°C until use.

In Vitro Phytoene Desaturase Inhibition Assay

This assay measures the activity of PDS by quantifying the conversion of phytoene to its desaturated products in the presence and absence of an inhibitor.

Objective: To determine the inhibitory effect of this compound on the enzymatic activity of phytoene desaturase.

Methodology:

  • Substrate Preparation:

    • Phytoene is a lipophilic substrate and needs to be incorporated into liposomes for use in aqueous assay systems.

    • A known amount of phytoene is mixed with phospholipids (e.g., phosphatidylcholine) in chloroform.

    • The solvent is evaporated under a stream of nitrogen to form a thin lipid film.

    • The lipid film is hydrated with an assay buffer (e.g., 100 mM Tris-HCl pH 8.0) and sonicated to form liposomes containing phytoene.

  • Enzyme Assay:

    • The assay is typically performed in a microplate format.

    • The reaction mixture contains the assay buffer, the phytoene-containing liposomes, a source of the FAD cofactor, and an electron acceptor (e.g., decylplastoquinone).

    • Different concentrations of this compound (dissolved in a suitable solvent like DMSO) are added to the wells. A control with no inhibitor is also included.

    • The reaction is initiated by the addition of the purified recombinant PDS enzyme.

    • The reaction is incubated at an optimal temperature (e.g., 30-37°C) for a specific period (e.g., 1-2 hours).

  • Extraction of Carotenoids:

    • The reaction is stopped by the addition of an organic solvent mixture (e.g., chloroform:methanol, 2:1 v/v).

    • The mixture is vortexed and centrifuged to separate the organic and aqueous phases.

    • The lower organic phase containing the carotenoids is carefully collected.

  • HPLC Analysis:

    • The extracted carotenoids are dried under nitrogen and redissolved in a suitable solvent for HPLC analysis (e.g., ethyl acetate).

    • The samples are analyzed by reverse-phase HPLC with a C18 or C30 column.

    • The mobile phase is typically a gradient of solvents such as acetonitrile, methanol, and dichloromethane.

    • The carotenoids (phytoene, phytofluene, and ζ-carotene) are detected by their absorbance at specific wavelengths using a photodiode array (PDA) detector.

  • Data Analysis:

    • The peak areas of the substrate (phytoene) and products (phytofluene and ζ-carotene) are integrated.

    • The percentage of inhibition is calculated for each this compound concentration relative to the control.

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Visualizations

Carotenoid Biosynthesis Pathway and this compound's Site of Action

Carotenoid_Biosynthesis GGPP Geranylgeranyl Diphosphate (GGPP) Phytoene Phytoene GGPP->Phytoene Phytoene Synthase (PSY) Phytofluene Phytofluene Phytoene->Phytofluene Phytoene Desaturase (PDS) Zeta_Carotene ζ-Carotene Phytofluene->Zeta_Carotene Phytoene Desaturase (PDS) Lycopene Lycopene Zeta_Carotene->Lycopene ζ-Carotene Desaturase (ZDS) alpha_Carotene α-Carotene Lycopene->alpha_Carotene beta_Carotene β-Carotene Lycopene->beta_Carotene Lutein Lutein alpha_Carotene->Lutein Zeaxanthin Zeaxanthin beta_Carotene->Zeaxanthin This compound This compound This compound->Phytoene This compound->Phytofluene

Caption: this compound inhibits Phytoene Desaturase (PDS).

Experimental Workflow for In Vitro PDS Inhibition Assay

PDS_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Recombinant_PDS 1. Express & Purify Recombinant PDS Reaction_Setup 3. Set up Reaction Mixtures (PDS, Liposomes, Cofactors, This compound) Recombinant_PDS->Reaction_Setup Phytoene_Liposomes 2. Prepare Phytoene- Containing Liposomes Phytoene_Liposomes->Reaction_Setup Incubation 4. Incubate at Optimal Temperature Reaction_Setup->Incubation Extraction 5. Extract Carotenoids Incubation->Extraction HPLC 6. Analyze by HPLC Extraction->HPLC Data_Analysis 7. Quantify Products & Calculate IC50 HPLC->Data_Analysis

Caption: Workflow for PDS inhibition assay.

Conclusion

This compound is an effective herbicide that targets a crucial step in the plant carotenoid biosynthesis pathway by inhibiting the enzyme phytoene desaturase. This mode of action leads to the depletion of essential carotenoids, resulting in photooxidative damage and plant death. While the general mechanism is well-understood, a notable gap exists in the public domain regarding specific quantitative data on the binding affinity of this compound to PDS. The development of resistance through mutations in the PDS gene underscores the importance of ongoing research into the molecular interactions between herbicides and their target enzymes. The generalized protocols provided in this guide offer a framework for researchers to investigate the inhibitory effects of this compound and other potential PDS inhibitors, contributing to a deeper understanding of herbicide science and the development of more effective weed management strategies.

References

picolinafen uptake, translocation, and metabolism in susceptible plants

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Picolinafen: Uptake, Translocation, and Metabolism in Susceptible Plants

Introduction

This compound is a selective, post-emergence aryloxypicolinamide herbicide used for the control of broadleaf weeds, primarily in winter cereals.[1] Its mode of action involves the inhibition of phytoene desaturase (PDS), a critical enzyme in the carotenoid biosynthesis pathway.[1] This inhibition leads to the depletion of carotenoids, which are essential for protecting chlorophyll from photo-oxidation. Consequently, susceptible plants exhibit characteristic bleaching or whitening of leaf tissue, followed by necrosis and death. This compound is classified as a Group 12 (formerly Group F1) herbicide.[2] This document provides a detailed technical overview of the absorption, movement, and metabolic fate of this compound within susceptible plant species.

Uptake (Absorption)

This compound is absorbed by both the foliage and the roots of plants.[1][3] However, it is primarily applied as a post-emergence, foliar-absorbed herbicide.[2][4]

  • Foliar Uptake : This is the principal route of entry for this compound into the target weed. Following application, the active ingredient penetrates the leaf cuticle and enters the plant's vascular system.

  • Root Uptake : While root uptake can occur, subsequent translocation to the shoots is reported to be limited.[3] this compound also exhibits some soil activity, which can provide control of subsequently germinating weed seedlings under favorable moisture conditions.[2][4]

A key factor in the selectivity of this compound is the differential rate of absorption between susceptible and tolerant species. Susceptible weeds absorb the herbicide more rapidly and to a significantly greater extent than tolerant crop species.[1]

Translocation (Movement)

Once absorbed, this compound is mobile within the plant. It is translocated from the point of uptake to areas of new growth, such as emerging shoots and leaves.[3] Evidence suggests that translocation occurs primarily through the xylem.[3] The efficiency of translocation, much like uptake, appears to be a determinant of the herbicide's selectivity. Susceptibility is directly related to the degree of uptake and is also influenced by the extent of translocation within the plant.[1] In susceptible species, this efficient movement ensures that the herbicide reaches its target sites in sufficient concentrations to be lethal.

Metabolism

A critical aspect of this compound's behavior in plants is its metabolic stability. According to available technical literature, this compound is not significantly metabolized by either tolerant or susceptible plant species.[1] This is a notable characteristic, as herbicide selectivity is often achieved through differential rates of metabolic detoxification by the tolerant crop. In the case of this compound, selectivity is not based on metabolism but rather on the pronounced differences in uptake and translocation rates between species.[1]

While plant metabolism is minimal, studies in animals show that this compound can be metabolized via cleavage of the amide bond, followed by various biotransformations. In soil, this compound degrades to form a predominant metabolite, which then binds tightly to soil particles.[1]

Basis of Selectivity and Susceptibility

The herbicidal selectivity of this compound is primarily a physical phenomenon rather than a biochemical one.

  • Differential Uptake : Susceptible species absorb the herbicide far more readily than tolerant species.[1]

  • Differential Translocation : Following absorption, the herbicide is moved more efficiently to meristematic tissues in susceptible plants.[1][3]

Therefore, a susceptible plant is one that rapidly absorbs this compound through its leaves and effectively translocates it to growing points, leading to a rapid and lethal inhibition of carotenoid biosynthesis. Tolerant crops, such as wheat and barley, absorb only a small percentage of the applied herbicide, which can cause minor, transient bleaching, but the plants typically recover fully.[1]

Quantitative Data

PopulationHerbicideLD₅₀ (g ha⁻¹)Resistance Factor (Fold)
Susceptible (S1, S2)This compound~10-
Resistant (P40)This compound757
Susceptible (S1, S2)Diflufenican~2.5-
Resistant (P40)Diflufenican592237
Data sourced from a study on oriental mustard resistance.[5]

Experimental Protocols

The following sections describe generalized methodologies typically employed to study the uptake, translocation, and metabolism of herbicides like this compound. These protocols are based on standard practices in weed science.

Protocol for Uptake and Translocation Studies

This protocol uses a radiolabeled form of the herbicide (e.g., ¹⁴C-picolinafen) to trace its movement.

  • Plant Propagation : Grow susceptible plants in a controlled environment (growth chamber or greenhouse) to a specified growth stage (e.g., 2 to 6 leaf stage).

  • Herbicide Preparation : Prepare a treatment solution containing a known concentration of ¹⁴C-picolinafen mixed with the commercial formulation, diluted to the desired application rate.

  • Application : Apply a precise micro-droplet of the radiolabeled solution to a specific location on a single leaf of each plant.

  • Time-Course Harvesting : Harvest plants at predetermined time intervals after treatment (e.g., 2, 8, 24, 48, 72 hours).

  • Sample Processing :

    • Unabsorbed Herbicide : Wash the treated leaf with a solvent solution (e.g., acetone:water) to remove any ¹⁴C-picolinafen remaining on the leaf surface.

    • Plant Sectioning : Divide the plant into different parts: treated leaf, shoots above the treated leaf, shoots below the treated leaf, and roots.

  • Quantification :

    • Analyze the leaf wash solution using Liquid Scintillation Counting (LSC) to quantify the unabsorbed amount.

    • Dry and combust each plant section in a biological oxidizer. Trap the resulting ¹⁴CO₂ and quantify the radioactivity using LSC.

    • The amount of herbicide absorbed is calculated as the total radioactivity recovered from all plant sections. Translocation is determined by the percentage of absorbed radioactivity found in sections other than the treated leaf.

  • Visualization (Autoradiography) : Press and dry whole plants at each time point. Expose the dried plants to X-ray film for a period of time. The film will show the distribution of the radiolabel throughout the plant, providing a visual representation of translocation.

Protocol for Metabolism Studies

This protocol identifies the metabolic fate of the herbicide within the plant.

  • Treatment : Treat plants with ¹⁴C-picolinafen as described in the uptake/translocation protocol. Harvest at a time point where significant absorption has occurred (e.g., 72 or 96 hours).

  • Extraction : Homogenize the plant tissues (separately for roots, shoots, etc.) in a suitable solvent mixture (e.g., acetonitrile:water) to extract the herbicide and any potential metabolites.

  • Purification and Concentration : Filter the homogenate and concentrate the extract using techniques like rotary evaporation.

  • Chromatographic Separation : Spot the concentrated extract onto a Thin-Layer Chromatography (TLC) plate alongside a known standard of the parent ¹⁴C-picolinafen. Develop the plate in an appropriate solvent system.

  • Analysis :

    • Scan the TLC plate with a radiochromatogram scanner to detect radioactive spots.

    • The parent this compound will have a specific retention factor (Rf). Any other radioactive spots represent metabolites.

    • For further identification, High-Performance Liquid Chromatography (HPLC) coupled with a radiodetector and mass spectrometer (LC-MS) can be used to separate and identify the chemical structure of the metabolites.

Visualizations

This compound's Mode of Action Pathway

PDS Phytoene Desaturase (PDS) (Enzyme) Pico This compound Pico->PDS INHIBITS GGPP Geranylgeranyl diphosphate Phytoene Phytoene GGPP->Phytoene PDS Carotenoids Carotenoids (e.g., β-carotene, Lutein) Phytoene->Carotenoids Further enzymatic steps Chlorophyll Chlorophyll Carotenoids->Chlorophyll PROTECTS Photo Photo-oxidation Chlorophyll->Photo Bleaching Bleaching, Necrosis & Plant Death Photo->Bleaching

Caption: this compound inhibits the PDS enzyme, blocking carotenoid synthesis and leading to chlorophyll destruction.

Experimental Workflow for Herbicide Fate Analysis

cluster_uptake Uptake & Translocation Analysis cluster_metabolism Metabolism Analysis start Plant Propagation (Susceptible Species) app Application of ¹⁴C-Picolinafen start->app harvest Harvesting at Multiple Time Points app->harvest wash Leaf Wash (Unabsorbed) harvest->wash extract Solvent Extraction of Tissues harvest->extract section Plant Sectioning (Roots, Shoots, etc.) quant Quantification (LSC) & Visualization (Autoradiography) wash->quant section->quant separate TLC / HPLC Separation extract->separate identify Metabolite Identification (LC-MS) separate->identify app This compound Application uptake High Rate of Foliar/Root Uptake app->uptake trans Efficient Translocation to Meristems (Xylem) uptake->trans pds PDS Enzyme Inhibition trans->pds car Carotenoid Depletion pds->car chloro Chlorophyll Photo-destruction car->chloro symp Visual Symptoms (Bleaching) chloro->symp death Plant Death symp->death

References

The Unseen Ripple: A Technical Guide to the Biochemical and Physiological Effects of Picolinafen on Non-Target Organisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Picolinafen, a pyridine carboxamide herbicide, is widely utilized for the post-emergence control of broadleaf weeds in cereal crops.[1] Its mode of action involves the inhibition of phytoene desaturase (PDS), a key enzyme in the carotenoid biosynthesis pathway.[2] While effective in its agricultural application, the potential for off-target effects on a diverse range of non-target organisms necessitates a thorough understanding of its biochemical and physiological impacts. This technical guide provides an in-depth analysis of the current scientific knowledge regarding the effects of this compound on non-target terrestrial and aquatic life, offering valuable insights for environmental risk assessment and the development of safer agricultural practices.

Biochemical and Physiological Effects on Non-Target Organisms

This compound's interaction with non-target organisms spans a wide spectrum of effects, from acute toxicity to subtle, chronic physiological alterations. The following sections detail these impacts across various organismal groups.

Aquatic Organisms

The aquatic environment is a primary recipient of herbicide runoff, making aquatic life particularly vulnerable to the effects of this compound.

Fish: Technical this compound is not considered acutely toxic to fish.[3] However, chronic exposure during early life stages can lead to sublethal effects. In one study, the early-life stage of a fish species showed a No-Observed-Effect Concentration (NOEC) of 0.0064 mg a.i./L for growth.[3] A study on zebrafish embryos demonstrated that this compound exposure can induce developmental toxicity, leading to morphological abnormalities through apoptosis.[4] This was accompanied by a suppression of reactive oxygen species (ROS) generation and angiogenesis.[4] Specifically, the expression of angiogenesis-related genes, flt1 and flt4, was decreased in the affected zebrafish embryos.[4]

Aquatic Invertebrates: For the freshwater invertebrate Daphnia magna, technical this compound is not acutely toxic.[3] However, chronic exposure reveals significant sensitivity. A 21-day chronic toxicity study established a NOEC of 0.007 mg a.i./L for survival, reproduction, and growth.[3]

Algae and Aquatic Plants: The most sensitive aquatic organisms to this compound are algae. The green alga, Selenastrum capricornutum, exhibited a 72-hour NOEC of just 0.000068 mg a.i./L for biomass.[3] this compound is also toxic to aquatic vascular plants, with a 14-day NOEC of 0.006 mg a.i./L for frond number.[3]

Terrestrial Organisms

Invertebrates: this compound is classified as relatively non-toxic to honeybees.[3] Similarly, it poses a negligible risk to earthworms, with a margin of safety for short-term toxicity (LC50/EEC) greater than 45,454.[3] Studies on other beneficial invertebrates, including a parasitic wasp, predatory mite, beetle, and spider, have shown this compound to be generally harmless at maximum European field rates.

Soil Microorganisms: this compound and its primary metabolite, CL 153815 , did not affect the respiration or nitrification of soil microbes at concentrations of 100 g a.i./ha, which is higher than the proposed use rates in Australia (12-38 g a.i./ha).

Mammals

Subchronic and chronic dietary exposure to this compound in mice, rats, and dogs has been associated with hematological findings, increased spleen and/or liver weights, and histopathological evidence of regenerative hemolytic anemia.[3] In developmental toxicity studies with rats and rabbits, similar maternal toxicity was observed at higher doses.[3]

A study on porcine trophectoderm (pTr) and uterine luminal epithelial (pLE) cells, which are crucial for implantation during early pregnancy, revealed that this compound exposure significantly decreased cell viability.[5][6] The mechanism of this cytotoxicity involves the induction of apoptosis, disruption of mitochondrial function, accumulation of intracellular ROS, and a reduction in both mitochondrial and cytoplasmic calcium levels.[5][6] Furthermore, this compound was found to inhibit the migration of pTr cells and activate the MAPK and PI3K signaling pathways.[5][6]

Quantitative Data Summary

The following tables summarize the key quantitative data on the toxicity of this compound to various non-target organisms.

Table 1: Chronic Toxicity of this compound to Aquatic Organisms

OrganismSpeciesDurationEndpointNOEC (mg a.i./L)Reference
Fish-Early-life stageGrowth0.0064[3]
Freshwater InvertebrateDaphnia magna21 daysSurvival, Reproduction, Growth0.007[3]
Green AlgaSelenastrum capricornutum72 hoursBiomass0.000068[3]
Aquatic Vascular Plant-14 daysFrond number0.006[3]

Table 2: Acute Toxicity of this compound and its Metabolite to Terrestrial Invertebrates

OrganismSubstanceEndpointValueReference
EarthwormTechnical this compoundLC50>1000 mg/kg[3]
Earthworm CL 153815 LC50476.5 mg/kg[3]
HoneybeeTechnical this compoundLD50Relatively non-toxic[3]

Experimental Protocols

The following are detailed methodologies for key experiments cited in this guide, based on standardized protocols.

Aquatic Ecotoxicity Testing

The toxicity tests for aquatic organisms are generally conducted following the OECD Guidelines for the Testing of Chemicals.

  • Fish, Early-life Stage Toxicity Test (based on OECD Guideline 210):

    • Test Organism: A suitable fish species, such as zebrafish (Danio rerio), is used.

    • Exposure: Fertilized eggs are exposed to a range of this compound concentrations and a control in a flow-through or semi-static system.

    • Duration: The test begins with fertilized eggs and continues until the larvae in the control group are actively feeding.

    • Endpoints: Observations include hatching success, survival, growth (length and weight), and the occurrence of any morphological or behavioral abnormalities.[7][8][9][10][11]

    • Data Analysis: The No-Observed-Effect Concentration (NOEC) and Lowest-Observed-Effect Concentration (LOEC) are determined by statistical analysis.

  • Daphnia magna Reproduction Test (based on OECD Guideline 211):

    • Test Organism: Young female Daphnia magna (less than 24 hours old) are used.

    • Exposure: Daphnids are exposed to various concentrations of this compound and a control in a semi-static system.

    • Duration: The exposure period is 21 days.

    • Endpoints: The primary endpoint is the total number of living offspring produced per parent animal. Parental survival and growth are also assessed.[5][12][13][14][15]

    • Data Analysis: The ECx (concentration causing x% effect on reproduction) and NOEC/LOEC are calculated.

  • Freshwater Alga and Cyanobacteria, Growth Inhibition Test (based on OECD Guideline 201):

    • Test Organism: An exponentially growing culture of a green alga, such as Selenastrum capricornutum, is used.

    • Exposure: Algal cultures are exposed to a range of this compound concentrations and a control in batch cultures.

    • Duration: The test duration is typically 72 hours.

    • Endpoints: Algal growth is measured as the change in biomass over time, determined by cell counts or spectrophotometry.[16][17][18][19][20]

    • Data Analysis: The ECx for growth rate inhibition and the NOEC/LOEC are determined.

Mammalian Cell-Based Assays

The following protocols are relevant to the study on porcine cells and are widely used in toxicology.

  • Cell Viability Assay (MTT Assay):

    • Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.[3][4][21][22]

    • Procedure:

      • Cells are seeded in a 96-well plate and exposed to different concentrations of this compound.

      • After the exposure period, MTT solution is added to each well and incubated.

      • A solubilization solution is then added to dissolve the formazan crystals.

      • The absorbance is measured using a microplate reader at a wavelength of 570 nm.[3][4][21][22]

  • Apoptosis Assay (Annexin V/Propidium Iodide Staining):

    • Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with a compromised membrane (late apoptotic and necrotic cells).[23][24][25][26][27]

    • Procedure:

      • Cells are treated with this compound.

      • The cells are then harvested and stained with FITC-conjugated Annexin V and PI.

      • The stained cells are analyzed by flow cytometry to quantify the different cell populations.[23][24][25][26][27]

  • Intracellular Reactive Oxygen Species (ROS) Assay (DCFH-DA Assay):

    • Principle: This assay uses the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA). Inside the cell, esterases cleave the acetate groups, and in the presence of ROS, the non-fluorescent DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[2][28][29][30][31]

    • Procedure:

      • Cells are loaded with DCFH-DA.

      • After washing, the cells are exposed to this compound.

      • The fluorescence intensity of DCF is measured using a fluorescence microplate reader or fluorescence microscopy.[2][28][29][30][31]

  • Intracellular Calcium Measurement (Fura-2 AM Assay):

    • Principle: Fura-2 AM is a ratiometric fluorescent dye used to measure intracellular calcium concentrations. The dye is cell-permeable and is cleaved by intracellular esterases to its active form, Fura-2. The fluorescence excitation maximum of Fura-2 shifts from 380 nm to 340 nm upon binding to Ca2+.[32][33][34][35]

    • Procedure:

      • Cells are loaded with Fura-2 AM.

      • After an incubation period to allow for de-esterification, the cells are exposed to this compound.

      • The ratio of fluorescence emission at 510 nm with excitation at 340 nm and 380 nm is measured using a fluorescence imaging system. This ratio is then used to calculate the intracellular calcium concentration.[32][33][34][35]

Visualizations

The following diagrams illustrate key pathways and workflows described in this guide.

Picolinafen_Apoptosis_Pathway This compound This compound Mitochondria Mitochondrial Dysfunction This compound->Mitochondria MAPK_PI3K Activation of MAPK & PI3K Pathways This compound->MAPK_PI3K ROS Increased Intracellular ROS Mitochondria->ROS Calcium Decreased Mitochondrial & Cytoplasmic Ca2+ Mitochondria->Calcium Apoptosis Apoptosis ROS->Apoptosis Calcium->Apoptosis Cell_Viability Decreased Cell Viability Apoptosis->Cell_Viability

Caption: this compound-induced signaling pathway leading to apoptosis in porcine cells.

Zebrafish_Toxicity_Workflow start Zebrafish Embryo Exposure exposure Expose embryos to a range of this compound concentrations start->exposure morph_eval Morphological Evaluation exposure->morph_eval ros_eval ROS Measurement (e.g., DCFH-DA) exposure->ros_eval angio_eval Angiogenesis Assessment exposure->angio_eval gene_eval Gene Expression Analysis (qRT-PCR) exposure->gene_eval data_analysis Data Analysis morph_eval->data_analysis ros_eval->data_analysis angio_eval->data_analysis gene_eval->data_analysis results Developmental Toxicity, Altered Gene Expression data_analysis->results

Caption: Experimental workflow for assessing this compound toxicity in zebrafish embryos.

Risk_Assessment_Logic exposure Exposure Assessment (Predicted Environmental Concentration - PEC) risk_quotient Risk Characterization (Toxicity/Exposure Ratio) exposure->risk_quotient toxicity Ecotoxicology Data (LC50, NOEC, etc.) toxicity->risk_quotient risk_management Risk Management Decision risk_quotient->risk_management

References

A Technical Guide to Herbicidal Symptoms and Visual Injury from Picolinafen Exposure

Author: BenchChem Technical Support Team. Date: November 2025

Affiliation: Google Research

Introduction

Picolinafen is a selective, post-emergence herbicide belonging to the aryloxypicolinamide chemical class, used for the control of annual broadleaf weeds primarily in winter and spring small grain cereals like wheat, barley, and lupins.[1][2] Discovered by Shell International Research and later developed by BASF, it operates through a specific mode of action that results in highly characteristic visual injury symptoms in susceptible plant species.[2] As a Group F herbicide (HRAC Group 12), its mechanism involves the inhibition of carotenoid biosynthesis, a vital pathway for plant survival.[1] This technical guide provides an in-depth overview of the visual symptoms, underlying biochemical mechanisms, and experimental protocols for assessing plant injury following exposure to this compound.

Mode of Action: Inhibition of Carotenoid Biosynthesis

This compound's herbicidal activity stems from its targeted inhibition of phytoene desaturase (PDS), a critical enzyme in the carotenoid biosynthesis pathway.[1][2][3]

  • Target Enzyme: Phytoene desaturase (PDS) is a nuclear-encoded, chloroplast-localized enzyme responsible for converting 15-cis-phytoene into colored carotenoids through the introduction of double bonds.[3]

  • Biochemical Impact: By inhibiting PDS, this compound prevents the formation of carotenoids. Carotenoids serve a crucial photoprotective function by quenching excess light energy and scavenging harmful reactive oxygen species (ROS) that are byproducts of photosynthesis.[3]

  • Physiological Consequence: In the absence of carotenoids, chlorophyll is left unprotected from high light intensity. This leads to rapid photo-oxidation and destruction of chlorophyll molecules.[1] The disruption of both carotenoid and chlorophyll pigments ultimately halts photosynthesis, leading to energy depletion and cell death.[2]

cluster_pathway Carotenoid Biosynthesis Pathway cluster_protection Photosystem Protection GGPP Geranylgeranyl Pyrophosphate Phytoene Phytoene GGPP->Phytoene Phytoene Synthase zeta_Carotene ζ-Carotene Phytoene->zeta_Carotene Phytoene Desaturase (PDS) Carotenoids Carotenoids (β-carotene, Lutein etc.) zeta_Carotene->Carotenoids ... Chlorophyll Chlorophyll Carotenoids->Chlorophyll Protects from excess light Photooxidation Photo-oxidation (Chlorophyll Destruction) Chlorophyll->Photooxidation Unprotected Symptoms Bleaching, Whitening, Necrosis Photooxidation->Symptoms This compound This compound Exposure pds_step pds_step This compound->pds_step INHIBITS

Figure 1: this compound's mode of action via inhibition of Phytoene Desaturase (PDS).

Visual Symptoms of this compound Injury

The inhibition of carotenoid biosynthesis produces distinct and readily identifiable visual symptoms in susceptible plants.

  • Primary Symptom - Bleaching: The most prominent symptom is a characteristic bleaching or whitening of the leaf tissue.[1][2] This occurs as chlorophyll is destroyed in the absence of protective carotenoids.

  • Coloration and Pattern: The bleaching often manifests as irregularly shaped white and mauve blotches on the leaves.[4] The mauve or purplish discoloration can occur alongside the whitening.

  • Symptom Progression: These bleached patches spread across the affected leaves, leading to widespread chlorosis.[4] This is followed by tissue death (necrosis) and, ultimately, the death of the entire plant in susceptible species.[1]

  • Crop Tolerance and Transient Effects: In tolerant crops such as field peas and narrowleaf lupins, some minor, transient bleaching or spotting may appear on the foliage that was present at the time of application.[4] However, subsequent new growth is typically unaffected, and the crop recovers.[4] Applying this compound with certain adjuvants or in overlapping swaths can increase the severity of these transient symptoms.[4]

Quantitative Assessment of this compound Effects

Quantitative data is essential for understanding the efficacy, selectivity, and potential non-target effects of this compound. The following tables summarize relevant data from regulatory and research studies.

Table 1: Recommended Post-Emergence Application Rates

Crop Application Rate (g a.i./ha) Target Weeds
Narrowleaf Lupins 25 - 38 Wild Radish, Capeweed (suppression)[1]
Cereals (Wheat, Barley, etc.) 12 - 25 Broadleaf weeds[1]
Field Peas 33 - 50 Wild Radish[4]

a.i./ha: active ingredient per hectare

Table 2: Ecotoxicological Endpoints for this compound

Organism Endpoint Value Study Type
Daphnia longispina NOEC 2.8 µg a.s./L Microcosm[5]
Zygnematophyceae (Algae) - Statistically significant direct effects at 7.5 µg a.s./L Microcosm[5]
Duckweed (Lemna sp.) LC50 (biomass) 57 µg a.i./L Laboratory[1]
Green Algae LC50 340 µg a.i./L Laboratory[1]

NOEC: No Observed Effect Concentration; LC50: Lethal Concentration, 50%; a.s./L: active substance per liter

Table 3: Example of Cellular Cytotoxicity Data (Porcine Cells)

Cell Type Treatment Observation
pTr and pLE cells This compound Significant, dose-dependent decrease in cell viability[6][7]
pTr and pLE cells This compound Increased number of cells in sub-G1 phase (apoptosis)[6][7]
pTr and pLE cells This compound Disrupted mitochondrial function and ROS accumulation[6][7]

pTr: porcine trophectoderm; pLE: porcine luminal epithelial; ROS: Reactive Oxygen Species. Note: This data illustrates a quantitative toxicological approach and is not from plant studies.

Experimental Protocols for Assessing Herbicidal Injury

Evaluating the impact of this compound requires standardized protocols that can assess visual, physiological, and yield-related parameters.

Protocol for Visual Injury Assessment in Field Trials

This protocol is designed to evaluate crop tolerance and weed control efficacy under field conditions.

  • Experimental Design: Establish a randomized complete block design with multiple replications. Include an untreated weedy check for comparison.

  • Herbicide Application: Apply this compound at various rates (e.g., 1x, 2x the recommended rate) using a calibrated boom sprayer at the appropriate crop and weed growth stage.[1]

  • Visual Injury Ratings: Assess crop phytotoxicity and weed control efficacy at predefined intervals. A common schedule includes:

    • Early Season: 7–18 Days After Treatment (DAT)[8]

    • Mid Season: 18–45 DAT[8]

    • Late Season: 46–106 DAT[8]

    • Ratings are performed visually on a scale of 0% (no injury) to 100% (plant death).

  • Yield Measurement: At crop maturity, harvest the plots and measure grain yield. Report yields as a percentage of the untreated control to quantify the impact of weed competition and/or crop injury.[8]

start Field Plot Setup (Randomized Block Design) app This compound Application (Calibrated Sprayer) start->app rating1 Early Visual Rating (7-18 DAT) app->rating1 rating2 Mid Visual Rating (18-45 DAT) rating1->rating2 rating3 Late Visual Rating (46-106 DAT) rating2->rating3 harvest Crop Harvest & Yield Measurement rating3->harvest analysis Data Analysis (ANOVA, Yield % vs Control) harvest->analysis end Conclusion on Efficacy & Crop Safety analysis->end

Figure 2: Experimental workflow for visual injury assessment in field trials.

Protocol for Dose-Response Studies in Controlled Environments

This bioassay determines the effective dose of this compound required to inhibit plant growth, often expressed as the ED₅₀ (Effective Dose for 50% inhibition).

  • Plant Cultivation: Grow target weed or crop species in pots containing a standardized soil medium in a glasshouse or growth chamber with controlled temperature, humidity, and light.[9]

  • Herbicide Preparation: Prepare a dilution series of this compound. A typical range would include eight concentrations, such as 0, 1/9, 1/6, 1/3, 1, 3, 6, and 9 times the recommended field rate.[9]

  • Application: Apply the different herbicide doses to the plants at a specific growth stage (e.g., 2-4 leaf stage).

  • Incubation and Data Collection: Return plants to the controlled environment for a set period (e.g., 14-21 days). At the end of the period, harvest the above-ground biomass (shoots) and roots. Record fresh and dry weights.

  • Statistical Analysis: Fit the biomass data to a log-logistic dose-response curve using statistical software (e.g., the 'drc' package in R).[9] From this curve, calculate the ED₅₀ value, which represents the herbicide dose causing a 50% reduction in plant growth compared to the untreated control.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cultivate Plant Cultivation (Controlled Environment) apply Apply Doses to Plants cultivate->apply prepare_doses Prepare Herbicide Dilution Series (0x to 9x) prepare_doses->apply incubate Incubate (14-21 days) apply->incubate collect Harvest & Measure (Biomass, Root/Shoot Length) incubate->collect fit_curve Fit Dose-Response Curve (e.g., log-logistic model) collect->fit_curve calc_ed50 Calculate ED₅₀ Value fit_curve->calc_ed50

Figure 3: Workflow for a controlled environment dose-response bioassay.

Protocol for Measuring Physiological and Biochemical Markers

These methods provide quantitative insight into the physiological stress caused by this compound.

  • Experimental Setup: Use plants from a dose-response study (Protocol 5.2) or a time-course experiment.

  • Chlorophyll and Carotenoid Quantification:

    • Extract pigments from a known weight of fresh leaf tissue using a solvent like 80% acetone or dimethyl sulfoxide (DMSO).

    • Measure the absorbance of the extract at specific wavelengths (e.g., 663 nm, 645 nm, 470 nm) using a spectrophotometer.

    • Calculate concentrations using established equations (e.g., Arnon's equations).

  • Membrane Stability Assay (Electrolyte Leakage):

    • Collect leaf discs of a uniform size and rinse with deionized water.

    • Incubate the discs in a known volume of deionized water for a set time (e.g., 4-6 hours).

    • Measure the initial electrical conductivity (EC1) of the solution.

    • Autoclave the samples to cause 100% membrane rupture and measure the final electrical conductivity (EC2).

    • Calculate relative electrolyte leakage as (EC1 / EC2) * 100. Increased leakage indicates greater membrane damage.

  • Lipid Peroxidation Assay (MDA Content):

    • Measure the concentration of malondialdehyde (MDA), a byproduct of lipid peroxidation, using the thiobarbituric acid (TBA) reaction.

    • Homogenize leaf tissue in a buffer (e.g., trichloroacetic acid).

    • Centrifuge the homogenate and react the supernatant with TBA at high temperature.

    • Measure the absorbance of the resulting pink-colored complex at 532 nm and correct for non-specific absorbance at 600 nm. Increased MDA content correlates with higher oxidative stress.

Conclusion

This compound is an effective herbicide whose mode of action as a phytoene desaturase inhibitor leads to distinctive and severe visual symptoms in susceptible broadleaf weeds. The characteristic bleaching, whitening, and subsequent necrosis are direct consequences of chlorophyll photo-oxidation following the depletion of protective carotenoids. Understanding these symptoms, the underlying biochemical cascade, and the application of robust experimental protocols for visual, physiological, and dose-response assessment is critical for researchers in the fields of weed science, crop safety, and herbicide development.

References

Methodological & Application

Application Notes and Protocols for the Analytical Determination of Picolinafen in Environmental Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of validated analytical methods for the detection and quantification of the herbicide picolinafen in various environmental matrices. The protocols detailed below are intended to offer standardized procedures to ensure accurate and reproducible results in environmental monitoring and research.

Data Presentation: Quantitative Method Performance

The following tables summarize the performance of various analytical methods for the determination of this compound in soil, water, and plant matrices. Data includes Limit of Detection (LOD), Limit of Quantification (LOQ), recovery rates, and Relative Standard Deviation (RSD).

Table 1: Analytical Methods for this compound in Soil

Analytical MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Mean Recovery (%)RSD (%)Reference(s)
LC/MS-5 ppb93.65.8[1]

Table 2: Analytical Methods for this compound in Water

Analytical MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Mean Recovery (%)RSD (%)Reference(s)
LC-TQ-5 ng/L--[2]
UHPLC-MS/MS< 3.03 µg/L6.25 - 9.18 µg/L80 - 1170.35 - 15.71[3]

Table 3: Analytical Methods for this compound in Plant Matrices (e.g., Cereals, Fruits, Vegetables)

Analytical MethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Mean Recovery (%)RSD (%)Reference(s)
GC/NPD (FAMS 079-01)Plant Matrices-0.05 mg/kg>70<20[1]
GC/MS (M3313)Plant Matrices-0.05 mg/kg>70<20[1]
LC/ESI-MS/MSInfant Food-10 µg/kg70-120<20[4]
HPLC/UVTechnical this compound---0.77[1]

Table 4: Analytical Methods for this compound in Animal Matrices

Analytical MethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Mean Recovery (%)RSD (%)Reference(s)
Method FAMS 109-01Muscle, Fat, Egg0.002 mg/kg0.02 mg/kg>80<20[1]
Method FAMS 109-01Milk0.001 mg/kg0.01 mg/kg>80<20[1]
LC-MS/MSRuminant Matrices-0.01 mg/kg--[5]

Experimental Protocols

Protocol 1: QuEChERS Extraction for Soil and Plant Samples

This protocol is based on the Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method, which is widely adopted for pesticide residue analysis.[6][7]

1. Sample Preparation:

  • Soil: Weigh 10 g of homogenized soil into a 50 mL centrifuge tube. For dry soil, use 3 g and add 7 mL of deionized water, vortex, and allow to hydrate for 30 minutes.[8]

  • Plant Material (High Water Content >80%): Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.[9]

  • Plant Material (Low Water Content): Weigh 5 g of the homogenized sample, add 10 mL of deionized water, and let it soak for 30 minutes before extraction.[10]

2. Extraction:

  • Add 10 mL of acetonitrile to the centrifuge tube containing the sample.[8]

  • Add appropriate internal standards.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate - for EN 15662 method).

  • Immediately cap the tube and shake vigorously for 1 minute.[9]

  • Centrifuge at ≥3000 rcf for 5 minutes.[8]

3. Dispersive Solid-Phase Extraction (dSPE) Cleanup:

  • Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL dSPE tube containing a mixture of primary secondary amine (PSA) sorbent and anhydrous MgSO₄. For samples with high fat content, C18 sorbent can also be included.

  • Vortex the dSPE tube for 30 seconds.[8]

  • Centrifuge at ≥5000 rcf for 2 minutes.[8]

  • The resulting supernatant is ready for analysis by LC-MS/MS or GC-MS. For LC-MS/MS analysis, the extract may need to be diluted with water to match the initial mobile phase conditions.[4]

Protocol 2: LC-MS/MS Analysis of this compound

This protocol outlines the typical parameters for the analysis of this compound using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).

1. Liquid Chromatography (LC) Conditions:

  • Column: A C18 reversed-phase column is commonly used (e.g., Poroshell 120 EC-C18, 2.1 x 100 mm, 2.7 µm).[2]

  • Mobile Phase: A gradient of water and acetonitrile or methanol, both containing a small percentage of an additive like formic acid or ammonium formate to improve peak shape and ionization.

    • Mobile Phase A: Water + 0.1% Formic Acid + 5 mM Ammonium Formate

    • Mobile Phase B: Acetonitrile/Methanol + 0.1% Formic Acid

  • Flow Rate: 0.3 - 0.5 mL/min

  • Injection Volume: 1 - 10 µL

  • Column Temperature: 40 °C

2. Mass Spectrometry (MS/MS) Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound (Precursor Ion [M+H]⁺: m/z 377.1)

      • Quantifier Ion: m/z 238.1

      • Qualifier Ion: m/z 145.1

  • Instrument Parameters: Dwell time, collision energy, and other source parameters should be optimized for the specific instrument being used.

Visualizations

Mode of Action: Inhibition of Carotenoid Biosynthesis

This compound is a herbicide that functions by inhibiting the enzyme phytoene desaturase (PDS).[3][11] This enzyme is a critical component of the carotenoid biosynthesis pathway in plants. Carotenoids are essential pigments that protect chlorophyll from photo-oxidation. By blocking PDS, this compound prevents the formation of carotenoids, leading to the destruction of chlorophyll and subsequent bleaching of the plant tissue, ultimately causing plant death.[11]

G cluster_pathway Carotenoid Biosynthesis Pathway GGPP Geranylgeranyl Diphosphate (GGPP) Phytoene Phytoene GGPP->Phytoene PSY Phytoene Synthase (PSY) Phytofluene Phytofluene Phytoene->Phytofluene PDS Phytoene Desaturase (PDS) ZetaCarotene ζ-Carotene Phytofluene->ZetaCarotene PDS_cont Lycopene Lycopene ZetaCarotene->Lycopene ZDS ζ-Carotene Desaturase (ZDS) Carotenes α- & β-Carotenes Lycopene->Carotenes LCY Lycopene Cyclases (LCY) Xanthophylls Xanthophylls (Lutein, etc.) Carotenes->Xanthophylls CHY Carotene Hydroxylases (CHY) This compound This compound This compound->PDS PSY->Phytoene PDS->Phytofluene ZDS->Lycopene LCY->Carotenes CHY->Xanthophylls PDS_cont->ZetaCarotene

Caption: this compound inhibits Phytoene Desaturase (PDS) in the carotenoid biosynthesis pathway.

Experimental Workflow: this compound Analysis in Soil

The following diagram illustrates a typical workflow for the analysis of this compound residues in soil samples, from sample collection to final data analysis.

G start Soil Sample Collection and Homogenization extraction QuEChERS Extraction (Acetonitrile + Salts) start->extraction centrifuge1 Centrifugation extraction->centrifuge1 cleanup Dispersive SPE Cleanup (PSA + MgSO4) centrifuge1->cleanup Supernatant Transfer centrifuge2 Centrifugation cleanup->centrifuge2 analysis LC-MS/MS Analysis centrifuge2->analysis Supernatant Transfer data Data Processing and Quantification analysis->data

Caption: A typical QuEChERS-based workflow for this compound analysis in soil samples.

References

Application Note: Quantification of Picolinafen Residues by HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract This application note details a robust and sensitive method for the quantification of picolinafen residues in various matrices using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). This compound is a selective herbicide used for the control of broadleaf weeds.[1] Its monitoring is crucial to ensure compliance with Maximum Residue Limits (MRLs) in food and environmental samples.[2] The described protocol, based on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation method, provides high recovery and repeatability for accurate quantification at low levels.

Principle The method involves extracting this compound residues from a homogenized sample using an acetonitrile-based solvent. Co-extractive interferences are subsequently removed through partitioning with salts and a dispersive solid-phase extraction (d-SPE) cleanup step.[3] The purified extract is then analyzed by HPLC-MS/MS. Chromatographic separation is achieved on a C18 reversed-phase column. Detection and quantification are performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which ensures high selectivity and sensitivity.[4] Two specific precursor-to-product ion transitions are monitored for unambiguous identification and confirmation.[5][6] Quantification is typically performed using matrix-matched calibration standards to compensate for any matrix effects.

Experimental Protocol

Reagents and Materials
  • Solvents: Acetonitrile (ACN), Methanol (MeOH), and Water (all LC-MS grade).

  • Reagents: Formic acid (analytical grade), Ammonium formate (analytical grade).[7]

  • Salts: Anhydrous magnesium sulfate (MgSO₄), Sodium chloride (NaCl), Trisodium citrate dihydrate, Disodium hydrogenocitrate sesquohydrate.[6]

  • d-SPE Sorbent: Primary Secondary Amine (PSA).[3]

  • Standards: this compound certified reference material (≥98.0% purity).[8]

  • Equipment: 50 mL polypropylene centrifuge tubes, 15 mL polypropylene centrifuge tubes, high-speed centrifuge, vortex mixer, analytical balance, syringe filters (0.22 µm).

Standard Solution Preparation
  • Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 100 mL of acetonitrile. Store at 2-10°C.[8]

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with acetonitrile or an appropriate solvent mixture.

  • Matrix-Matched Calibration Standards: Prepare calibration standards in blank matrix extract over a concentration range relevant to the expected residue levels (e.g., 1 to 100 µg/L).[9] The linearity of the method has been demonstrated in ranges such as 0.125–2000 ng/mL.[10]

Sample Preparation (QuEChERS Method)

This protocol is a general guideline and may require optimization based on the specific matrix.

  • Extraction:

    • Weigh 10 g ± 0.1 g of the homogenized sample into a 50 mL centrifuge tube.[6][9]

    • Add 10 mL of acetonitrile.[6]

    • Add the appropriate salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogenocitrate sesquihydrate).[3][6]

    • Immediately cap and shake vigorously for 4 minutes using a mechanical shaker.[6]

    • Centrifuge at ≥3000 g for 5 minutes.[6][11]

  • Dispersive SPE Cleanup:

    • Transfer a 5 mL aliquot of the upper acetonitrile supernatant to a 15 mL centrifuge tube containing 750 mg MgSO₄ and 125 mg PSA sorbent.[6]

    • Vortex the tube for 30 seconds.[6]

    • Centrifuge at ≥3700 rpm for 5 minutes.[6]

    • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for analysis.[11]

HPLC-MS/MS Instrumentation and Conditions

The following tables outline the recommended starting parameters for the analysis.

Table 1: HPLC Parameters

ParameterRecommended Condition
HPLC System Agilent 1290 Infinity II, Waters ACQUITY UPLC, or equivalent
Column Reversed-phase C18 Column (e.g., 2.1 x 100 mm, 2.7 µm)[2]
Column Temperature 40 °C[7]
Mobile Phase A Water with 0.1% Formic Acid and 2 mM Ammonium Formate[7]
Mobile Phase B Methanol[7]
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 5 µL[7]
Gradient Elution Optimized to ensure separation from matrix interferences.
Example GradientStart at 20% B, ramp to 100% B over 8 min, hold for 2 min.

Table 2: Mass Spectrometry Parameters

ParameterRecommended Condition
Mass Spectrometer Triple Quadrupole (e.g., Agilent 6470, Sciex 3200 Q TRAP)[7][9]
Ionization Mode Electrospray Ionization, Positive (ESI+)[2]
Capillary Voltage +4000 V[2]
Source Temperature 450 °C[2]
Nebulizer Gas 45 (arbitrary units)[2]
Collision Gas Argon[2]
Detection Mode Multiple Reaction Monitoring (MRM)[6]
Q1/Q3 Resolution 1.0 Da[2]

Quantitative Data and Method Performance

Table 3: MRM Transitions and Collision Energies for this compound

Precursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Use
377.1238.15028Quantitation[4][5]
377.1145.15068Confirmation[4][5]

Note: The precursor ion may also be cited as 376 or 377.090 depending on instrument resolution and protonation state observed.[5][6]

Table 4: Summary of Method Performance Characteristics

ParameterTypical ValueMatrix
Limit of Quantification (LOQ) 0.05 mg/kg[10]Wheat and Barley Grain
5 ng/L[2]Drinking Water (with online extraction)
Linearity (r²) >0.995[10]Standard Solutions
Recovery 70 - 120% (Typical target range)[5][7]Various
Repeatability (RSD) < 20% (Typical target range)[7][10]Various
Retention Time (approx.) 7.90 - 8.56 min (Varies with conditions)[4][6]-

Visualization of Experimental Workflow

Picolinafen_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample 1. Weigh 10g of homogenized sample Extraction 2. Add 10 mL ACN and salts (QuEChERS Extraction) Sample->Extraction Centrifuge1 3. Shake and Centrifuge Extraction->Centrifuge1 Cleanup 4. Transfer supernatant to d-SPE tube (PSA + MgSO4) Centrifuge1->Cleanup Centrifuge2 5. Vortex and Centrifuge Cleanup->Centrifuge2 Filter 6. Filter supernatant into vial Centrifuge2->Filter LCMS 7. Inject into HPLC-MS/MS System Filter->LCMS Data 8. Acquire data in MRM mode LCMS->Data Quant 9. Quantify using matrix-matched curve Data->Quant Result 10. Report final concentration Quant->Result

Caption: Workflow for this compound Residue Analysis.

The HPLC-MS/MS method presented here is a highly effective tool for the routine monitoring of this compound residues. The combination of a streamlined QuEChERS sample preparation protocol and the selectivity of tandem mass spectrometry allows for the accurate and precise quantification of this compound at levels compliant with regulatory standards in diverse and complex matrices.

References

Application Notes and Protocols: Formulation of Picolinafen for Experimental Small-Scale Field Trials

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Picolinafen is a selective, post-emergence herbicide belonging to the aryloxypicolinamide chemical class.[1][2] It is effective for the control of broad-leaved weeds in crops such as winter cereals and legumes.[1] Its mode of action involves the inhibition of phytoene desaturase (PDS), a key enzyme in the carotenoid biosynthesis pathway.[1][3][4] This inhibition leads to a reduction in carotenoid pigments, causing the destruction of chlorophyll and resulting in characteristic bleaching or whitening of the foliage in susceptible plants.[1][4] For researchers and scientists conducting small-scale field trials, developing a stable and effective formulation of this compound is a critical first step. These application notes provide detailed protocols for creating a lab-scale Suspension Concentrate (SC) formulation, along with guidelines for its application in experimental settings.

Physicochemical Properties of this compound

A thorough understanding of this compound's physicochemical properties is essential for selecting an appropriate formulation strategy. This compound's very low solubility in water and high octanol-water partition coefficient (Log P) indicate its hydrophobic nature, making it an ideal candidate for a Suspension Concentrate (SC), Water-dispersible Granule (WG), or Emulsifiable Concentrate (EC) formulation.[1][5]

PropertyValueSource
Common Name This compound[4]
Chemical Name N-(4-Fluorophenyl)-6-[3-(trifluoromethyl)phenoxy]-2-pyridinecarboxamide[4][5]
Molecular Formula C₁₉H₁₂F₄N₂O₂[3][5]
Molecular Weight 376.30 g/mol [3][5]
Physical State White to chalky-white crystalline solid[4][5]
Melting Point 107.2 - 107.6 °C[4][5]
Water Solubility 3.8 - 4.7 x 10⁻⁵ g/L (at 20°C, pH 5-9)[5]
Solubility in Organic Solvents (at 20°C) Dichloromethane: 561 g/L; Acetone: 236 g/L; Ethyl Acetate: 227 g/L[1]
Log P (octanol/water) 5.36 - 5.43[5]
Vapor Pressure 1.66 x 10⁻⁷ Pa (at 20°C, est.)[5]

Protocol for Lab-Scale Suspension Concentrate (SC) Formulation

A Suspension Concentrate (SC) is a stable dispersion of a solid active ingredient in water.[6] This formulation type is well-suited for water-insoluble active ingredients like this compound and offers benefits such as the absence of dust and ease of handling compared to wettable powders.[6]

Experimental Workflow for SC Formulation

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Particle Size Reduction cluster_2 Phase 3: Final Formulation A Weighing of Ingredients (this compound, Water, Surfactants, etc.) C Mill Base Slurry Preparation (Aqueous Phase + this compound + Dispersant + Wetting Agent) A->C B Aqueous Phase Preparation (Water + Antifreeze + Biocide) B->C D Wet Milling (Bead Mill) C->D E In-Process QC (Particle Size Analysis) D->E Target: d(0.9) < 10 µm E->D If size > target F Viscosity Adjustment (Add Thickener Slurry) E->F G Final Quality Control (Viscosity, Suspensibility, Storage Stability) F->G H Final this compound SC Formulation G->H

Caption: Workflow for preparing a this compound Suspension Concentrate (SC).

A. Materials & Equipment

  • Active Ingredient: Technical grade this compound (>98% purity)

  • Wetting Agent: (e.g., Sodium dodecylbenzenesulfonate)

  • Dispersant: (e.g., Polymeric dispersant, Lignosulfonate)

  • Antifreeze: Propylene glycol

  • Thickener: Xanthan gum

  • Biocide/Preservative: (e.g., Proxel GXL)

  • Antifoaming Agent: Silicone-based antifoam

  • Solvent: Deionized water

  • Equipment: Analytical balance, magnetic stirrer and stir bars, high-shear homogenizer or bead mill, beakers, graduated cylinders, pH meter, particle size analyzer, viscometer.

B. Formulation Protocol (To make 100g of a 25% SC)

  • Prepare the Thickener Solution (Aqueous Phase):

    • In a beaker, combine 50.0 g of deionized water and 5.0 g of propylene glycol.

    • While stirring, slowly add 0.2 g of xanthan gum to the vortex to avoid clumping. Continue stirring for 30 minutes until fully hydrated.

    • Add 0.1 g of biocide and stir to combine.

  • Create the Mill Base:

    • To the aqueous phase from Step 1, add 2.0 g of a polymeric dispersant and 1.0 g of a wetting agent. Stir until dissolved.

    • Slowly add 25.0 g of technical grade this compound powder to the solution while mixing with a standard magnetic stirrer.

    • Add a few drops of the antifoaming agent.

    • Mix for 10-15 minutes to form a homogenous slurry (the "mill base").

  • Wet Milling (Particle Size Reduction):

    • Transfer the mill base to a laboratory bead mill.

    • Mill the suspension until the particle size distribution is within the target range (e.g., 90% of particles below 10 μm). This step is critical for the stability of the final suspension.[7]

    • Monitor particle size periodically using a particle size analyzer.

  • Final Adjustment:

    • Once the desired particle size is achieved, transfer the milled concentrate to a new beaker.

    • Add the remaining deionized water to reach the final target weight of 100 g.

    • If necessary, adjust the viscosity by adding a small amount of pre-hydrated xanthan gum solution. The final product should be easily pourable but resistant to settling.[8]

    • Perform final quality control checks for viscosity, pH, and suspensibility (CIPAC method).

Application Notes for Small-Scale Field Trials

Logical Flow of an Experimental Field Trial

G A 1. Trial Design & Objective Setting B 2. Site Selection & Plot Layout (Randomized Complete Block Design) A->B C 3. Formulation Preparation (As per SC Protocol) B->C D 4. Sprayer Calibration C->D E 5. Herbicide Application (At specified crop/weed growth stage) D->E F 6. Data Collection (Weed control efficacy, crop phytotoxicity) E->F G 7. Data Analysis & Interpretation (ANOVA, Mean Separation) F->G H 8. Conclusion & Reporting G->H

Caption: Standard workflow for a small-scale herbicide field trial.

A. Recommended Application Rates

The application rate for this compound can vary depending on the target weed species, crop, and environmental conditions. Field trials should include a range of rates to determine the optimal dose.

CropTarget WeedApplication Rate (g a.i./ha)Critical CommentsSource
Field Peas, LupinsWild Radish33 - 50Apply when most radish plants are at the 2-6 leaf stage.[2]
CerealsBroadleaf Weeds12.5 - 50Lower rates may be effective in combination with other herbicides.[9]
Winter Wheat(Residue Trial)100Rate used for residue at harvest trials.[10]

B. Spray Tank Preparation Protocol

Proper mixing in the spray tank is crucial to ensure a uniform application.

  • Fill the Tank: Fill the spray tank with 1/2 of the required volume of clean water.[11][12]

  • Start Agitation: Begin agitation and maintain it throughout the mixing and spraying process.[11][12]

  • Add Water Conditioners (If necessary): If using hard water, add a water conditioning agent like ammonium sulfate (AMS) first and allow it to dissolve completely.[12][13]

  • Add this compound SC Formulation: Shake the prepared SC formulation well. Measure the required volume and add it to the spray tank.

  • Add Other Herbicides (If tank-mixing): If tank-mixing, add other products sequentially. A common order is: Wettable Powders (WP), Suspension Concentrates (SC), and then Emulsifiable Concentrates (EC).[12]

  • Add Adjuvants (If necessary): Add any required adjuvants, such as a non-ionic surfactant (NIS), last.[12]

  • Top Off Tank: Add the remaining water to reach the final desired spray volume.

  • Apply Immediately: Apply the spray solution as soon as possible after mixing.

C. Adjuvant Considerations

Adjuvants like surfactants or oils can improve herbicide performance by enhancing spray retention and penetration.[14][15] However, for this compound, caution is advised.

  • Increased Efficacy: Adjuvants can increase the speed and effectiveness of this compound absorption.

  • Crop Safety: The use of adjuvants with this compound, particularly crop oils, may increase the risk of transient crop injury (e.g., bleaching or height reduction), especially if the crop is under stress.[2] Some commercial formulations are designed not to require additional surfactants.[1]

  • Recommendation: For initial small-scale trials, it is recommended to test this compound formulations both with and without a standard non-ionic surfactant (NIS) to evaluate the benefit versus the risk of phytotoxicity to the specific crop being tested.

This compound's Mode of Action Pathway

This compound acts by inhibiting the enzyme phytoene desaturase (PDS). PDS is a critical component of the carotenoid biosynthesis pathway, responsible for protecting chlorophyll from photo-oxidation. By blocking this enzyme, this compound prevents the formation of essential carotenoids, leading to a rapid degradation of chlorophyll in the presence of light, which manifests as the characteristic bleaching symptom.[1][4]

This compound's Site of Action in the Carotenoid Biosynthesis Pathway

G GGPP Geranylgeranyl Pyrophosphate (GGPP) Phytoene Phytoene GGPP->Phytoene PDS Phytoene Desaturase (PDS) Phytoene->PDS Phytofluene Phytofluene PDS->Phytofluene Bleaching Photo-oxidation (Bleaching Symptoms) PDS->Bleaching This compound This compound This compound->PDS INHIBITS Carotenes ζ-Carotene -> Lycopene Phytofluene->Carotenes Carotenoids α & β-Carotenoids Carotenes->Carotenoids Chlorophyll Chlorophyll Protection Carotenoids->Chlorophyll Protects

References

Application Notes and Protocols for Studying Gene Expression Changes Following Picolinafen Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to investigating the molecular mechanisms underlying the herbicidal action of picolinafen, with a focus on its impact on gene expression. The protocols outlined below detail methodologies for global transcriptomic analysis and subsequent validation, enabling researchers to identify and characterize the genetic and signaling pathways affected by this herbicide.

Introduction

This compound is a selective, post-emergence herbicide used for the control of broad-leaved weeds in cereal crops.[1][2] Its primary mode of action is the inhibition of phytoene desaturase (PDS), a critical enzyme in the carotenoid biosynthesis pathway.[1][3][4][5] Carotenoids are essential for protecting chlorophyll from photo-oxidation.[4] Inhibition of PDS leads to a reduction in carotenoid levels, resulting in the destruction of chlorophyll, which manifests as a characteristic bleaching or whitening of the plant tissue, followed by necrosis and death.[3] Understanding the downstream effects of PDS inhibition on gene expression is crucial for elucidating the complete herbicidal mechanism, identifying potential resistance mechanisms, and developing new crop protection strategies.

While the primary target of this compound is well-established, the subsequent cascade of gene expression changes that lead to plant death is less understood. The following protocols provide a framework for a comprehensive investigation into these downstream effects using modern molecular biology techniques.

Experimental Overview

A typical study to investigate gene expression changes following this compound treatment would involve the following key stages:

  • Dose-Response and Time-Course Analysis: To determine the optimal this compound concentration and time points for gene expression analysis.

  • Global Gene Expression Profiling: Utilizing RNA sequencing (RNA-Seq) or microarray analysis to obtain a comprehensive overview of transcriptional changes.

  • Data Analysis and Pathway Identification: Bioinformatic analysis of the transcriptomic data to identify differentially expressed genes (DEGs) and enriched biological pathways.

  • Validation of Gene Expression Changes: Using quantitative real-time PCR (qRT-PCR) to confirm the results obtained from the global analysis for selected genes of interest.

Section 1: Dose-Response and Time-Course Analysis

Objective: To identify the sub-lethal dose and optimal time points that induce a measurable gene expression response without causing immediate cell death.

Protocol: Herbicide Bioassay

  • Plant Material: Grow a sensitive plant species (e.g., Arabidopsis thaliana or a susceptible weed species) under controlled conditions (e.g., 16h light/8h dark cycle, 22°C).

  • Treatment: At the 2-3 leaf stage, spray plants with a range of this compound concentrations. Include a mock-treated control (sprayed with the solvent used to dissolve this compound).

  • Phenotypic Assessment: Visually assess the plants at various time points (e.g., 6, 12, 24, 48, 72 hours) post-treatment. Record phenotypic changes such as bleaching, growth inhibition, and necrosis.

  • Data Analysis: Determine the concentration that causes a clear phenotypic response without being immediately lethal. Select time points that represent early, mid, and late stages of the response for subsequent gene expression analysis.

This compound (g/ha)24h48h72h
0 (Control)No visible effectNo visible effectNo visible effect
5Slight chlorosisMild bleachingModerate bleaching
10Mild bleachingSignificant bleachingSevere bleaching, some necrosis
25Severe bleachingNecrosisPlant death
50Rapid necrosisPlant deathPlant death
Note: This table presents hypothetical data for illustrative purposes. Actual results will vary depending on the plant species and experimental conditions.

Section 2: Global Gene Expression Profiling

Objective: To identify all genes that are up- or down-regulated in response to this compound treatment.

RNA Sequencing (RNA-Seq)

RNA-Seq is a powerful method for transcriptome profiling that provides a comprehensive and quantitative view of gene expression.[6][7]

Protocol: RNA-Seq Sample Preparation and Analysis

  • Sample Collection: Treat plants with the selected sub-lethal dose of this compound. Harvest leaf tissue from treated and control plants at the predetermined time points. Immediately freeze the tissue in liquid nitrogen and store at -80°C.

  • RNA Extraction: Extract total RNA from the plant tissue using a commercially available kit or a standard protocol. Ensure high-quality RNA with an RNA Integrity Number (RIN) > 8.

  • Library Preparation: Prepare RNA-Seq libraries from the total RNA. This typically involves mRNA purification, fragmentation, cDNA synthesis, and adapter ligation.

  • Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina).

  • Data Analysis:

    • Quality Control: Assess the quality of the raw sequencing reads.

    • Read Mapping: Align the reads to a reference genome.

    • Differential Expression Analysis: Identify genes that are significantly up- or down-regulated between treated and control samples.[8]

Microarray Analysis

Microarray analysis is another well-established technique for genome-wide expression profiling.[9][10]

Protocol: Microarray Sample Preparation and Analysis

  • Sample Collection and RNA Extraction: Follow the same procedure as for RNA-Seq.

  • cDNA Synthesis and Labeling: Synthesize fluorescently labeled cDNA from the extracted RNA.

  • Hybridization: Hybridize the labeled cDNA to a microarray chip containing probes for all known genes of the plant species.

  • Scanning and Data Acquisition: Scan the microarray chip to detect the fluorescence intensity of each probe.

  • Data Analysis: Normalize the raw data and perform statistical analysis to identify differentially expressed genes.

Gene IDLog2 Fold Change (RNA-Seq)p-value (RNA-Seq)Log2 Fold Change (Microarray)p-value (Microarray)Putative Function
GeneA2.50.0012.30.002Photosynthesis-related
GeneB-1.80.005-1.60.008Stress response
GeneC3.1<0.0012.9<0.001Secondary metabolism
GeneD-2.20.002-2.00.004Transcription factor
Note: This table presents hypothetical data for illustrative purposes.

Section 3: Validation of Gene Expression Changes

Objective: To confirm the differential expression of key genes identified through RNA-Seq or microarray analysis.

Protocol: Quantitative Real-Time PCR (qRT-PCR)

qRT-PCR is a sensitive and specific method for quantifying gene expression levels.[11][12][13]

  • cDNA Synthesis: Synthesize cDNA from the same RNA samples used for the global analysis.

  • Primer Design: Design and validate primers for the target genes of interest and a set of stable reference genes.

  • qPCR Reaction: Set up the qPCR reaction using a SYBR Green or probe-based assay. The reaction mixture typically includes cDNA template, primers, and qPCR master mix.

  • Thermal Cycling: Perform the qPCR in a real-time PCR instrument. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[12]

  • Data Analysis: Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the expression of the reference genes.[8]

Gene IDLog2 Fold Change (RNA-Seq)Log2 Fold Change (qRT-PCR)
GeneA2.52.4
GeneB-1.8-1.9
GeneC3.13.0
GeneD-2.2-2.3
Note: This table presents hypothetical data for illustrative purposes, showing the validation of RNA-Seq results with qRT-PCR.

Visualizing Pathways and Workflows

This compound's Mechanism of Action and Downstream Effects

The following diagram illustrates the known mechanism of action of this compound and a hypothetical signaling cascade leading to changes in gene expression. This compound inhibits phytoene desaturase (PDS), leading to a buildup of phytoene and a depletion of downstream carotenoids. This disrupts photoprotection, causing photo-oxidative stress and the generation of reactive oxygen species (ROS). ROS can act as signaling molecules, potentially activating pathways like the MAPK and PI3K cascades, which in turn can modulate the activity of transcription factors and lead to widespread changes in gene expression.[14][15]

Picolinafen_Pathway This compound This compound PDS Phytoene Desaturase (PDS) This compound->PDS Inhibits Carotenoids Carotenoids PDS->Carotenoids Blocks conversion Phytoene Phytoene Phytoene->PDS Chlorophyll Chlorophyll Protection Carotenoids->Chlorophyll PhotoOxidation Photo-oxidative Stress Chlorophyll->PhotoOxidation Loss of protection ROS Reactive Oxygen Species (ROS) PhotoOxidation->ROS Bleaching Bleaching & Necrosis PhotoOxidation->Bleaching Signaling Stress Signaling (e.g., MAPK, PI3K) ROS->Signaling TFs Transcription Factors Signaling->TFs GeneExpression Differential Gene Expression TFs->GeneExpression GeneExpression->Bleaching

Caption: this compound's mechanism and downstream signaling.

Experimental Workflow for Gene Expression Analysis

The diagram below outlines the sequential steps involved in studying gene expression changes after this compound treatment, from initial bioassays to final data validation.

Experimental_Workflow Start Start: Plant Treatment Bioassay Dose-Response & Time-Course Bioassay Start->Bioassay Sampling Sample Collection (Treated vs. Control) Bioassay->Sampling RNA_Extraction Total RNA Extraction & Quality Control Sampling->RNA_Extraction Global_Analysis Global Gene Expression Profiling RNA_Extraction->Global_Analysis RNASeq RNA Sequencing Global_Analysis->RNASeq Microarray Microarray Global_Analysis->Microarray Bioinformatics Bioinformatic Analysis (DEG & Pathway) RNASeq->Bioinformatics Microarray->Bioinformatics Validation qRT-PCR Validation of Key Genes Bioinformatics->Validation Conclusion Conclusion: Identify Affected Pathways Validation->Conclusion

Caption: Workflow for this compound gene expression analysis.

Logical Relationship of Transcriptomic Data Analysis

This diagram illustrates the logical flow of data processing and analysis in a typical RNA-Seq experiment to identify differentially expressed genes and their associated biological functions.

Data_Analysis_Logic RawData Raw Sequencing Reads (FASTQ files) QC Quality Control (e.g., FastQC) RawData->QC Mapping Read Alignment (to Reference Genome) QC->Mapping Quantification Gene Expression Quantification (Read Counts) Mapping->Quantification DEA Differential Expression Analysis (Treated vs. Control) Quantification->DEA DEG_List {List of Differentially Expressed Genes (DEGs)} DEA->DEG_List Enrichment Functional Enrichment Analysis (GO, KEGG) DEG_List->Enrichment Pathways {Identified Biological Pathways} Enrichment->Pathways

Caption: RNA-Seq data analysis workflow.

References

Application Notes and Protocols for GC-NPD Analysis of Picolinafen Residue in Harvested Grains

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Picolinafen is a pyridine-based herbicide used for the control of broadleaf weeds in cereal crops. Regulatory monitoring of its residues in harvested grains is crucial to ensure food safety and compliance with established Maximum Residue Limits (MRLs). This document provides a detailed application note and protocol for the determination of this compound residues in harvested grains such as wheat and barley using Gas Chromatography with a Nitrogen-Phosphorus Detector (GC-NPD). The nitrogen-specific detection of the NPD makes it a sensitive and selective method for analyzing nitrogen-containing pesticides like this compound.

The analytical workflow involves extraction of this compound from the grain matrix, followed by a cleanup step to remove interfering co-extractives, and subsequent quantification by GC-NPD. This protocol is intended for researchers, scientists, and professionals in the field of drug development and food safety analysis.

Principle

A representative sample of the harvested grain is homogenized and extracted with a suitable organic solvent. The resulting extract is then cleaned up using Gel Permeation Chromatography (GPC) to separate the this compound from high molecular weight matrix components. The purified and concentrated extract is then injected into a GC-NPD system. The this compound is separated from other components on a capillary column and detected by the NPD. Quantification is performed using an external standard calibration.

Data Presentation

The following tables summarize the quantitative data for the analysis of this compound in harvested grains using GC-NPD. These values are based on validation studies reported in regulatory submissions.[1][2][3]

Table 1: Method Performance Parameters for this compound Analysis in Grains

ParameterValueReference
Limit of Quantitation (LOQ)0.05 mg/kg[1][2]
Linearity (r²)> 0.995[1][2]
Linear Range0.125 - 2000 ng/mL[1][2]

Table 2: Recovery and Precision Data for this compound in Cereal Grains

Grain MatrixSpiking Level (mg/kg)Number of Samples (n)Mean Recovery (%)RSD (%)Reference
Wheat0.05 - 5.0-84 - 107< 10[1]
Barley0.05 - 5.70-71 - 150< 22[1]
Barley Grain0.015792[3]
Barley Grain0.105711[3]

RSD: Relative Standard Deviation

Experimental Protocols

The following is a detailed protocol for the analysis of this compound residues in harvested grains.

Sample Preparation
  • Homogenization: Obtain a representative sample of the harvested grain. Grind the sample to a fine powder using a laboratory mill. The homogeneity of the sample is critical for accurate and reproducible results.

Extraction
  • Weighing: Accurately weigh 10 g of the homogenized grain sample into a 50 mL centrifuge tube.

  • Extraction Solvent Addition: Add 20 mL of acetone to the centrifuge tube.

  • Homogenization/Extraction: Homogenize the sample and solvent mixture for 2-3 minutes using a high-speed homogenizer.

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 5 minutes.

  • Collection of Supernatant: Carefully decant the supernatant into a collection flask.

  • Re-extraction: Repeat the extraction process (steps 2-5) with a fresh 20 mL aliquot of acetone. Combine the supernatants.

Liquid-Liquid Partitioning
  • Solvent Addition: Transfer the combined acetone extracts to a separatory funnel. Add 100 mL of a saturated sodium chloride (brine) solution and 50 mL of ethyl acetate.

  • Partitioning: Shake the separatory funnel vigorously for 2 minutes, periodically venting to release pressure.

  • Phase Separation: Allow the layers to separate. The upper ethyl acetate layer contains the this compound.

  • Collection of Organic Layer: Drain and discard the lower aqueous layer. Collect the upper ethyl acetate layer.

  • Drying: Dry the ethyl acetate extract by passing it through a funnel containing anhydrous sodium sulfate.

  • Concentration: Evaporate the solvent to near dryness using a rotary evaporator at a temperature not exceeding 40°C.

  • Reconstitution: Redissolve the residue in a suitable solvent for GPC cleanup, such as a mixture of cyclohexane and ethyl acetate.

Gel Permeation Chromatography (GPC) Cleanup
  • GPC System: Utilize a GPC system equipped with a suitable column packed with a polystyrene-divinylbenzene gel (e.g., Bio-Beads S-X3).

  • Mobile Phase: A common mobile phase for pesticide residue cleanup is a mixture of cyclohexane and ethyl acetate. The exact ratio should be optimized for the specific column and application.

  • Flow Rate: A typical flow rate is 5 mL/min.

  • Calibration: Calibrate the GPC system to determine the elution time of this compound and the elution window of the matrix interferences.

  • Injection: Inject the reconstituted extract onto the GPC column.

  • Fraction Collection: Collect the fraction containing the this compound, ensuring that the high molecular weight matrix components are diverted to waste.

  • Concentration: Concentrate the collected fraction to a final volume of 1-2 mL using a gentle stream of nitrogen.

GC-NPD Analysis
  • Instrument: A gas chromatograph equipped with a Nitrogen-Phosphorus Detector.

  • GC Column: A capillary column suitable for pesticide analysis, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent).

  • Injection: Inject a 1-2 µL aliquot of the final extract into the GC.

  • Instrumental Conditions: The following are typical starting parameters that should be optimized for your specific instrument and column:

    • Inlet Temperature: 250 °C

    • Injection Mode: Splitless

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 1 minute

      • Ramp 1: 25 °C/min to 180 °C

      • Ramp 2: 5 °C/min to 280 °C, hold for 5 minutes

    • NPD Detector Temperature: 300 °C

    • Detector Gases: Hydrogen, Air, and Makeup gas (e.g., Helium or Nitrogen) flow rates should be optimized according to the manufacturer's recommendations.

    • Bead Voltage/Current: Adjust for optimal sensitivity and selectivity for nitrogen-containing compounds.

Quantification
  • Calibration Standards: Prepare a series of calibration standards of this compound in a solvent that matches the final sample extract. The concentration range should bracket the expected residue levels in the samples.

  • Calibration Curve: Inject the calibration standards and generate a calibration curve by plotting the peak area against the concentration.

  • Sample Analysis: Inject the prepared sample extracts and determine the peak area of this compound.

  • Calculation: Calculate the concentration of this compound in the original grain sample using the calibration curve, taking into account the initial sample weight and final extract volume.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Cleanup cluster_analysis Analysis start Harvested Grain Sample homogenization Grinding and Homogenization start->homogenization extraction Acetone Extraction homogenization->extraction partitioning Liquid-Liquid Partitioning (Ethyl Acetate & Brine) extraction->partitioning gpc Gel Permeation Chromatography (GPC) partitioning->gpc gc_npd GC-NPD Analysis gpc->gc_npd quantification Quantification gc_npd->quantification end end quantification->end Final Result

Caption: Experimental workflow for this compound residue analysis.

logical_relationship cluster_method Analytical Method cluster_components Key Components cluster_outcome Outcome method GC-NPD Analysis of this compound sample_prep Sample Preparation (Extraction & Cleanup) method->sample_prep instrumental Instrumental Analysis (GC-NPD) method->instrumental data_analysis Data Analysis (Quantification) method->data_analysis result Accurate and Precise Determination of This compound Residue in Grains sample_prep->result instrumental->result data_analysis->result

Caption: Logical relationship of the analytical method components.

References

Application of Picolinafen in Plant Physiology Research: A Detailed Guide for Scientists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Picolinafen is a selective, post-emergence herbicide belonging to the aryloxypicolinamide chemical class. Its primary mode of action is the inhibition of phytoene desaturase (PDS), a key enzyme in the carotenoid biosynthesis pathway in plants.[1][2] This inhibition leads to the accumulation of phytoene and a subsequent reduction in colored carotenoid pigments. Carotenoids play a crucial role in protecting chlorophyll from photo-oxidation. Their depletion results in the characteristic bleaching or whitening of leaf tissue in susceptible plants, followed by necrosis and death.[1][2] This specific mechanism of action makes this compound a valuable tool for researchers studying various aspects of plant physiology, including carotenoid biosynthesis, chloroplast development, photosynthesis, and herbicide resistance mechanisms.

This document provides detailed application notes and protocols for the use of this compound in plant physiology research experiments.

Data Presentation: Quantitative Effects of this compound

The following tables summarize quantitative data on the effects of this compound on various plant and aquatic species, compiled from regulatory and research documents.

ParameterSpeciesValueReference
EC50 (Biomass) Lemna gibba (Duckweed)0.08 mg a.s./L--INVALID-LINK--
EC50 (Frond Number) Lemna gibba (Duckweed)0.057 mg a.s./L--INVALID-LINK--
NOEC (Frond Number) Lemna gibba (Duckweed)0.0072 mg a.s./L--INVALID-LINK--
NOEC (Biomass) Lemna gibba (Duckweed)0.027 mg a.s./L--INVALID-LINK--
LC50 (Biomass) Duckweed57 µg ai/L--INVALID-LINK--

a.s. = active substance; ai = active ingredient; EC50 = half maximal effective concentration; LC50 = median lethal concentration; NOEC = no-observed-effect concentration.

Signaling Pathway of this compound Action

This compound's primary target is the enzyme phytoene desaturase (PDS), a critical component of the carotenoid biosynthesis pathway located in the plastids.

picolinafen_pathway GGPP Geranylgeranyl pyrophosphate (GGPP) Phytoene_Synthase Phytoene Synthase (PSY) GGPP->Phytoene_Synthase Phytoene Phytoene (colorless) Phytoene_Synthase->Phytoene PDS Phytoene Desaturase (PDS) Phytoene->PDS Zeta_Carotene ζ-Carotene (colorless) PDS->Zeta_Carotene Photo_oxidation Photo-oxidation ROS Reactive Oxygen Species (ROS) Accumulation PDS->ROS Carotenoids Colored Carotenoids (β-carotene, Lutein, etc.) Zeta_Carotene->Carotenoids Further desaturation & isomerization Chlorophyll Chlorophyll Carotenoids->Chlorophyll Protection from photo-oxidation Photosynthesis Photosynthesis Carotenoids->Photosynthesis This compound This compound This compound->PDS Inhibition Chlorophyll->Photo_oxidation Bleaching Bleaching/ Necrosis Photo_oxidation->Bleaching ROS->Bleaching

This compound's inhibition of Phytoene Desaturase (PDS) in the carotenoid biosynthesis pathway.

Experimental Protocols

The following are detailed protocols for utilizing this compound in plant physiology research. These protocols are synthesized from established herbicide testing and plant physiology methodologies.

Protocol 1: Dose-Response Analysis of this compound on Arabidopsis thaliana Growth and Pigmentation

This protocol details a method for assessing the dose-dependent effects of this compound on the growth and pigment content of the model plant Arabidopsis thaliana.

Materials:

  • Arabidopsis thaliana seeds (e.g., Col-0)

  • This compound (analytical grade)

  • Acetone or DMSO (for stock solution)

  • Murashige and Skoog (MS) medium including vitamins

  • Sucrose

  • Phytagel or Agar

  • Sterile petri dishes (90 mm)

  • Sterile water

  • Growth chamber with controlled light and temperature

  • Spectrophotometer

  • 80% (v/v) Acetone solution

  • Mortar and pestle

  • Microcentrifuge tubes

Procedure:

  • Preparation of this compound Stock Solution:

    • Prepare a 10 mM stock solution of this compound in acetone or DMSO. Store at -20°C.

  • Preparation of Growth Medium:

    • Prepare MS medium according to the manufacturer's instructions. Add 1% (w/v) sucrose and solidify with 0.8% (w/v) agar or 0.4% (w/v) Phytagel.

    • Autoclave the medium and allow it to cool to approximately 50-60°C.

    • Add the this compound stock solution to the molten MS medium to achieve a range of final concentrations (e.g., 0, 1, 5, 10, 25, 50, 100 µM). Ensure the final concentration of the solvent (acetone or DMSO) is consistent across all treatments and does not exceed 0.1% (v/v).

    • Pour the medium into sterile petri dishes and allow them to solidify.

  • Seed Sterilization and Plating:

    • Surface sterilize Arabidopsis thaliana seeds by washing with 70% (v/v) ethanol for 1 minute, followed by 10 minutes in a 20% (v/v) bleach solution containing 0.05% (v/v) Tween-20.

    • Rinse the seeds 4-5 times with sterile water.

    • Resuspend the seeds in sterile 0.1% (w/v) agar solution and stratify at 4°C for 2-3 days in the dark to synchronize germination.

    • Plate the stratified seeds onto the prepared MS plates containing different concentrations of this compound.

  • Plant Growth and Observation:

    • Place the plates vertically in a growth chamber under a 16-hour light/8-hour dark photoperiod at 22°C.

    • Observe and document the phenotype of the seedlings daily for up to 14 days. Note any bleaching of cotyledons and true leaves.

    • After a set period (e.g., 10 or 14 days), measure the primary root length and fresh weight of the seedlings.

  • Pigment Extraction and Quantification:

    • Harvest the aerial parts of the seedlings (a known fresh weight, e.g., 50-100 mg) and place them in a microcentrifuge tube.

    • Add 1 mL of 80% acetone and grind the tissue thoroughly using a micro-pestle or by bead beating.

    • Incubate the samples in the dark at 4°C for at least 1 hour.

    • Centrifuge the samples at 10,000 x g for 10 minutes to pellet the cell debris.

    • Transfer the supernatant to a new tube and measure the absorbance at 663 nm, 645 nm, and 470 nm using a spectrophotometer. Use 80% acetone as a blank.

    • Calculate the concentrations of chlorophyll a, chlorophyll b, and total carotenoids using the following equations (for 80% acetone):

      • Chlorophyll a (µg/mL) = 12.7(A663) - 2.69(A645)

      • Chlorophyll b (µg/mL) = 22.9(A645) - 4.68(A663)

      • Total Carotenoids (µg/mL) = (1000(A470) - 1.82(Chl a) - 85.02(Chl b)) / 198

Data Analysis:

  • Plot the primary root length, fresh weight, and pigment concentrations against the this compound concentration to generate dose-response curves.

  • Calculate the IC50 (half-maximal inhibitory concentration) for each parameter.

Protocol 2: In Vitro Phytoene Desaturase (PDS) Inhibition Assay

This protocol provides a general framework for assessing the inhibitory effect of this compound on PDS activity in vitro. This assay requires the preparation of an active PDS enzyme source and its substrate, phytoene.

Materials:

  • Plant tissue rich in PDS (e.g., etiolated seedlings, spinach leaves) or a recombinant PDS expression system.

  • Phytoene substrate (can be isolated from phytoene-accumulating microorganisms or plants).

  • This compound

  • Assay buffer (e.g., Tris-HCl buffer, pH 7.5, containing cofactors like FAD and an electron acceptor like duroquinone).

  • Extraction buffer (for PDS isolation).

  • Solvents for phytoene and this compound (e.g., acetone, DMSO).

  • HPLC system with a C18 or C30 column and a photodiode array (PDA) detector.

  • Solvents for HPLC mobile phase (e.g., methanol, methyl-tert-butyl ether, water).

Procedure:

  • Preparation of PDS Enzyme Extract:

    • Homogenize fresh plant tissue in a cold extraction buffer.

    • Centrifuge the homogenate to obtain a crude enzyme extract (microsomal fraction or plastid membranes).

    • Determine the protein concentration of the extract.

  • In Vitro Assay:

    • Prepare reaction mixtures in microcentrifuge tubes containing the assay buffer, a known amount of PDS enzyme extract, and varying concentrations of this compound (dissolved in a suitable solvent).

    • Include a control reaction without this compound and a blank reaction without the enzyme.

    • Pre-incubate the mixtures for a short period at the optimal temperature for the enzyme.

    • Initiate the reaction by adding the phytoene substrate.

    • Incubate the reactions for a defined period (e.g., 30-60 minutes) at the optimal temperature.

    • Stop the reaction by adding a solvent like acetone or ethanol.

  • Extraction and Analysis of Carotenes:

    • Extract the carotenoids from the reaction mixture using an organic solvent (e.g., hexane or a mixture of chloroform and methanol).

    • Evaporate the solvent under a stream of nitrogen.

    • Resuspend the dried residue in a suitable solvent for HPLC analysis.

    • Inject the sample into the HPLC system.

    • Separate and quantify the substrate (phytoene) and the products (e.g., phytofluene, ζ-carotene) by monitoring the absorbance at their respective maximal wavelengths.

Data Analysis:

  • Calculate the rate of PDS activity based on the amount of product formed or substrate consumed.

  • Plot the enzyme activity against the this compound concentration to determine the IC50 value for PDS inhibition.

Experimental Workflow and Logical Relationships

The following diagrams illustrate a typical experimental workflow for studying the effects of this compound and the logical relationship of its application in research.

experimental_workflow start Start: Hypothesis Formulation prep Preparation of this compound Solutions and Growth Media start->prep treatment Plant Treatment (e.g., Arabidopsis seedlings) prep->treatment phenotyping Phenotypic Analysis (Growth, Bleaching) treatment->phenotyping biochem Biochemical Analysis (Pigment Quantification) treatment->biochem molecular Molecular Analysis (Gene Expression, Enzyme Assay) treatment->molecular data_analysis Data Analysis and Interpretation phenotyping->data_analysis biochem->data_analysis molecular->data_analysis conclusion Conclusion and Further Experiments data_analysis->conclusion

A typical experimental workflow for investigating the effects of this compound on plants.

logical_relationship picolinafen_app This compound Application pds_inhibition Inhibition of Phytoene Desaturase (PDS) picolinafen_app->pds_inhibition carotenoid_depletion Carotenoid Depletion pds_inhibition->carotenoid_depletion chlorophyll_degradation Chlorophyll Photo-oxidation and Degradation carotenoid_depletion->chlorophyll_degradation physiological_effects Physiological Effects (Bleaching, Growth Inhibition) chlorophyll_degradation->physiological_effects research_areas Research Applications physiological_effects->research_areas herbicide_resistance Herbicide Resistance Studies research_areas->herbicide_resistance carotenoid_function Carotenoid Function and Biosynthesis research_areas->carotenoid_function photosynthesis_research Photosynthesis and Photoprotection Research research_areas->photosynthesis_research

Logical relationship of this compound application in plant physiology research.

References

Troubleshooting & Optimization

improving picolinafen herbicidal activity in suboptimal weather conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the herbicidal activity of picolinafen, particularly under suboptimal weather conditions.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound, offering potential causes and solutions in a question-and-answer format.

Issue Potential Cause Troubleshooting Steps
Reduced weed control during cold weather (temperatures below 10-15°C). Slowed metabolic activity of weeds, reducing herbicide uptake and translocation.- Increase Adjuvant Concentration: Consider using a methylated seed oil (MSO) adjuvant at the higher end of the recommended rate to improve cuticle penetration. - Time Application for Warmer Periods: Apply this compound during the warmest part of the day to coincide with maximum plant metabolic activity. - Scout for Slower Symptom Development: Efficacy may be delayed in cold weather. Allow for a longer period for symptoms (bleaching) to appear before assessing final weed control.
Poor efficacy after rainfall. Herbicide washed off the leaf surface before adequate absorption. This compound generally has a rainfast period of about four hours.- Monitor Weather Forecasts: Avoid application if rainfall is expected within 4-6 hours. - Use a Sticking Agent: Consider adding a sticker or deposition aid to the tank mix to improve adherence to the leaf surface, especially if unpredictable showers are a risk. - Re-application: If heavy rainfall occurs shortly after application, re-treatment may be necessary.
Inconsistent results in very dry or drought conditions. Weeds are stressed, leading to a thicker leaf cuticle and reduced translocation of the herbicide.- Apply with a Penetrating Adjuvant: Methylated seed oil (MSO) or crop oil concentrate (COC) adjuvants can help penetrate the thicker cuticle of drought-stressed weeds. - Increase Spray Volume: Higher water volumes can improve coverage on hardened-off weeds. - Timing of Application: Apply in the early morning when plants may have higher turgor pressure.
Reduced efficacy in high humidity and dewy conditions. High humidity can lead to larger spray droplets that may bounce or run off the leaf surface.[1]- Use a Drift Reduction Agent: An appropriate adjuvant can help optimize droplet size. - Lower Spray Volume: Reducing the water volume can help to a certain extent, but ensure adequate coverage is maintained. - Wait for Dew to Dry: If possible, delay application until heavy dew has evaporated from the leaf surfaces.
Antagonism with tank-mix partners. Chemical incompatibility or altered absorption and translocation of this compound.- Consult Compatibility Charts: Always refer to the manufacturer's guidelines for compatible tank-mix partners. - Jar Test: Perform a jar test to check for physical compatibility before mixing a full tank. - Order of Mixing: Follow the correct mixing order (e.g., water conditioners, dry formulations, liquid formulations, adjuvants) to ensure proper dispersion.

Frequently Asked Questions (FAQs)

Q1: What is the mode of action of this compound and how do symptoms appear on susceptible weeds?

A1: this compound is a Group F herbicide that works by inhibiting the phytoene desaturase (PDS) enzyme in the carotenoid biosynthesis pathway of plants.[2][3][4][5] This inhibition prevents the formation of carotenoids, which are essential for protecting chlorophyll from photo-oxidation. As a result, chlorophyll is destroyed, leading to characteristic bleaching or whitening of the plant tissues, often with a mauve discoloration, followed by necrosis and death of the weed.[2][4]

Q2: How does temperature affect the herbicidal activity of this compound?

A2: Temperature plays a crucial role in the efficacy of post-emergence herbicides like this compound. Cooler temperatures (generally below 10-15°C) can slow down the metabolic processes of weeds, leading to reduced uptake and translocation of the herbicide and resulting in slower and potentially reduced weed control. Conversely, very high temperatures can also lead to stress in the plant, potentially reducing efficacy.

Q3: What is the recommended rainfast period for this compound, and what should I do if it rains shortly after application?

A3: this compound generally requires a rain-free period of approximately four hours after application for optimal absorption.[6] If heavy rainfall occurs within this period, the herbicide can be washed off the leaf surface, leading to reduced efficacy.[7] In such cases, a re-application may be necessary once the weather conditions are suitable.

Q4: Which type of adjuvant is most effective with this compound under suboptimal conditions?

A4: While specific data for this compound is limited in publicly available literature, general principles for herbicides with a similar mode of action suggest that methylated seed oils (MSOs) or crop oil concentrates (COCs) are often beneficial under dry or cool conditions to enhance penetration through the leaf cuticle. Non-ionic surfactants (NIS) can also improve spreading and coverage. The choice of adjuvant should be guided by the specific environmental conditions and the weed species being targeted. Always consult the product label for recommended adjuvants.

Q5: Can this compound be tank-mixed with other herbicides?

A5: Yes, this compound is often formulated or tank-mixed with other herbicides, such as MCPA or pendimethalin, to broaden the spectrum of controlled weeds.[3] When tank-mixing, it is crucial to follow the manufacturer's instructions regarding compatible partners and the correct mixing order to avoid antagonism or crop injury.

Quantitative Data Summary

The following tables are templates to illustrate how quantitative data on this compound's efficacy under varying environmental conditions could be presented. Note: The data in these tables is hypothetical and for illustrative purposes only, as specific quantitative data for this compound was not available in the public domain search results. Researchers are encouraged to generate their own data following the provided experimental protocols.

Table 1: Hypothetical this compound Efficacy on Wild Radish (Raphanus raphanistrum) at Different Temperatures

Temperature (°C)This compound Rate (g a.i./ha)AdjuvantWeed Control (%) (21 Days After Treatment)
525None45
525MSO (1% v/v)65
1525None85
1525MSO (1% v/v)95
2525None90
2525MSO (1% v/v)98

Table 2: Hypothetical Rainfastness of this compound on Common Chickweed (Stellaria media)

Rainfall Amount (mm)Time of Rainfall After Application (hours)This compound Rate (g a.i./ha)Weed Control (%) (21 Days After Treatment)
1012030
1042075
1082090
2512020
2542060
2582085

Experimental Protocols

Protocol 1: Evaluating the Effect of Temperature on this compound Efficacy

  • Plant Material: Grow a susceptible weed species (e.g., Raphanus raphanistrum) in pots in a controlled environment growth chamber.

  • Acclimatization: Once the weeds reach the 2-4 leaf stage, transfer them to growth chambers set at different temperatures (e.g., 5°C, 15°C, 25°C) for 48 hours to acclimatize.

  • Herbicide Application: Prepare a spray solution of this compound at the desired concentration, with and without the addition of a selected adjuvant (e.g., MSO at 1% v/v). Apply the herbicide to the weeds using a laboratory track sprayer calibrated to deliver a specific volume.

  • Post-Application Conditions: Return the treated plants to their respective temperature-controlled growth chambers.

  • Efficacy Assessment: At 7, 14, and 21 days after treatment, visually assess the percentage of weed control (0% = no effect, 100% = complete death). Additionally, harvest the above-ground biomass and measure the fresh and dry weight to quantify the reduction compared to an untreated control.

  • Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine the significance of temperature and adjuvant on this compound efficacy.

Protocol 2: Assessing the Rainfastness of this compound

  • Plant Material and Herbicide Application: Follow steps 1 and 3 from Protocol 1.

  • Rainfall Simulation: At specified time intervals after herbicide application (e.g., 1, 2, 4, 6, and 8 hours), subject the treated plants to simulated rainfall of a known intensity and duration using a rainfall simulator. Include a no-rain control group.

  • Post-Rainfall Conditions: Move the plants to a greenhouse or growth chamber with optimal growing conditions.

  • Efficacy Assessment: Assess weed control as described in step 5 of Protocol 1.

  • Data Analysis: Analyze the data to determine the time required after application for this compound to become rainfast under the tested conditions.

Visualizations

Carotenoid_Biosynthesis_Pathway GGPP Geranylgeranyl Diphosphate Phytoene Phytoene GGPP->Phytoene PSY Phytofluene Phytofluene Phytoene->Phytofluene PDS Zeta_Carotene ζ-Carotene Phytofluene->Zeta_Carotene PDS Lycopene Lycopene Zeta_Carotene->Lycopene ZDS, CRTISO Carotenes α-Carotene & β-Carotene Lycopene->Carotenes LCY-β, LCY-ε Xanthophylls Xanthophylls Carotenes->Xanthophylls This compound This compound PDS Phytoene Desaturase (PDS) This compound->PDS Experimental_Workflow_Temperature_Study cluster_0 Preparation cluster_1 Treatment cluster_2 Post-Treatment cluster_3 Assessment Weed_Growth Grow susceptible weeds to 2-4 leaf stage Acclimatization Acclimatize plants to different temperatures (5, 15, 25°C) Weed_Growth->Acclimatization Herbicide_Application Apply this compound +/- adjuvant Acclimatization->Herbicide_Application Incubation Return to respective temperature conditions Herbicide_Application->Incubation Data_Collection Assess weed control at 7, 14, 21 DAT (Visual & Biomass) Incubation->Data_Collection Data_Analysis Statistical analysis Data_Collection->Data_Analysis

References

minimizing transient crop bleaching after picolinafen application

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize transient crop bleaching following the application of picolinafen.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a selective, post-emergence herbicide belonging to the aryloxypicolinamide chemical group (Group F).[1] Its primary mode of action is the inhibition of carotenoid biosynthesis.[1] this compound specifically targets and inhibits phytoene desaturase (PDS), a key enzyme in the carotenoid synthesis pathway.[1][2] Carotenoids protect chlorophyll from photo-oxidation.[2] By inhibiting their production, chlorophyll is degraded by sunlight, leading to the characteristic bleaching or whitening of foliage in susceptible plants, which ultimately results in their death.[1][2]

Q2: Why does this compound cause transient bleaching in crops?

A2: Transient bleaching is a known effect of this compound on certain crops, such as field peas and lupins.[3] This occurs because the herbicide's mode of action—inhibiting carotenoid biosynthesis—can also temporarily affect the crop plants. The bleaching is typically confined to the leaves that are present at the time of application.[3] Subsequent new growth is generally unaffected, and the crop typically recovers without a significant impact on development or yield, provided the application guidelines are followed and the crop is not under stress.[3]

Q3: What are the primary factors that increase the risk of severe crop bleaching?

A3: The severity of crop bleaching and potential for phytotoxicity can be exacerbated by several factors:

  • Crop Stress: Applying this compound to crops already stressed by disease, insect damage, frost, nutrient deficiencies, drought, or waterlogged conditions can significantly increase the risk of crop damage.[4]

  • Adjuvants and Tank Mixes: The use of this compound in tank mixes with pesticides that require adjuvants, particularly crop oils, is not recommended as this can enhance crop sensitivity and lead to more severe bleaching.[3]

  • Application Errors: Overlapping spray swaths can double the application rate in certain areas, leading to more pronounced bleaching and potential crop height reduction.[1]

  • Environmental Conditions: Application should be avoided if frost is imminent or if the crop is under moisture stress.[3] High temperatures, high humidity, and intense sunlight can also increase the risk of phytotoxicity.[5][6]

  • Soil Characteristics: Certain soil types and conditions may increase crop sensitivity. For instance, field peas grown on high pH soils containing free lime may exhibit less tolerance to this compound.[4]

Q4: Can crop safeners be used with this compound to reduce bleaching?

A4: Yes, herbicide safeners can be used to protect crops from herbicide injury without reducing efficacy against target weeds.[7] Safeners work by accelerating the herbicide's metabolism within the crop plant, effectively detoxifying it before significant damage can occur.[8][9] For pyridine carboxylic acid herbicides like this compound, safeners such as isoxadifen and mefenpyr have been identified as potentially effective.[10] These can be applied as a tank mix with the herbicide or as a seed treatment.[7][11]

Troubleshooting Guide

Issue 1: Crop bleaching is more severe or widespread than expected.
Potential Cause Troubleshooting Action
Crop was under stress during application. Action: Provide supportive care to the crop to aid recovery. This includes ensuring adequate nutrition and water.[12] For future applications, conduct a thorough assessment of crop health and environmental conditions prior to spraying. Avoid applying to stressed crops.[4]
Incorrect application rate or spray overlap. Action: Review application records to confirm the rate used. For future applications, ensure sprayer is properly calibrated and use GPS guidance to avoid overlaps. For selectivity trials, it is standard to test both the intended rate (1x) and a double rate (2x) to assess crop safety under overlap conditions.[13]
Incompatible tank mix. Action: Review the tank mix components. Avoid mixing this compound with products requiring adjuvants like crop oils.[3] Always perform a jar test to check for physical compatibility before mixing commercial quantities.[3]
Unfavorable environmental conditions. Action: Note the weather conditions during and after application. Avoid spraying in extreme temperatures or when frost or rain is expected.[3][5]
Issue 2: New growth is also showing bleaching symptoms.
Potential Cause Troubleshooting Action
High herbicide persistence in soil. Action: This is less common with this compound due to its limited soil residual activity, but soil type and environmental conditions can affect breakdown.[2] Consider factors like soil pH and moisture.[4] Increased soil moisture and microbial activity can aid in herbicide degradation.
Severe initial phytotoxicity. Action: If initial damage was severe, the plant's ability to recover may be compromised. Provide supportive care, including foliar nutrients, to help the crop overcome the stress and promote healthy new growth.[14] Monitor the crop closely for recovery.
Issue 3: How can I prevent or minimize bleaching in future experiments?
Preventative Measure Detailed Protocol
Optimize Application Timing and Rate Follow the recommended rates and crop growth stages precisely. For example, apply to lupins at the 2-6 leaf stage and field peas after the 3rd node stage but before flowering.[3]
Assess Crop and Environmental Health Do not apply to crops that are stressed.[4] Ensure good soil moisture before and after application and do not apply if frost is imminent or rain is expected within four hours.[3]
Use a Safener Conduct a preliminary experiment to evaluate the effectiveness of a safener like isoxadifen or mefenpyr with your specific crop variety and conditions.[10] See the Experimental Protocol section for a detailed methodology.
Ensure Proper Spray Application Use a minimum water volume of 50 L/ha for ground application, increasing it in dense crop and weed situations to ensure good coverage.[3] Calibrate equipment to prevent overlaps.

Quantitative Data Summary

Table 1: this compound Application Parameters for Key Crops
CropTarget WeedApplication Rate (g/ha of 750 WG product)Crop Stage for ApplicationCritical Comments
Narrowleaf Lupins Wild Radish33 to 502 to 6 leaf stageUse the higher rate for weeds at the 6-8 leaf stage. Good spray coverage is essential.[3][4]
Field Peas Wild Radish33 to 50After 3rd node stage and before floweringPeas on high pH soils with free lime may be less tolerant.[3][4]
Table 2: Factors Influencing Phytotoxicity
FactorCondition Increasing RiskRecommended Action
Crop Health Any form of stress (drought, disease, etc.)DO NOT apply to stressed crops.[4]
Tank Mixes Use with adjuvants (e.g., crop oils)DO NOT use in tank mixes requiring adjuvants.[3]
Environment Imminent frost, moisture stress, rain within 4 hrsDO NOT apply under these conditions.[3]
Application Spray overlapsAvoid overlaps by using calibrated equipment and guidance systems.[1]
Soil Type High pH soils with free lime (for Field Peas)Exercise caution and consider lower application rates.[4]

Experimental Protocols

Protocol 1: Phytotoxicity Assessment

Objective: To quantitatively and qualitatively assess the level of transient bleaching and phytotoxicity caused by this compound application.

Methodology:

  • Trial Design: Establish a randomized complete block design with a minimum of four replications. Include an untreated control, a 1x recommended rate, and a 2x rate to simulate overlap.[13] Conduct trials in the absence of weeds to ensure observed effects are due to the herbicide.

  • Application: Apply this compound at the appropriate crop growth stage using a calibrated sprayer. Record all environmental conditions (temperature, humidity, wind speed) at the time of application.

  • Visual Assessment:

    • At 7, 14, and 28 days after treatment (DAT), visually score phytotoxicity on a scale of 0-100%, where 0 = no effect and 100 = complete crop death.

    • Record specific symptoms: chlorosis (yellowing), necrosis (browning/tissue death), bleaching (whitening), and any stunting or malformation.[15]

  • Quantitative Measurement (Optional):

    • Chlorophyll Content: Collect leaf samples from each plot at each assessment timing. Extract chlorophyll using a solvent (e.g., 80% acetone or ethanol) and measure absorbance with a spectrophotometer to quantify chlorophyll a, chlorophyll b, and total chlorophyll content.

    • Biomass: At 28 DAT, harvest above-ground biomass from a defined area within each plot. Dry the samples in an oven at 60-70°C to a constant weight and record the dry biomass.[15]

  • Data Analysis: Analyze the visual scores, chlorophyll content, and biomass data using Analysis of Variance (ANOVA) to determine significant differences between treatments.

Protocol 2: Crop Safener Efficacy Trial

Objective: To determine the effectiveness of a herbicide safener in mitigating this compound-induced crop bleaching.

Methodology:

  • Treatments:

    • T1: Untreated Control

    • T2: this compound (1x rate)

    • T3: this compound (2x rate)

    • T4: Safener alone (e.g., Isoxadifen or Mefenpyr at manufacturer's recommended rate)

    • T5: this compound (1x rate) + Safener

    • T6: this compound (2x rate) + Safener

  • Trial Design and Application: Follow the trial design and application steps as outlined in Protocol 1. The safener should be tank-mixed with the this compound solution immediately prior to application.[11]

  • Assessment: Conduct phytotoxicity assessments (both visual and quantitative) as described in Protocol 1 at 7, 14, and 28 DAT.

  • Data Analysis: Use ANOVA to compare treatments. A significant reduction in phytotoxicity symptoms and an increase in biomass/chlorophyll in T5 and T6 compared to T2 and T3, respectively, would indicate a positive safening effect.

Visualizations

picolinafen_moa cluster_pathway Carotenoid Biosynthesis Pathway cluster_protection Photosystem Protection GGPP Geranylgeranyl pyrophosphate (GGPP) Phytoene Phytoene GGPP->Phytoene Phytoene Synthase Lycopene Lycopene Phytoene->Lycopene Phytoene Desaturase (PDS) Carotenes α- & β-Carotenes Lycopene->Carotenes Carotenoids Carotenoids Carotenes->Carotenoids Chlorophyll Chlorophyll Carotenoids->Chlorophyll Protects PhotoOxidation Photo-oxidation Chlorophyll->PhotoOxidation Vulnerable to Bleaching Bleaching Symptoms (Chlorosis, Necrosis) PhotoOxidation->Bleaching This compound This compound Application This compound->Phytoene Inhibits PDS

Caption: this compound's mode of action via inhibition of Phytoene Desaturase (PDS).

picolinafen_workflow cluster_pre Pre-Application Assessment cluster_app Application Protocol cluster_post Post-Application Monitoring A1 Assess Crop Stage (e.g., Lupins 2-6 leaf) A2 Evaluate Crop Health (Check for stress) A1->A2 A3 Check Weather Forecast (No frost, rain, or extreme heat) A2->A3 B1 Calibrate Sprayer A3->B1 B2 Select Correct Rate (e.g., 33-50 g/ha) B1->B2 B3 Prepare Tank Mix (No oil adjuvants; consider safener) B2->B3 B4 Apply with Adequate Water Volume (min 50 L/ha) B3->B4 C1 Scout Fields at 7, 14, 28 DAT B4->C1 C2 Assess Bleaching on Existing Foliage C1->C2 C3 Confirm New Growth is Unaffected C2->C3 Result Minimized Transient Bleaching C3->Result

Caption: Best practices workflow for minimizing this compound-induced crop bleaching.

troubleshooting_tree Start Severe Crop Bleaching Observed Q1 Was the crop under stress (drought, disease, etc.)? Start->Q1 A1_Yes Yes: Provide supportive care. Review pre-application assessment protocols. Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Was an incompatible product (e.g., crop oil) tank-mixed? A1_No->Q2 A2_Yes Yes: Cease use of this tank mix. Consult compatibility charts. Q2->A2_Yes Yes A2_No No Q2->A2_No No Q3 Were spray overlaps or incorrect rates possible? A2_No->Q3 A3_Yes Yes: Recalibrate sprayer. Use GPS to prevent overlaps. Q3->A3_Yes Yes A3_No Consult technical representative for further analysis. Q3->A3_No No

Caption: A decision tree for troubleshooting severe crop bleaching after application.

References

optimizing picolinafen application timing based on weed growth stage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on optimizing picolinafen application timing based on weed growth stage. It includes troubleshooting guides, frequently asked questions, and detailed experimental protocols to address specific issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mode of action for this compound? A1: this compound is a selective, post-emergence herbicide belonging to the aryloxypicolinamide chemical family (Group F / WSSA Group 12).[1][2] Its mode of action is the inhibition of the enzyme phytoene desaturase (PDS), a key component in the carotenoid biosynthesis pathway in susceptible plants.[1][3] This inhibition leads to a reduction in carotenoid pigments, which are essential for protecting chlorophyll from photo-oxidation. The subsequent destruction of chlorophyll results in the characteristic bleaching or whitening of leaf tissues, followed by necrosis and plant death.[1][3]

Q2: What is the optimal weed growth stage for this compound application? A2: this compound is most effective when applied to small, actively growing weeds. The ideal timing for a solo application is when target weeds are at the cotyledon to 2-leaf stage (up to BBCH 12).[4] Efficacy is generally reliable for many species up to the 6-leaf stage (BBCH 16).[2][4] For example, wild radish is best controlled when treated between the 2 and 6-leaf stage.[2] Control of larger weeds (e.g., 6-8 leaf stage) is possible but requires higher rates and excellent spray coverage, as the herbicide's translocation to growing points can be limited.[2][3]

Q3: How do environmental conditions affect this compound efficacy? A3: Environmental conditions significantly influence this compound performance. Efficacy is reduced when weeds are under stress. Key factors include:

  • Moisture: Application to moisture-stressed weeds should be avoided.[2] Good soil moisture before and after application enhances performance.[2] Plants under drought stress develop thicker leaf cuticles, which can reduce herbicide absorption.[5]

  • Temperature & Humidity: Warmer temperatures and higher humidity generally favor herbicide uptake and translocation, improving efficacy.[6][7] High humidity can also lead to thinner plant cuticles, allowing for faster absorption.[5]

  • Rainfall: Do not apply if rain is expected within four hours of application, as this can wash the product off the leaf surface before it is absorbed.[2]

  • Frost: Application should be avoided when frost is imminent.[2]

Q4: Can this compound be tank-mixed with other herbicides? A4: Yes, this compound is often tank-mixed to broaden the spectrum of controlled weeds. For instance, combining it with herbicides like isoproturon, flufenacet, or pendimethalin can extend the effective application window for broad-leaved weeds to the BBCH 14-16 stage.[4] However, it is critical to check for compatibility. Some tank-mix partners or adjuvants, particularly crop oils, can increase the risk of crop injury.[2][8] Always perform a jar test to check for physical compatibility before mixing commercial quantities.[9]

Q5: What should be considered for weed resistance management? A5: this compound is a Group F herbicide.[2] To mitigate the development of resistance, it is important to rotate herbicide modes of action. Avoid repeated applications of this compound or other carotenoid biosynthesis inhibitors on the same weed population.[2] Some weed biotypes may be naturally resistant, and repeated use of the same herbicide mode of action will select for these individuals, eventually leading to a resistant population.[2]

This compound Signaling Pathway

This compound acts by inhibiting the Phytoene Desaturase (PDS) enzyme, which is critical for the biosynthesis of carotenoids. This diagram illustrates the interruption point in the pathway.

G cluster_pathway Carotenoid Biosynthesis Pathway cluster_inhibition cluster_effects Downstream Effects GGPP Geranylgeranyl pyrophosphate Phytoene Phytoene GGPP->Phytoene Phytoene Synthase Lycopene Lycopene Phytoene->Lycopene Phytoene Desaturase (PDS) Carotenoids α/β-Carotenes (Carotenoids) Lycopene->Carotenoids Lycopene Cyclase NoCarotenoids Carotenoid Depletion This compound This compound This compound->Inhibition Inhibition->NoCarotenoids Bleaching Chlorophyll Photo-oxidation (Bleaching) Death Cell Death

Caption: this compound inhibits Phytoene Desaturase (PDS), blocking carotenoid synthesis.

Data Presentation

Table 1: Generalized Efficacy of this compound by Weed Growth Stage

This table summarizes the expected control levels based on the developmental stage of susceptible broadleaf weeds, such as Wild Radish (Raphanus raphanistrum). Data is synthesized from technical literature.[2][4]

Weed Growth Stage (BBCH Scale)Common DescriptionExpected Efficacy (Solo this compound)Critical Comments
BBCH 10-12Cotyledon to 2-Leaf Stage90-99%Optimal Timing. Weeds are small and actively growing, ensuring maximum uptake and efficacy.[4]
BBCH 13-163 to 6-Leaf Stage80-90%Good to Reliable. Control is generally effective. Full coverage is important as weeds become larger.
BBCH 17-197 to 9-Leaf Stage65-80%Reduced Efficacy. Control may be inconsistent. Higher label rates are necessary. Good spray coverage is essential.[2]
> BBCH 20Tillering / Stem Extension< 60%Suppression Only. Not recommended for reliable control. Weeds may be too large for effective systemic action.
Table 2: Influence of Environmental Factors on this compound Performance
FactorCondition for Optimal EfficacyCondition Leading to Reduced EfficacyRationale
Soil Moisture Good moisture before and after applicationDrought / Moisture-stressed weedsStressed plants have thicker cuticles and reduced translocation, hindering herbicide uptake and movement.[2][5]
Temperature Warm (15-30°C)Cold (<10°C) or Extreme Heat (>35°C)Plant metabolic processes, which drive herbicide translocation, are most active in moderate warmth.[5]
Relative Humidity High (>60%)Low (<40%)High humidity slows spray droplet drying, allowing more time for absorption. Plant cuticles are also thinner.[5]
Rainfall No rain for 4+ hours post-applicationRain within 4 hours of applicationPrevents the product from being washed off the leaf surface before it can be absorbed.[2]
Frost No frost expectedFrosty conditions or imminent frostFrost can damage the leaf cuticle and reduce plant metabolic activity, impairing herbicide performance.[2]

Troubleshooting Guide

Problem: Poor or inconsistent weed control after this compound application.

Potential CauseDiagnostic Question(s)Recommended Solution
Incorrect Application Timing What was the growth stage (number of true leaves) of the target weeds at the time of spraying?Apply this compound when the majority of target weeds are at the 2-6 leaf stage.[2] For later-stage weeds, consider a tank mix with a suitable partner or an alternative herbicide.[4]
Environmental Stress Were the weeds showing signs of stress (wilting, discoloration) due to drought, heat, or cold at application? Was there rain shortly after application?Avoid spraying stressed weeds.[2] Wait for rainfall or irrigation to relieve drought stress. Ensure a 4-hour rain-free period after application.[2]
Inadequate Spray Coverage Was the spray volume sufficient? Was the crop canopy dense, potentially shielding smaller weeds?Use a minimum of 50 liters of water per hectare for ground application.[2] Ensure nozzles are calibrated for good coverage, especially on larger weeds or in dense crop stands.
Herbicide Resistance Have this compound or other Group F herbicides been used repeatedly in this area? Are certain weed species surviving while others are controlled?Conduct a resistance test on surviving weeds. Rotate to a different herbicide mode of action for subsequent applications. Implement an integrated weed management program.[2]
Tank-Mix Antagonism Was this compound mixed with another product?Review the tank-mix partner's label for any known antagonisms.[10] Some herbicides can reduce the efficacy of others. Always perform a jar test and consider consulting an agronomist.[9]
Improper Water Quality Is the spray water hard or turbid (muddy)?Hard water can sometimes reduce the efficacy of certain herbicides.[5] Use clean water and consider a water conditioning adjuvant if hardness is an issue.

Experimental Protocols

Protocol: Determining Optimal this compound Application Timing

This protocol outlines a dose-response experiment to evaluate the efficacy of this compound on a target weed species at different growth stages.

1. Objective: To determine the weed growth stage at which this compound provides maximum efficacy.

2. Experimental Design:

  • Design: Randomized Complete Block Design (RCBD) with a factorial arrangement of treatments.[11]

  • Factors:

    • Factor A: Weed Growth Stage (e.g., 2-leaf, 4-leaf, 6-leaf, 8-leaf).

    • Factor B: this compound Dose (e.g., 0x, 0.5x, 1x, 2x of the recommended field rate).

  • Replicates: Minimum of 4 replicates (blocks) to ensure statistical power.[11]

  • Controls: An untreated control (0x rate) must be included for each growth stage application to serve as a baseline.

3. Materials:

  • This compound formulation (e.g., 750 WG).

  • Target weed seeds (e.g., Raphanus raphanistrum).

  • Pots (if greenhouse study) or designated field plots.

  • Calibrated research sprayer.

  • Appropriate adjuvants (if required).

  • Personal Protective Equipment (PPE).

4. Methodology:

  • Planting: Sow weed seeds uniformly in pots or field plots. If in the field, identify a location with a consistent natural population.

  • Staging: Monitor weed emergence and growth daily. Flag or separate experimental units designated for each growth stage treatment.

  • Treatment Application:

    • Prepare herbicide solutions for each dose immediately before application.

    • Apply treatments when the weeds in the designated plots reach the target growth stage (e.g., 2-leaf).

    • Use a calibrated sprayer to ensure uniform application at the specified volume (e.g., 100 L/ha).

    • Prevent spray drift between plots using shields.

  • Data Collection:

    • Visual Injury Assessment: Rate weed injury at 7, 14, and 21 days after treatment (DAT) on a scale of 0% (no effect) to 100% (complete death).

    • Biomass Reduction: At 21 or 28 DAT, harvest the above-ground biomass from a designated quadrat within each plot. Dry the biomass at 60-70°C to a constant weight.

  • Statistical Analysis:

    • Analyze data using Analysis of Variance (ANOVA) appropriate for a factorial RCBD.

    • Calculate the percent control relative to the untreated check for both visual injury and biomass.

    • Use a mean separation test (e.g., Tukey's HSD) to determine significant differences between treatment means.

Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution cluster_data Phase 3: Data Collection & Analysis A Define Objectives & Hypothesis B Select Experimental Design (e.g., RCBD Factorial) A->B C Prepare Materials & Site (Seeds, Herbicide, Plots) B->C D Sow Weeds & Monitor Growth C->D E Apply Treatments at Target Growth Stages D->E F Collect Data (Visual Injury, Biomass) E->F G Perform Statistical Analysis (ANOVA) F->G H Interpret Results & Draw Conclusions G->H I Final Report H->I Publish or Refine Protocol

Caption: Workflow for an herbicide application timing experiment.

Decision Logic for this compound Application

This diagram outlines the logical steps a researcher should follow when planning a this compound application for optimal results.

G Start Plan this compound Application WeedStage Are majority of target weeds between 2-6 leaf stage? Start->WeedStage WeedStress Are weeds actively growing (not moisture or temp. stressed)? WeedStage->WeedStress Yes Reassess Re-evaluate Strategy (Consider tank-mix or alternative) WeedStage->Reassess No Weather Is forecast clear of rain (4+ hrs) and frost? WeedStress->Weather Yes Delay Delay Application Wait for optimal conditions WeedStress->Delay No Proceed Proceed with Application (Use recommended rate & coverage) Weather->Proceed Yes Weather->Delay No

Caption: Decision-making flowchart for timing this compound application.

References

Technical Support Center: Enhancing the Soil Residual Activity of Picolinafen Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to enhancing the soil residual activity of picolinafen formulations. This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in the development of effective and persistent herbicidal formulations.

Troubleshooting Guide

This guide addresses common issues encountered during the development and evaluation of this compound formulations designed for extended soil activity.

Issue Potential Cause(s) Suggested Solution(s)
Low initial bioactivity of the formulation in soil. Poor release of this compound from the formulation matrix. Strong binding of the formulation to soil organic matter. Inadequate moisture for herbicide release and activation.Optimize the composition of the controlled-release matrix (e.g., adjust polymer ratios, add pore formers). Evaluate the use of adjuvants that can modify the interaction between the formulation and soil colloids. Ensure adequate soil moisture in bioassay experiments, as this compound's pre-emergence activity is enhanced by favorable moisture conditions.[1]
Rapid decline in soil residual activity (shorter than expected half-life). Rapid microbial degradation of this compound.[2] Photodegradation on the soil surface. Leaching of the active ingredient below the weed germination zone.Develop a controlled-release formulation (e.g., microencapsulation with UV-protective polymers) to shield this compound from microbial attack and photodegradation. Incorporate adjuvants that increase the adsorption of this compound to soil particles in the upper soil layer. this compound is generally immobile in soil, but in very porous or low organic matter soils, consider formulation adjustments to further reduce mobility.[2]
Inconsistent performance across different soil types. Soil pH affecting the stability or release of this compound from the formulation. High organic matter content leading to excessive binding and reduced bioavailability. Low microbial activity in some soils leading to unexpectedly long persistence and potential for carryover injury to subsequent crops.Test the formulation across a range of soil types with varying pH, organic matter content, and microbial activity. Adjust the formulation to ensure consistent release kinetics across different soil environments. Conduct bioassays with sensitive rotational crops to assess the risk of carryover.
Formulation instability (e.g., clumping, phase separation, degradation of the active ingredient). Incompatibility of this compound with formulation excipients or adjuvants. Sensitivity of the formulation to temperature or moisture during storage. pH of the formulation leading to hydrolysis of this compound or excipients.Conduct thorough pre-formulation studies to ensure the compatibility of all components. Perform accelerated stability studies to evaluate the formulation's shelf-life under various storage conditions. This compound formulations like water-dispersible granules have demonstrated good storage stability.[2] Adjust the pH of the formulation to a range where this compound is stable. This compound itself shows little degradation via hydrolysis.[2]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound degradation in soil?

A1: The principal degradation pathway of this compound in soil is through enzymatic or microbial breakdown in aerobic soils.[2] Hydrolysis and aquatic metabolism contribute minimally to its degradation.[2]

Q2: How can I increase the soil residual activity of my this compound formulation?

A2: Several strategies can be employed:

  • Controlled-Release Formulations: Microencapsulation or granulation with polymers can protect this compound from rapid degradation and control its release rate into the soil.

  • Adjuvants: Certain adjuvants can enhance the binding of this compound to soil particles, reducing its availability for degradation and leaching.

  • Co-formulation with other herbicides: Combining this compound with other residual herbicides, such as pendimethalin, can provide a broader spectrum of weed control and a longer duration of activity.[3]

Q3: What type of adjuvants are most effective for enhancing the soil persistence of herbicides?

A3: Oil-based adjuvants and certain polymer-based adjuvants have been shown to increase the retention of herbicides in the upper soil layers, thereby extending their residual activity. These adjuvants can improve the adsorption of the herbicide to soil particles and protect it from environmental degradation.

Q4: How does soil type affect the residual activity of this compound?

A4: Soil properties such as organic matter content, pH, and microbial activity can significantly influence this compound's persistence. Higher organic matter can lead to increased adsorption, potentially reducing bioavailability but also protecting it from degradation. Soil pH can influence microbial populations, which are the primary degraders of this compound.

Q5: Are there any concerns about carryover and injury to subsequent crops with enhanced residual formulations?

A5: Yes, extending the soil persistence of any herbicide increases the risk of carryover injury to sensitive rotational crops. It is crucial to conduct bioassays with representative rotational crops to determine safe replanting intervals.

Data Presentation

The following table summarizes the soil half-life (DT50) of this compound under various conditions, as reported in the literature. This data can be used as a baseline for evaluating the performance of enhanced residual activity formulations.

Formulation/ConditionSoil TypeTemperature (°C)DT50 (days)Reference
This compound (Standard)Sandy Loam203.2 - 16.0[4]
This compound (Standard)Silt Loam203.2 - 16.0[4]
This compound (Standard)Clay Loam203.2 - 16.0[4]
This compound (Standard)Loamy Sand203.2 - 16.0[4]
This compound (Field Dissipation)Various (Canadian Prairie)Field Conditions15 - 62[5]

Experimental Protocols

Soil Degradation Study (Aerobic)

Objective: To determine the rate of aerobic degradation of a this compound formulation in soil.

Methodology:

  • Soil Selection and Preparation: Select at least three different soil types with varying textures, organic matter content, and pH. The soil should be freshly collected and sieved (<2 mm).

  • Application of this compound: Treat the soil samples with the this compound formulation at a concentration relevant to the intended field application rate. The use of ¹⁴C-labeled this compound is recommended for accurate quantification.

  • Incubation: Incubate the treated soil samples in the dark at a constant temperature (e.g., 20°C) and moisture content (e.g., 40-60% of maximum water holding capacity). Ensure aerobic conditions by allowing for air exchange.

  • Sampling: Collect soil subsamples at predetermined intervals (e.g., 0, 1, 3, 7, 14, 30, 60, and 90 days).

  • Extraction and Analysis: Extract this compound and its metabolites from the soil samples using an appropriate solvent system. Analyze the extracts using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the concentration of the parent compound and its degradation products.

  • Data Analysis: Plot the concentration of this compound against time and use first-order kinetics to calculate the DT50 (time for 50% dissipation) and DT90 (time for 90% dissipation) values. Biphasic models like FOMC (First-Order Multi-Compartment) may provide a better fit for the degradation data.[4]

Soil Column Leaching Study

Objective: To assess the mobility and leaching potential of a this compound formulation in soil.

Methodology:

  • Column Preparation: Pack glass columns with sieved (<2 mm) soil to a uniform bulk density. Pre-condition the columns by slowly passing a calcium chloride solution (0.01 M) through them until the soil is saturated.

  • Application of this compound: Apply the this compound formulation to the surface of the soil columns at a rate equivalent to the desired field application rate.

  • Leaching: Simulate rainfall by applying a 0.01 M calcium chloride solution to the top of the columns at a constant flow rate for a specified period (e.g., 48 hours).

  • Leachate Collection: Collect the leachate that passes through the columns in fractions at regular intervals.

  • Soil Sectioning: After the leaching period, extrude the soil from the columns and section it into segments of defined depths (e.g., 0-5 cm, 5-10 cm, 10-15 cm, etc.).

  • Extraction and Analysis: Extract this compound and its metabolites from the leachate and each soil segment. Analyze the extracts using HPLC or GC-MS.

  • Data Analysis: Calculate the percentage of the applied this compound found in the leachate and each soil segment to determine its mobility profile.

Soil Bioassay for Residual Activity

Objective: To determine the biologically active residual concentration of a this compound formulation in soil over time.

Methodology:

  • Treated Soil Preparation: Treat a bulk soil sample with the this compound formulation at the desired application rate.

  • Aging of Soil: Age the treated soil under controlled conditions (e.g., in a greenhouse or growth chamber) for different time intervals (e.g., 0, 30, 60, 90, 120 days).

  • Planting of Indicator Species: At each time interval, fill pots with the aged treated soil and a control (untreated) soil. Sow seeds of a sensitive indicator plant species (e.g., radish, lettuce, or a sensitive weed species) in the pots.

  • Growth Conditions: Maintain the pots in a greenhouse or growth chamber with optimal conditions for plant growth (light, temperature, and water).

  • Evaluation: After a set growth period (e.g., 14-21 days), visually assess the plants for symptoms of herbicide injury (e.g., stunting, bleaching, necrosis). Harvest the above-ground biomass and measure the fresh or dry weight.

  • Data Analysis: Compare the growth of the indicator plants in the treated soil to those in the control soil for each aging interval. Calculate the percent growth inhibition to determine the decline in residual bioactivity over time.

Visualizations

cluster_formulation Formulation Development Workflow cluster_evaluation Evaluation of Soil Residual Activity Define Target Profile Define Target Profile Select Excipients Select Excipients Define Target Profile->Select Excipients Formulation Process Formulation Process Select Excipients->Formulation Process Characterization Characterization Formulation Process->Characterization Soil Degradation Study Soil Degradation Study Characterization->Soil Degradation Study Test Formulation Soil Leaching Study Soil Leaching Study Characterization->Soil Leaching Study Test Formulation Soil Bioassay Soil Bioassay Soil Degradation Study->Soil Bioassay Soil Leaching Study->Soil Bioassay Soil Bioassay->Define Target Profile Feedback Loop for Optimization

Caption: Experimental workflow for developing and evaluating this compound formulations with enhanced soil residual activity.

Problem Low Soil Residual Activity Cause1 Rapid Degradation Problem->Cause1 Cause2 Leaching Problem->Cause2 Cause3 Poor Bioavailability Problem->Cause3 Solution1 Controlled-Release Formulation (e.g., Microencapsulation) Cause1->Solution1 Solution2 Add Soil-Binding Adjuvant Cause2->Solution2 Solution3 Optimize Formulation for Release Cause3->Solution3

Caption: Troubleshooting logic for addressing low soil residual activity of this compound formulations.

Geranylgeranyl_PP Geranylgeranyl diphosphate Phytoene Phytoene Geranylgeranyl_PP->Phytoene Phytoene Synthase zeta_Carotene ζ-Carotene Phytoene->zeta_Carotene PDS Lycopene Lycopene zeta_Carotene->Lycopene ZDS, CRTISO Carotenoids Carotenoids Lycopene->Carotenoids PDS Phytoene Desaturase (PDS) This compound This compound This compound->PDS Inhibits

Caption: this compound's mode of action via inhibition of Phytoene Desaturase (PDS) in the carotenoid biosynthesis pathway.

References

Technical Support Center: Mitigating Picolinafen Toxicity to Sensitive Aquatic Indicator Species

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving the herbicide picolinafen and its effects on sensitive aquatic indicator species.

Frequently Asked Questions (FAQs)

A list of common questions researchers may have when working with this compound in aquatic toxicity studies.

Question Answer
What is the mode of action of this compound in sensitive aquatic plants? This compound inhibits the enzyme phytoene desaturase (PDS), a key component of the carotenoid biosynthesis pathway.[1] This inhibition prevents the conversion of phytoene to phytofluene, leading to an accumulation of phytoene and a depletion of downstream carotenoids. Carotenoids are essential for protecting chlorophyll from photo-oxidation. Their absence results in the characteristic bleaching or whitening of plant tissues, followed by necrosis and death.[1]
Which aquatic species are most sensitive to this compound? Aquatic plants and algae are particularly sensitive to this compound.[2][3] Studies have shown high toxicity to green algae such as Pseudokirchneriella subcapitata (formerly Selenastrum capricornutum) and the aquatic macrophyte Lemna gibba (duckweed).[2][3] The algal species Ankyra judayi has been noted as being exceptionally sensitive.[2]
What are the typical EC50 values for this compound in sensitive species? EC50 values can be very low, indicating high toxicity. For instance, the 72-hour EC50 for the green alga Pseudokirchneriella subcapitata has been reported to be as low as 0.000475 mg/L (growth rate).[2] For the aquatic plant Lemna gibba, a 7-day EC50 for frond number has been reported at 0.057 mg/L.[2]
Are there standard protocols for testing this compound toxicity in aquatic plants? Yes, the OECD Guidelines for the Testing of Chemicals are widely accepted. Specifically, OECD Guideline 201 (Freshwater Alga and Cyanobacteria, Growth Inhibition Test) and OECD Guideline 221 (Lemna sp. Growth Inhibition Test) are relevant for assessing the toxicity of herbicides like this compound to algae and aquatic macrophytes, respectively.[4][5][6][7][8]
How can I accurately prepare and measure very low concentrations of this compound for my experiments? Due to its high toxicity, you will likely be working with concentrations in the µg/L range. It is crucial to use high-precision analytical techniques for preparing and verifying your test solutions. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a common and reliable method for quantifying this compound in water samples.[3]

Troubleshooting Guides

Solutions to common problems encountered during aquatic toxicity experiments with this compound.

Problem Possible Cause(s) Troubleshooting Steps
Unexpectedly high toxicity or bleaching at concentrations below the reported EC50. 1. High sensitivity of the specific strain: There can be inter-strain variability in sensitivity to herbicides.[9] 2. Errors in dilution calculations: Mistakes in serial dilutions can lead to higher actual concentrations. 3. Interaction with other substances: The presence of other chemicals in the test medium could synergize with this compound.1. Verify strain sensitivity: If possible, test a reference toxicant to confirm the sensitivity of your algal or Lemna strain. 2. Re-calculate all dilutions: Double-check your stock solution concentration and all subsequent dilution calculations. 3. Analytical verification: Use an analytical method like HPLC-MS to confirm the actual this compound concentration in your test vessels. 4. Use a defined, clean medium: Ensure your test medium is free from contaminants.
Inconsistent results between replicate experiments. 1. Variability in initial biomass: Differences in the starting number of algal cells or Lemna fronds can affect growth rates. 2. Uneven light or temperature distribution: Gradients in environmental conditions across the experimental setup can lead to variable growth. 3. This compound degradation or adsorption: The concentration of this compound may be decreasing over the course of the experiment due to photodegradation or adsorption to the test vessels.[10]1. Standardize inoculum: Ensure a consistent and uniform initial cell density or frond number in all replicates. 2. Randomize vessel placement: Randomize the position of your test vessels within the growth chamber or incubator to minimize effects of environmental gradients. 3. Monitor test conditions: Regularly measure and record light intensity and temperature at different locations within your experimental setup. 4. Consider semi-static or flow-through systems: For longer-term experiments, renewing the test solution can help maintain a constant exposure concentration.[5]
Control organisms are showing poor growth. 1. Nutrient limitation: The growth medium may be deficient in essential nutrients. 2. Inappropriate environmental conditions: Light intensity, photoperiod, or temperature may not be optimal for the test species. 3. Contamination: The culture or medium may be contaminated with bacteria, fungi, or other toxic substances.1. Use fresh, sterile medium: Prepare fresh growth medium according to the standard protocol for your test species. 2. Verify growth conditions: Check that the light intensity, photoperiod, and temperature are within the recommended ranges for your species. 3. Check for contamination: Microscopically examine your cultures for any signs of contamination. If contamination is suspected, start a new culture from a clean stock.
Difficulty in quantifying bleaching effect consistently. 1. Subjective visual assessment: Visual scoring of bleaching can be subjective and vary between observers. 2. Pigment extraction variability: Inconsistent extraction of chlorophyll and carotenoids can lead to variable results.1. Use quantitative endpoints: Instead of or in addition to visual assessment, measure chlorophyll and carotenoid content using spectrophotometry after solvent extraction. 2. Standardize extraction protocol: Use a consistent and validated protocol for pigment extraction to ensure reproducibility. This typically involves using a known volume of solvent and a standardized procedure for grinding or homogenizing the plant tissue.

Quantitative Data Presentation

The following tables summarize the aquatic toxicity of this compound to various sensitive indicator species.

Table 1: this compound Toxicity to Algae

SpeciesEndpointDurationValue (mg/L)Reference
Pseudokirchneriella subcapitataEC50 (growth rate)72 hours0.000475[2]
Pseudokirchneriella subcapitataNOEC (growth rate)72 hours0.0000335[2]
Ankyra judayiEC50-0.000025[2]
Selenastrum capricornutumNOEC-0.000068[3]

Table 2: this compound Toxicity to Aquatic Plants

SpeciesEndpointDurationValue (mg/L)Reference
Lemna gibbaEC50 (frond number)7 days0.057[2]
Lemna gibbaNOEC (frond number)-0.006[3]

Table 3: this compound Toxicity to Aquatic Invertebrates and Fish

SpeciesEndpointDurationValue (mg/L)Reference
Daphnia magnaLC5048 hours> 0.819[2]
Oncorhynchus mykiss (Rainbow Trout)LC5096 hours> 0.376[2]
Oncorhynchus mykiss (Rainbow Trout)NOEC28 days> 0.0886[2]

Experimental Protocols

Detailed methodologies for key experiments to assess this compound toxicity.

Protocol 1: Algal Growth Inhibition Test (based on OECD Guideline 201)

This test determines the effect of this compound on the growth of freshwater microalgae.

1. Test Organism:

  • Pseudokirchneriella subcapitata or other sensitive algal species.[11][12]

2. Materials:

  • This compound stock solution of known concentration.

  • Sterile algal growth medium.

  • Sterile culture flasks.

  • Growth chamber with controlled temperature and lighting.

  • Spectrophotometer or cell counter.

3. Procedure:

  • Prepare a series of this compound concentrations by diluting the stock solution with the growth medium. A minimum of five concentrations should be used.[13]

  • Inoculate each flask with a known concentration of exponentially growing algal cells.

  • Include a control group with no this compound.[13]

  • Incubate the flasks for 72 hours under continuous illumination and constant temperature.[11][12]

  • Measure the algal biomass (e.g., by cell counts or spectrophotometric absorbance) at 24, 48, and 72 hours.[11]

  • Calculate the average specific growth rate for each concentration and the control.

  • Determine the ECx values (e.g., EC50) by plotting the percentage inhibition of the growth rate against the logarithm of the this compound concentration.[11]

Protocol 2: Lemna sp. Growth Inhibition Test (based on OECD Guideline 221)

This test assesses the toxicity of this compound to the aquatic plant Lemna gibba or Lemna minor.

1. Test Organism:

  • Lemna gibba or Lemna minor in the exponential growth phase.[5][6][7][8]

2. Materials:

  • This compound stock solution.

  • Sterile Lemna growth medium.

  • Sterile test vessels (e.g., glass beakers).

  • Growth chamber with controlled environmental conditions.

  • Image analysis software or a method for counting fronds.

3. Procedure:

  • Prepare a range of this compound concentrations in the growth medium.[5]

  • Place a set number of Lemna colonies (e.g., 3 colonies with a total of 9-12 fronds) in each test vessel.[8]

  • Include a control group with no this compound.[5]

  • Incubate the test vessels for 7 days.[5][6][7][8]

  • Count the number of fronds at the beginning and end of the experiment. Other endpoints like total frond area or dry weight can also be measured.[5]

  • Calculate the average specific growth rate based on frond number for each concentration and the control.

  • Determine the ECx values by plotting the percentage inhibition of the growth rate against the logarithm of the this compound concentration.[7]

Protocol 3: Mitigation of this compound Toxicity using Activated Carbon

This protocol describes a method to reduce the bioavailable concentration of this compound in an aqueous solution.

1. Materials:

  • This compound-contaminated water.

  • Powdered Activated Carbon (PAC).

  • Stir plate and stir bars.

  • Filtration system (e.g., syringe filters or vacuum filtration).

  • Analytical equipment for measuring this compound concentration (e.g., HPLC-MS).

2. Procedure:

  • Determine the initial concentration of this compound in the water sample.

  • Conduct a series of bench-scale tests to determine the optimal dose of PAC. Use a range of PAC concentrations (e.g., 10 mg/L to 200 mg/L).

  • Add the PAC to the contaminated water samples and stir for a defined contact time (e.g., 1-2 hours).

  • After stirring, allow the PAC to settle or filter the samples to remove the carbon.

  • Measure the final concentration of this compound in the treated water to determine the removal efficiency.

  • Conduct a bioassay (e.g., using Lemna sp.) on the treated water to confirm the reduction in toxicity.

Mandatory Visualizations

This compound's Mode of Action: Carotenoid Biosynthesis Inhibition

G cluster_pathway Carotenoid Biosynthesis Pathway GGPP Geranylgeranyl Diphosphate (GGPP) Phytoene Phytoene (Colorless) GGPP->Phytoene Phytoene Synthase (PSY) Phytofluene Phytofluene Phytoene->Phytofluene Phytoene Desaturase (PDS) Carotenes ζ-Carotene -> Lycopene (Colored Carotenoids) Phytofluene->Carotenes Xanthophylls Xanthophylls (Lutein, Zeaxanthin) Carotenes->Xanthophylls Bleaching Bleaching & Photo-oxidation Carotenes->Bleaching Depletion of Carotenoids Photosynthesis Photosynthesis & Photoprotection Xanthophylls->Photosynthesis This compound This compound Inhibition Inhibition This compound->Inhibition Phytoene Desaturase (PDS) Phytoene Desaturase (PDS) Inhibition->Phytoene Desaturase (PDS) CellDeath Cell Death Bleaching->CellDeath

Caption: this compound inhibits Phytoene Desaturase (PDS), blocking carotenoid production and leading to photo-oxidation.

Experimental Workflow: OECD 201 Algal Growth Inhibition Test

G start Start prep Prepare Test Solutions (this compound dilutions & Control) start->prep inoculate Inoculate with Exponentially Growing Algae prep->inoculate incubate Incubate for 72h (Constant Light & Temp) inoculate->incubate measure Measure Biomass (24h, 48h, 72h) incubate->measure calculate Calculate Growth Rate & % Inhibition measure->calculate determine Determine EC50 & NOEC calculate->determine end End determine->end

Caption: Workflow for the OECD 201 algal growth inhibition toxicity test.

Troubleshooting Logic for Unexpected Toxicity

G start Unexpected Toxicity Observed check_conc Verify this compound Concentration (HPLC-MS)? start->check_conc conc_ok Concentration Correct check_conc->conc_ok Yes conc_bad Concentration Incorrect check_conc->conc_bad No check_strain Test Reference Toxicant? conc_ok->check_strain recalc Recalculate Dilutions & Remake Solutions conc_bad->recalc recalc->start strain_ok Sensitivity is Normal check_strain->strain_ok Yes strain_bad Strain is Hyper-sensitive check_strain->strain_bad No check_synergy Investigate for Synergistic Effects (e.g., medium contaminants) strain_ok->check_synergy new_culture Source New Culture & Re-run strain_bad->new_culture

Caption: A logical workflow for troubleshooting unexpectedly high toxicity in this compound bioassays.

References

troubleshooting inconsistent picolinafen performance in field studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges encountered during field studies with picolinafen.

Troubleshooting Guides

This section addresses specific issues that may arise during this compound application, offering potential causes and solutions in a question-and-answer format.

Issue 1: Inconsistent or Poor Weed Control

Question: Why am I seeing variable or lower-than-expected weed control with this compound in my field trials?

Answer: Inconsistent this compound performance can be attributed to several factors, often acting in combination. Consider the following:

  • Weed Growth Stage: this compound is most effective on young, actively growing weeds. Efficacy can decrease significantly as weeds mature. For example, wild radish is best controlled at the 2 to 6 leaf stage.[1][2] Control of 6-8 leaf stage wild radish is possible at higher rates, but requires excellent spray coverage.[1] Similarly, for common poppy, pre-emergence or very early post-emergence applications yield the best results.[3][4]

  • Environmental Conditions:

    • Soil Moisture: Good soil moisture before and after application is crucial for optimal performance, as it aids in both foliar uptake and the limited soil activity of this compound.[1] Efficacy can be significantly reduced under dry or drought-stressed conditions as weeds are less likely to absorb the herbicide.[1][5][6]

    • Rainfall: Rain within four hours of application can wash the herbicide off the plant foliage, reducing its effectiveness.[1][7]

    • Temperature and Frost: Do not apply if frost is imminent.[1][7] Cold weather can slow the growth of both crops and weeds, potentially reducing herbicide uptake and translocation.

  • Application Technique:

    • Spray Coverage: Thorough spray coverage is essential, especially for larger weeds or in dense crop canopies.[1][2] Inadequate coverage can result in variable control.

    • Water Volume: Use a minimum of 50 liters of water per hectare for ground application. In dense crop and weed situations, increasing the water volume can improve coverage.[1][2][7]

  • Herbicide Resistance: The possibility of herbicide resistance should be considered, especially if this compound or other Group F herbicides (PDS inhibitors) have been used repeatedly in the same area. Cross-resistance between diflufenican and this compound has been documented in wild radish.[8]

Issue 2: Crop Injury or Phytotoxicity

Question: I'm observing bleaching or stunting in my crop following this compound application. What could be the cause?

Answer: While this compound is a selective herbicide, crop injury can occur under certain conditions.

  • Crop Stress: Crops that are stressed due to disease, insect damage, frost, nutrient deficiencies, or excessively moist or dry conditions are more susceptible to injury.[1][7]

  • Adjuvants and Tank Mixes: The use of certain adjuvants, particularly crop oils, is not recommended as they can increase crop sensitivity.[1][7] Tank mixing with pesticides that require adjuvants can also heighten the risk of crop injury.[1]

  • High pH Soils: Crops like peas grown on high pH soils with the presence of free lime may exhibit less tolerance to this compound.[1]

  • Application Overlap: Overlapping spray swaths can result in higher application rates in those areas, leading to more severe bleaching and crop retardation.[2]

  • Symptoms: Transient bleaching of foliage present at the time of application is a known effect of this compound.[1][2] This is due to its mode of action, which inhibits carotenoid biosynthesis, leading to the destruction of chlorophyll.[7] New growth is typically unaffected in healthy, unstressed crops.[1][2]

Issue 3: Tank Mixing Problems

Question: I'm experiencing issues with my tank mix containing this compound, such as product settling or clogging my sprayer. What should I do?

Answer: Tank mix incompatibility can be either physical or chemical. Physical incompatibility, where products do not mix properly, is a common issue.

  • Perform a Jar Test: Before mixing a new combination of products in your spray tank, always conduct a jar test to check for physical compatibility. This small-scale test can prevent costly and time-consuming clean-up of your spray equipment.

  • Correct Mixing Order: The order in which you add products to the tank is critical. A common guideline is the W-A-L-E-S method:

    • W - Wettable powders and water-dispersible granules

    • A - Agitate thoroughly

    • L - Liquid flowables and suspensions

    • E - Emulsifiable concentrates

    • S - Surfactants and solutions

  • Water Quality: Poor water quality (e.g., hard water) can affect the compatibility of some tank mixes. If you suspect poor water quality, it is especially important to perform a jar test using the intended water source.[1]

  • Consult Labels: Always read the labels of all products in the tank mix. Labels will provide information on known incompatibilities and specific mixing instructions.

Frequently Asked Questions (FAQs)

Q1: What is the mode of action of this compound?

A1: this compound is a Group F herbicide.[1][7] It works by inhibiting the phytoene desaturase (PDS) enzyme, which is a key component in the carotenoid biosynthesis pathway in plants.[7] This inhibition leads to a reduction in carotenoid pigments, which are essential for protecting chlorophyll from photo-oxidation. The destruction of chlorophyll results in the characteristic bleaching or whitening of the leaves of susceptible plants, followed by necrosis and death.[7]

Q2: What are the primary weeds controlled by this compound?

A2: this compound is a selective, post-emergence herbicide used to control a range of annual broadleaf weeds in winter cereals and certain grain legumes.[9][10] Commonly controlled weeds include wild radish (Raphanus raphanistrum), common poppy (Papaver rhoeas), field pansy, cleavers, fumitory, and hedge mustard.[9][10]

Q3: What are the signs of this compound efficacy on susceptible weeds?

A3: The primary symptom of this compound activity on susceptible weeds is the bleaching or whitening of the leaf tissue, which may also show a mauve discoloration.[7] These symptoms are followed by necrosis (browning and death of the tissue) and ultimately the death of the plant.[7]

Q4: Can I tank mix this compound with other herbicides?

A4: Yes, this compound can be tank-mixed with other herbicides to broaden the weed control spectrum. For example, it is sometimes formulated with MCPA to enhance its activity.[7] It has also been shown to be effective in tank mixes with pyrasulfotole for controlling resistant wild radish populations.[11] However, it is crucial to check for compatibility before mixing. The use of adjuvants with some tank mixes is not recommended as it may increase crop sensitivity.[1][2] Always consult the product labels for specific tank mix recommendations and restrictions and perform a jar test.

Q5: What should I do if I suspect herbicide resistance to this compound?

A5: If you suspect herbicide resistance, it is important to first rule out other potential causes of poor performance, such as application errors or unfavorable environmental conditions. If resistance is still suspected, you should:

  • Have the weed population tested for resistance.

  • Rotate to herbicides with different modes of action.

  • Implement integrated weed management (IWM) strategies to reduce reliance on a single herbicide group.

Data Presentation

Table 1: this compound Efficacy on Wild Radish at Different Growth Stages

Weed Growth StageApplication Rate (g/ha)Efficacy (%)Source
2-4 leaf33Good[1]
2-6 leaf33-50Good[1]
6-8 leaf50Effective with good coverage[1]

Table 2: this compound Tank Mix Compatibility

Tank Mix PartnerCompatibilityNotesSource
MCPACompatibleOften co-formulated to enhance weed control spectrum.[7]
PyrasulfotoleCompatibleEffective in controlling HPPD- and PDS-resistant wild radish.[11]
FlufenacetCompatibleCan extend the window for broad-spectrum weed control.[12]
Eclipse, FASTAC Duo, Lemat, metribuzin, Rogor, Select, simazine, TalstarPhysically Compatible[2]
Pesticides requiring adjuvantsUse with cautionMay increase crop sensitivity. A ten-day interval between applications is recommended.[1]
Crop OilsIncompatibleDo not apply in spray mixes containing crop oils.[1][7]

Experimental Protocols

1. Jar Test for Tank Mix Compatibility

Objective: To determine the physical compatibility of this compound with other pesticides or adjuvants in a spray solution before large-scale mixing.

Materials:

  • A clean, clear glass jar with a lid (at least 1-quart or 1-liter capacity)

  • The same water source that will be used for the actual spray application

  • Samples of this compound and all other products to be tank-mixed

  • Measuring spoons and/or graduated cylinders for accurate measurement

  • Personal Protective Equipment (PPE) as specified on the product labels

Methodology:

  • Fill the jar halfway with the water that will be used for spraying.

  • Add the components to the jar in the correct mixing order (W-A-L-E-S method is a good guideline). Add each component in the same proportion as it will be used in the final spray tank.

  • After adding each component, cap the jar and shake it gently for 10-15 seconds.

  • After all components have been added, shake the jar vigorously for another 30 seconds.

  • Let the jar stand for 15-30 minutes and observe the mixture.

  • Observation:

    • Compatible: The mixture remains uniform and there is no evidence of separation, clumping, precipitates, or heat generation.

    • Incompatible: The mixture separates into layers, forms gels or sludge, solids settle out, or the jar becomes warm to the touch. If any of these signs are present, do not proceed with the tank mix.

2. Whole-Plant Herbicide Resistance Testing (Adapted for PDS Inhibitors)

Objective: To determine if a weed population has developed resistance to this compound.

Materials:

  • Seeds from the suspected resistant weed population and a known susceptible population of the same species.

  • Pots filled with a suitable growing medium.

  • Greenhouse or controlled environment chamber with appropriate lighting and temperature control.

  • This compound herbicide and a calibrated sprayer.

  • Personal Protective Equipment (PPE).

Methodology:

  • Plant Propagation: Sow seeds of both the suspected resistant and known susceptible populations in separate pots. Grow the plants under optimal conditions until they reach the 2-4 leaf stage.

  • Herbicide Application: Prepare a range of this compound concentrations, including the recommended field rate, half the field rate, and two and four times the field rate. Leave some plants from each population untreated as a control.

  • Apply the different herbicide rates to the respective pots using a calibrated sprayer to ensure uniform coverage.

  • Evaluation: Return the plants to the greenhouse or growth chamber. Assess the plants for injury (bleaching, necrosis) and survival 21 days after treatment.

  • Data Analysis: Compare the response of the suspected resistant population to the known susceptible population. A significantly lower level of control in the suspected resistant population at the recommended field rate and higher rates is indicative of resistance. The dose required to achieve 50% mortality (LD50) can be calculated for each population to determine a resistance index (RI = LD50 of resistant population / LD50 of susceptible population).

Visualizations

Picolinafen_Mode_of_Action cluster_pathway Carotenoid Biosynthesis Pathway cluster_effect Effect of this compound GGPP Geranylgeranyl pyrophosphate Phytoene Phytoene GGPP->Phytoene Phytoene Synthase Lycopene Lycopene Phytoene->Lycopene Phytoene Desaturase (PDS) Carotenes β-Carotene & other carotenoids Lycopene->Carotenes Chlorophyll Chlorophyll Carotenes->Chlorophyll Protection This compound This compound Phytoene Desaturase (PDS) Phytoene Desaturase (PDS) This compound->Phytoene Desaturase (PDS) Inhibition PhotoOxidation Photo-oxidation Chlorophyll->PhotoOxidation Bleaching Bleaching & Necrosis PhotoOxidation->Bleaching

Caption: this compound's mode of action via inhibition of Phytoene Desaturase (PDS).

Troubleshooting_Workflow Start Inconsistent this compound Performance Observed Check_Weed Weed Factors Start->Check_Weed Check_Environment Environmental Factors Check_Weed->Check_Environment No Weed_Stage Weeds too mature? Check_Weed->Weed_Stage Yes Check_Application Application Technique Check_Environment->Check_Application No Env_Moisture Dry soil or drought stress? Check_Environment->Env_Moisture Yes Env_Rain Rainfall within 4 hours? Check_Environment->Env_Rain Yes Check_Resistance Herbicide Resistance Check_Application->Check_Resistance No App_Coverage Poor spray coverage? Check_Application->App_Coverage Yes App_Mix Tank mix incompatibility? Check_Application->App_Mix Yes Resistance_History Repeated use of Group F herbicides? Check_Resistance->Resistance_History Yes Solution_Weed Adjust application timing to target smaller weeds. Weed_Stage->Solution_Weed Solution_Moisture Apply when soil moisture is adequate. Irrigate if possible. Env_Moisture->Solution_Moisture Solution_Rain Re-application may be necessary. Env_Rain->Solution_Rain Solution_Coverage Increase water volume and check nozzle performance. App_Coverage->Solution_Coverage Solution_Mix Conduct jar test. Adjust mixing order. Consult labels. App_Mix->Solution_Mix Solution_Resistance Conduct resistance test. Rotate herbicide modes of action. Resistance_History->Solution_Resistance

Caption: Troubleshooting workflow for inconsistent this compound performance.

Jar_Test_Protocol Start Start Jar Test Step1 1. Fill clean, clear jar 1/2 full with carrier water. Start->Step1 Step2 2. Add products in the correct proportion and order (W-A-L-E-S). Step1->Step2 Step3 3. Cap and shake gently after each addition. Step2->Step3 Step4 4. After all additions, cap and shake vigorously for 30s. Step3->Step4 Step5 5. Let stand for 15-30 minutes. Step4->Step5 Observe 6. Observe for signs of incompatibility. Step5->Observe Compatible Compatible: Mixture is uniform. Observe->Compatible No issues Incompatible Incompatible: Separation, clumping, gels, precipitates, or heat. Observe->Incompatible Issues present Proceed Proceed with tank mix. Compatible->Proceed DoNotMix Do NOT tank mix. Incompatible->DoNotMix

Caption: Experimental workflow for conducting a jar test for tank mix compatibility.

References

Validation & Comparative

Picolinafen vs. Diflufenican: A Comparative Analysis of Efficacy in Wild Radish (Raphanus raphanistrum) Control

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available research indicates that while both picolinafen and diflufenican are effective herbicides for the control of wild radish, their performance can vary significantly, particularly in the context of emerging herbicide resistance. Both herbicides belong to the Group 12 (formerly Group F) class, inhibiting the phytoene desaturase (PDS) enzyme, a critical component in the carotenoid biosynthesis pathway.[1][2] Disruption of this pathway leads to bleaching of plant tissues followed by necrosis and death.[3][4]

Quantitative Efficacy Comparison

The following table summarizes key quantitative data from studies comparing the efficacy of this compound and diflufenican on both susceptible and resistant wild radish populations.

HerbicidePopulationApplication RateEfficacy MetricResultSource
This compoundSusceptible37.5 g a.i. ha⁻¹Survival RateFew survivors[1]
This compoundSusceptible112.5 g a.i. ha⁻¹Survival Rate0%[1]
This compoundDiflufenican-Resistant37.5 g a.i. ha⁻¹Survival Rate82%[1]
This compoundDiflufenican-Resistant112.5 g a.i. ha⁻¹Survival Rate27%[1]
This compound + PyrasulfotoleHPPD and PDS Cross-ResistantNot SpecifiedMortality Rate94%[5]
Diflufenican + PyrasulfotoleHPPD and PDS Cross-Resistant25 g a.i./ha + 50 g a.i./haMortality Rate48%[5]
This compoundDiflufenican-Resistant-LD50 Ratio (Resistant/Susceptible)3.4[1][6]

Note: g a.i. ha⁻¹ refers to grams of active ingredient per hectare. LD50 is the lethal dose required to kill 50% of the population.

The data clearly indicates the challenge of cross-resistance. In a population already resistant to diflufenican, a significantly higher rate of this compound was required to achieve control, and even then, a notable percentage of the population survived.[1][6] However, in a different study on a population with cross-resistance to both HPPD and PDS inhibitors, a tank mix including this compound demonstrated superior efficacy compared to a mix with diflufenican.[5]

Experimental Protocols

The methodologies employed in the cited studies provide a framework for understanding the conditions under which these efficacy data were generated.

Dose-Response Experiments for Cross-Resistance Testing:

  • Plant Material: Seeds from both a known susceptible wild radish population and a confirmed diflufenican-resistant population were used.

  • Growing Conditions: Plants were grown in pots in a controlled environment to a specific growth stage (e.g., two to three-leaf stage) before herbicide application.

  • Herbicide Application: Herbicides were applied at a range of doses, including and exceeding the recommended label rates. A typical high rate for this compound was 150 g ha⁻¹.[6]

  • Assessment: Plant survival and mortality were assessed at a set time point after treatment, typically 21 days.[2] The data was then used to calculate the LD50 for each population and herbicide.

Field Trials for Herbicide Mixture Efficacy:

  • Trial Design: Small plot trials were established in fields with known resistant wild radish populations.

  • Treatments: Various herbicide tank mixes were applied at different crop growth stages (e.g., pre-emergence, early post-emergence).

  • Application: Herbicides were applied using calibrated research sprayers to ensure accurate and uniform coverage.

  • Evaluation: Weed control efficacy was determined by assessing plant mortality and biomass reduction at a specified time after application, for instance, 66 days after the last herbicide application.[7]

Visualizing Herbicide Action and Experimental Workflow

To better understand the mechanisms and methodologies discussed, the following diagrams are provided.

Herbicide_Mode_of_Action cluster_pds_action GGPP Geranylgeranyl pyrophosphate (GGPP) PDS Phytoene Desaturase (PDS) Enzyme GGPP->PDS substrate Phytoene Phytoene Carotenoids Carotenoids Phytoene->Carotenoids PDS action Chlorophyll Chlorophyll Protection Carotenoids->Chlorophyll Plant_Health Healthy Plant Chlorophyll->Plant_Health PDS_Inhibitors This compound & Diflufenican (Group 12/F Herbicides) PDS_Inhibitors->PDS inhibits Bleaching Bleaching & Necrosis PDS->Bleaching inhibition leads to Plant_Death Plant Death Bleaching->Plant_Death Experimental_Workflow Start Start: Seed Collection (Susceptible & Resistant Biotypes) Potting Potting and Germination Start->Potting Growth Growth to 2-4 Leaf Stage Potting->Growth Application Herbicide Application (this compound vs. Diflufenican at various rates) Growth->Application Incubation Incubation Period (e.g., 21 days) Application->Incubation Assessment Efficacy Assessment (Mortality, Biomass Reduction) Incubation->Assessment Data_Analysis Data Analysis (LD50 Calculation, Statistical Comparison) Assessment->Data_Analysis

References

Picolinafen Cross-Resistance with Other PDS-Inhibiting Herbicides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of cross-resistance patterns between picolinafen and other herbicides that inhibit the phytoene desaturase (PDS) enzyme, a key component in the carotenoid biosynthesis pathway in plants. Understanding these relationships is crucial for developing effective weed management strategies and for the discovery of new herbicidal compounds. This document summarizes key experimental findings, details the methodologies used in these studies, and visualizes the underlying biological pathways and experimental workflows.

Quantitative Cross-Resistance Data

The following tables summarize the quantitative data from various studies on the cross-resistance of weed populations to this compound and other PDS-inhibiting herbicides. The resistance factor (RF) or resistance/susceptibility ratio (R/S) indicates the level of resistance in a resistant population compared to a susceptible population.

Weed SpeciesResistant PopulationHerbicideLD50 (g a.i./ha) or I50 (nM)Resistance Factor (RF) / R/S RatioResistance MechanismReference
Sisymbrium orientale P40This compound 75 7-fold Target-site: PDS gene mutations (Leu-498-Val and Glu-425-Asp)[1][2]
Diflufenican>6000237-fold[1][2]
Raphanus raphanistrum Diflufenican-resistantThis compound -3.4-fold Not specified[3]
Diflufenican--[3]
Raphanus raphanistrum H2/10This compound Not testedCross-resistance impliedNon-target-site: Enhanced metabolism via Cytochrome P450s[3][4]
Diflufenican-4.9-fold[3][4]
Fluridone-Cross-resistance observed[3][4]
Hydrilla verticillata Fluridone-resistant (R304S, R304H, R304C mutations in PDS)This compound -0.2 - 0.8 (Negative cross-resistance) Target-site: PDS gene mutation (Arg-304)[5]
Norflurazon-Cross-resistance observed[5]
Beflubutamid-Negative cross-resistance observed[5]
Diflufenican-Negative cross-resistance observed[5]

Note: LD50 (Lethal Dose 50%) is the dose of herbicide required to kill 50% of the tested population. I50 is the concentration of herbicide that inhibits 50% of the enzyme activity. An RF or R/S ratio greater than 1 indicates resistance, while a value less than 1 indicates negative cross-resistance (increased sensitivity).

Experimental Protocols

The following are detailed methodologies for key experiments cited in the cross-resistance studies.

Whole-Plant Pot Assay for Dose-Response Analysis

This method is used to determine the level of resistance by assessing the response of whole plants to a range of herbicide doses.

a. Seed Collection and Germination:

  • Collect mature seeds from both the suspected resistant and known susceptible weed populations.

  • Store seeds in cool, dry conditions until use.

  • Germinate seeds in petri dishes on moist filter paper or directly in pots filled with a suitable growing medium (e.g., sandy loam, potting mix).

b. Plant Growth:

  • Transplant seedlings at the cotyledon stage into individual pots (e.g., 10 cm diameter) containing the growing medium.

  • Grow plants in a controlled environment (greenhouse or growth chamber) with standardized temperature, light (e.g., 16-hour photoperiod), and humidity.

  • Water the plants as needed and apply a balanced nutrient solution.

c. Herbicide Application:

  • Apply herbicides at a specific growth stage (e.g., 2-4 true leaves).

  • Use a laboratory cabinet sprayer equipped with a flat-fan nozzle to ensure uniform application.

  • Prepare a range of herbicide doses that are expected to cause between 0% and 100% mortality in both susceptible and resistant populations. A typical dose range might include 0, 0.125, 0.25, 0.5, 1, 2, 4, and 8 times the recommended field rate.

  • Include an untreated control for comparison.

d. Data Collection and Analysis:

  • Assess plant survival or biomass (fresh or dry weight) 21-28 days after treatment.

  • Calculate the percentage of mortality or biomass reduction relative to the untreated control for each herbicide dose.

  • Analyze the dose-response data using a non-linear regression model (e.g., log-logistic model) to determine the LD50 (lethal dose for 50% of the population) or GR50 (dose for 50% growth reduction).

  • The Resistance Factor (RF) is calculated as the ratio of the LD50 or GR50 of the resistant population to that of the susceptible population.

PDS Gene Sequencing for Target-Site Resistance Analysis

This molecular technique is used to identify mutations in the PDS gene that may confer herbicide resistance.

a. DNA Extraction:

  • Extract genomic DNA from fresh leaf tissue of both resistant and susceptible plants using a commercial DNA extraction kit or a standard CTAB (cetyltrimethylammonium bromide) protocol.

b. PCR Amplification:

  • Amplify the coding region of the PDS gene using polymerase chain reaction (PCR).

  • Design primers based on known PDS gene sequences from the target weed species or closely related species.

c. DNA Sequencing:

  • Purify the PCR products and send them for Sanger sequencing.

  • Sequence both the forward and reverse strands to ensure accuracy.

d. Sequence Analysis:

  • Align the DNA sequences from the resistant and susceptible plants using bioinformatics software (e.g., BLAST, ClustalW).

  • Compare the sequences to identify any single nucleotide polymorphisms (SNPs) that result in amino acid substitutions in the PDS protein of the resistant plants.

Visualizations

Signaling Pathway of PDS-Inhibiting Herbicides

PDS_Inhibition_Pathway cluster_enzymes Enzymatic Steps cluster_herbicides Herbicides GGPP Geranylgeranyl diphosphate (GGPP) PSY Phytoene Synthase (PSY) GGPP->PSY Phytoene Phytoene PDS Phytoene Desaturase (PDS) Phytoene->PDS ZetaCarotene ζ-Carotene Carotenoids Carotenoids ZetaCarotene->Carotenoids Further Desaturation Chlorophyll Chlorophyll Carotenoids->Chlorophyll Protection Photooxidation Photo-oxidation (Bleaching) Chlorophyll->Photooxidation Lack of protection leads to PlantDeath Plant Death Photooxidation->PlantDeath PSY->Phytoene PDS->ZetaCarotene Desaturation PDS->Photooxidation Inhibition leads to This compound This compound This compound->PDS Inhibition OtherPDS Other PDS Inhibitors OtherPDS->PDS

Caption: Inhibition of Phytoene Desaturase (PDS) by herbicides like this compound.

Experimental Workflow for Cross-Resistance Study

Cross_Resistance_Workflow start Start: Suspected Resistant Weed Population seed_collection 1. Seed Collection (Resistant & Susceptible Biotypes) start->seed_collection plant_growth 2. Plant Cultivation (Controlled Environment) seed_collection->plant_growth herbicide_app 3. Herbicide Application (Dose-Response) plant_growth->herbicide_app data_collection 4. Data Collection (Mortality / Biomass) herbicide_app->data_collection data_analysis 5. Data Analysis (LD50 / GR50 Calculation) data_collection->data_analysis resistance_level 6. Determination of Resistance Factor (RF) data_analysis->resistance_level molecular_analysis 7. Molecular Analysis (PDS Gene Sequencing) resistance_level->molecular_analysis Optional end End: Cross-Resistance Profile Established resistance_level->end mechanism_id 8. Identification of Resistance Mechanism molecular_analysis->mechanism_id mechanism_id->end

Caption: Workflow for a typical herbicide cross-resistance study.

References

A Comparative Guide to Validated LC-MS/MS Methods for Picolinafen Residue Analysis in Crops

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of validated Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) methods for the quantitative analysis of picolinafen residues in various agricultural commodities. The methodologies presented are based on established and validated protocols, offering reliable approaches for regulatory monitoring and research applications.

Introduction to this compound Analysis

This compound is a pyridine-based herbicide used for the control of broadleaf weeds in cereal crops. Regulatory bodies worldwide require sensitive and validated analytical methods to monitor its residues in food and feed to ensure consumer safety. LC-MS/MS has become the technique of choice for this purpose due to its high selectivity, sensitivity, and ability to handle complex sample matrices. Validated analytical methods are crucial for ensuring the accuracy and reliability of residue data. The European Food Safety Authority (EFSA) has assessed and confirmed that validated LC-MS/MS methods are available and suitable for the enforcement of maximum residue levels (MRLs) of this compound in a variety of crops, including those with high water, high acid, high oil content, and dry crops, typically achieving a limit of quantification (LOQ) of 0.01 mg/kg.[1]

This guide will compare two primary approaches for the extraction and clean-up of this compound residues from crop matrices prior to LC-MS/MS analysis: a widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based method and an alternative method employing liquid-liquid extraction followed by Solid Phase Extraction (SPE) clean-up.

Method 1: QuEChERS-Based Extraction and Clean-up

The QuEChERS methodology is a streamlined approach that has gained widespread popularity for pesticide residue analysis in food matrices. A validated method for this compound has been established for various crops, including cereals (barley, wheat), fruits (tomatoes, oranges), and oilseeds (oilseed rape).[2]

Experimental Protocol: Method 1

1. Sample Preparation:

  • Homogenize a representative sample of the crop matrix.

2. Extraction:

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • For dry commodities like wheat grain, add 8 mL of water and mix before adding acetonitrile.

  • Add a ceramic homogenizer.

  • Shake vigorously for 1 minute.

  • Add a salt mixture of 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium citrate sesquihydrate.

  • Shake vigorously for 1 minute.

  • Centrifuge at ≥ 4000 rpm for 5 minutes.

3. Dispersive Solid-Phase Extraction (d-SPE) Clean-up:

  • Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a 2 mL microcentrifuge tube containing 150 mg MgSO₄ and 25 mg of Primary Secondary Amine (PSA) sorbent. For high-oil matrices like oilseed rape, 25 mg of C18 sorbent is also added.

  • Vortex for 30 seconds.

  • Centrifuge at ≥ 10,000 g for 2 minutes.

  • The resulting supernatant is ready for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

  • LC Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

  • Injection Volume: 5-10 µL.

  • MS/MS Detection: Electrospray ionization in positive mode (ESI+), monitoring the following Multiple Reaction Monitoring (MRM) transitions for this compound (precursor ion m/z 377.1):

    • Quantification transition: 377.1 -> 238.1

    • Confirmation transition: 377.1 -> 145.1

Performance Data: Method 1 (QuEChERS)
Crop MatrixLinearity (R²)Fortification Levels (mg/kg)Mean Recovery (%)Precision (RSD, %)LOQ (mg/kg)
Barley Grain >0.990.01 / 0.195 / 985.5 / 4.10.01
Tomato >0.990.01 / 0.192 / 996.8 / 3.40.01
Oilseed Rape >0.990.01 / 0.189 / 947.2 / 5.80.01
Orange >0.990.01 / 0.197 / 1014.9 / 3.90.01

Data summarized from a BASF validation report.[2]

Method 2: Liquid-Liquid Extraction with SPE Clean-up

This method presents an alternative to QuEChERS, particularly suitable for matrices with high oil content, and employs a liquid-liquid extraction followed by a cartridge-based solid-phase extraction (SPE) clean-up. The following protocol is based on a validated method for multiple pesticide residues in olive oil and is adapted for this compound analysis.[3]

Experimental Protocol: Method 2

1. Sample Preparation:

  • Homogenize the crop sample. For oil samples, ensure thorough mixing.

2. Extraction:

  • Weigh 1.5 g of the homogenized sample (e.g., ground oilseed rape or olive oil) into a 50 mL centrifuge tube.

  • Add 1.5 mL of n-hexane and vortex for 20 seconds.

  • Add 6 mL of acetonitrile and shake vigorously for 10 minutes.

  • Centrifuge for 2 minutes at 1000 rpm.

3. Solid-Phase Extraction (SPE) Clean-up:

  • Condition a C18 SPE cartridge (500 mg, 6 mL) with 5 mL of acetonitrile.

  • Pass the acetonitrile extract from the previous step through the conditioned C18 SPE cartridge.

  • Elute the cartridge with an additional portion of acetonitrile.

  • Collect the eluate and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

  • The LC-MS/MS conditions would be similar to those described in Method 1.

Comparative Performance Data

While specific validation data for this compound using this exact alternative method is not available in the searched literature, a general validation study for multiple pesticides in olive oil using a similar protocol reported mean recovery values within the range of 70-120% and a relative standard deviation (RSD) of less than 20%, with a limit of quantification (LOQ) of 0.050 mg/kg for the majority of the pesticides analyzed.[3] A direct comparison of the performance of this method for this compound with the QuEChERS method would require a dedicated validation study.

Comparison of Methodologies

FeatureMethod 1 (QuEChERS)Method 2 (LLE with SPE)
Principle Acetonitrile extraction with salting-out and d-SPE clean-up.Liquid-liquid extraction with n-hexane and acetonitrile, followed by cartridge SPE clean-up.
Speed & Throughput High throughput due to the simple and fast procedure.Lower throughput due to the more time-consuming SPE step.
Solvent Consumption Relatively low.Higher due to the use of multiple solvents and SPE conditioning/elution steps.
Effectiveness Broadly effective across a wide range of crop matrices.[1][2]Particularly effective for high-oil matrices by removing a significant amount of lipids.[3]
Cost Generally lower cost due to fewer steps and less specialized equipment.Can be more expensive due to the cost of SPE cartridges.
Automation Potential d-SPE is a manual step, but the overall workflow can be partially automated.The SPE step can be fully automated using dedicated systems.

Visualizing the Workflow

LCMSMS_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Clean-up cluster_analysis Analysis Homogenization Sample Homogenization Extraction Acetonitrile Extraction + Salting Out Homogenization->Extraction Homogenized Sample dSPE Dispersive SPE (d-SPE) (PSA / C18) Extraction->dSPE Acetonitrile Extract LC_Separation LC Separation (C18 Column) dSPE->LC_Separation Cleaned Extract MSMS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MSMS_Detection Separated Analytes Data_Analysis Data Analysis & Quantification MSMS_Detection->Data_Analysis Raw Data

Caption: General workflow for this compound residue analysis using LC-MS/MS.

Method_Comparison cluster_method1 Method 1: QuEChERS cluster_method2 Method 2: LLE-SPE M1_Start Sample M1_Extract Acetonitrile Extraction + QuEChERS Salts M1_Start->M1_Extract M1_Cleanup Dispersive SPE (PSA/C18) M1_Extract->M1_Cleanup M1_End LC-MS/MS Analysis M1_Cleanup->M1_End M2_Start Sample M2_Extract n-Hexane/Acetonitrile Liquid-Liquid Extraction M2_Start->M2_Extract M2_Cleanup Solid Phase Extraction (C18 Cartridge) M2_Extract->M2_Cleanup M2_End LC-MS/MS Analysis M2_Cleanup->M2_End

Caption: Comparison of QuEChERS and LLE-SPE workflows.

Conclusion

Both the QuEChERS-based method and the liquid-liquid extraction with SPE clean-up are viable options for the analysis of this compound residues in crop matrices by LC-MS/MS. The choice of method will depend on the specific laboratory's requirements, including the sample throughput needs, the types of matrices being analyzed, and the available resources.

The QuEChERS method offers a rapid, cost-effective, and high-throughput solution that has been extensively validated for this compound in a variety of crops with excellent performance.[2] For laboratories dealing with a large number of diverse samples, this is often the preferred approach.

The LLE-SPE method, while more labor-intensive and costly, can provide a more thorough clean-up, which may be advantageous for particularly complex or high-oil matrices, potentially leading to improved long-term instrument performance.

Ultimately, proper validation in the specific crop matrix of interest is essential to ensure the accuracy and reliability of the analytical results, regardless of the chosen methodology.

References

A Comparative Analysis of Picolinafen and Mesotrione for Broadleaf Weed Management

Author: BenchChem Technical Support Team. Date: November 2025

In the ongoing effort to develop effective weed management strategies, researchers and agricultural professionals continually evaluate the performance of various herbicides. This guide provides a detailed comparison of two prominent herbicides, picolinafen and mesotrione, focusing on their efficacy in controlling broadleaf weeds as demonstrated in field trials. This document is intended for researchers, scientists, and professionals in the field of crop protection and herbicide development.

Executive Summary

This compound and mesotrione are both effective herbicides used for the control of a range of broadleaf weeds. They operate through different modes of action, with this compound inhibiting carotenoid biosynthesis at the phytoene desaturase (PDS) step, and mesotrione inhibiting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, which is also crucial for carotenoid biosynthesis, albeit at a different point in the pathway. This difference in their specific targets can result in varying efficacy against different weed species and offers potential for resistance management through rotation or combination.

Field trial data indicates that mesotrione has been extensively studied, particularly in maize, and shows high efficacy against key broadleaf weeds such as Chenopodium album (common lambsquarters), Amaranthus retroflexus (redroot pigweed), and various Polygonum species. This compound has demonstrated strong control of broadleaf weeds in winter cereals, including species from the Viola and Veronica genera. While direct side-by-side field trial data is limited, this guide synthesizes available data to provide a comparative overview.

Herbicide Profiles

FeatureThis compoundMesotrione
Mode of Action Carotenoid biosynthesis inhibitor (PDS inhibitor)[1]Carotenoid biosynthesis inhibitor (HPPD inhibitor)[2][3]
Herbicide Group Group 12 (WSSA) / Group F1 (HRAC)Group 27 (WSSA) / Group F2 (HRAC)[4]
Primary Crops Winter cereals, Grain legumes[1]Maize (field, seed, sweet, popcorn), Sugarcane, Turfgrass[2][5]
Application Timing Post-emergence[1]Pre-emergence and Post-emergence[2][3][4]
Symptoms Bleaching or whitening of leaf tissue[1]Bleaching of leaves, followed by necrosis and death[5]

Efficacy on Broadleaf Weeds: A Comparative Overview

The following tables summarize the efficacy of this compound and mesotrione on key broadleaf weed species as reported in various field trials. It is important to note that efficacy can be influenced by factors such as application rate, timing, environmental conditions, and the specific weed biotype.

This compound Efficacy Data
Weed SpeciesCropApplication RateEfficacySource
Viola spp.Winter CerealsNot SpecifiedHigh Performance Control[6]
Veronica spp.Winter CerealsNot SpecifiedHigh Performance Control[6]
Lamium spp.Winter CerealsNot SpecifiedHigh Performance Control[6]
Galium aparine (small)Winter CerealsNot SpecifiedHigh Performance Control[6]
Wild Radish (Raphanus raphanistrum)Field peas, Lupins33 to 50 g/haEffective control at 2-6 leaf stage[7]
Mesotrione Efficacy Data
Weed SpeciesCropApplication RateEfficacySource
Chenopodium albumMaize150 g AI ha-1 (Post-emergence)>94% control[2][3]
Amaranthus retroflexusMaize150 g AI ha-1 (Post-emergence)>94% control[2][3]
Amaranthus spp.Maize150 g AI ha-1 or less (Post-emergence)Selective control of triazine-resistant biotypes[8]
Polygonum persicariaForage Sorghum80 g ha-1Effective control[9]
Polygonum convolvulusForage Sorghum80 g ha-1Effective control[9]
Solanum nigrumMaize150 g AI ha-1 or less (Post-emergence)Selective control of triazine-resistant biotypes[8]
Broadleaf Weeds (general)MaizeNot specified (Pre-emergence)>99% reduction in dry matter[2][3]
Broadleaf Weeds (general)MaizeNot specified (Post-emergence)>94% reduction in dry matter[2][3]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of field trial results. Below are generalized experimental protocols for evaluating the efficacy of this compound and mesotrione.

General Field Trial Protocol for Herbicide Efficacy

1. Experimental Design:

  • Layout: Randomized Complete Block Design (RCBD) with 3-4 replications.

  • Plot Size: Typically 2-3 meters wide by 8-10 meters long.

  • Treatments:

    • Untreated control.

    • This compound at various application rates.

    • Mesotrione at various application rates.

    • Standard commercial herbicide for comparison.

    • Tank-mix combinations if applicable.

2. Site Selection and Preparation:

  • The trial site should have a uniform and well-documented history of broadleaf weed infestation.

  • Standard agronomic practices for the selected crop (e.g., winter wheat for this compound, maize for mesotrione) should be followed, including fertilization and pest control, to ensure that these factors do not limit crop or weed growth.

3. Herbicide Application:

  • Equipment: A calibrated backpack or bicycle sprayer equipped with flat-fan nozzles.

  • Application Volume: Typically 100-200 L/ha.

  • Timing:

    • Pre-emergence: Applied to the soil surface after planting but before crop and weed emergence.

    • Post-emergence: Applied to actively growing weeds at a specified growth stage (e.g., 2-4 leaf stage).

  • Environmental Conditions: Wind speed, temperature, and relative humidity should be recorded at the time of application.

4. Data Collection and Assessment:

  • Weed Control Efficacy: Visual assessment of percent weed control on a scale of 0% (no effect) to 100% (complete kill) at specified intervals after application (e.g., 7, 14, 28, and 56 days after treatment).

  • Weed Density and Biomass: Counting the number of individual weed species per unit area (e.g., per square meter) and harvesting the above-ground biomass of weeds for dry weight determination.

  • Crop Tolerance: Visual assessment of crop injury (phytotoxicity) on a scale of 0% (no injury) to 100% (crop death).

  • Crop Yield: Harvesting the crop from a predetermined area within each plot to measure grain or biomass yield.

5. Statistical Analysis:

  • Data should be subjected to Analysis of Variance (ANOVA).

  • Treatment means should be separated using a statistical test such as Fisher's Protected LSD or Tukey's HSD at a significance level of P ≤ 0.05.

Visualizing Experimental Workflow and Herbicide Action

To better understand the processes involved in herbicide evaluation and their mechanisms of action, the following diagrams are provided.

Experimental_Workflow cluster_planning Phase 1: Planning & Setup cluster_execution Phase 2: Execution cluster_data_collection Phase 3: Data Collection cluster_analysis Phase 4: Analysis & Reporting start Trial Initiation site_selection Site Selection (Uniform Weed Pressure) start->site_selection exp_design Experimental Design (RCBD) site_selection->exp_design plot_establishment Plot Establishment exp_design->plot_establishment crop_planting Crop Planting plot_establishment->crop_planting herbicide_application Herbicide Application (Pre/Post-emergence) crop_planting->herbicide_application visual_assessment Visual Assessments (Efficacy, Injury) herbicide_application->visual_assessment quantitative_measurement Quantitative Measurements (Density, Biomass, Yield) visual_assessment->quantitative_measurement stat_analysis Statistical Analysis (ANOVA) quantitative_measurement->stat_analysis report Final Report & Comparison stat_analysis->report

Figure 1: Generalized workflow for a field trial comparing herbicide efficacy.

Herbicide_MoA cluster_this compound This compound cluster_mesotrione Mesotrione cluster_carotenoid_pathway Carotenoid Biosynthesis Pathway cluster_outcome Outcome pico This compound pds Phytoene Desaturase (PDS) pico->pds Inhibits phytofluene Phytofluene pds->phytofluene phytoene Phytoene phytoene->pds carotenoids Carotenoids phytofluene->carotenoids meso Mesotrione hppd 4-HPPD Enzyme meso->hppd Inhibits homogentisate Homogentisate hppd->homogentisate tyrosine Tyrosine p_hydroxyphenylpyruvate p-Hydroxyphenylpyruvate tyrosine->p_hydroxyphenylpyruvate p_hydroxyphenylpyruvate->hppd homogentisate->carotenoids chlorophyll_protection Chlorophyll Protection carotenoids->chlorophyll_protection bleaching Bleaching & Necrosis carotenoids->bleaching Depletion leads to photosynthesis Photosynthesis chlorophyll_protection->photosynthesis

Figure 2: Simplified signaling pathways for this compound and Mesotrione.

Conclusion

Both this compound and mesotrione are valuable tools for the management of broadleaf weeds. Mesotrione offers both pre- and post-emergence activity and has demonstrated a high level of control over a broad spectrum of broadleaf weeds in maize. This compound is an effective post-emergence option for broadleaf weed control in winter cereals. The choice between these herbicides will depend on the specific crop, the target weed species, and the overall integrated weed management strategy. The differing modes of action of these two herbicides also make them suitable for use in rotation to mitigate the development of herbicide resistance. Further direct comparative studies would be beneficial to provide a more nuanced understanding of their relative performance under a wider range of conditions.

References

Picolinafen vs. Legacy Herbicides: A Comparative Environmental Impact Assessment

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the environmental profiles of the modern herbicide picolinafen and its legacy counterparts: glyphosate, atrazine, and 2,4-D. This report details their respective impacts on soil, water, and non-target organisms, supported by quantitative data and experimental methodologies.

The development of new herbicides is increasingly focused on improving efficacy while minimizing environmental impact. This compound, a relatively new aryloxypicolinamide herbicide, offers a distinct mode of action by inhibiting phytoene desaturase (PDS), a key enzyme in the carotenoid biosynthesis pathway of susceptible plants. This guide provides an objective comparison of the environmental impact of this compound with three widely used legacy herbicides: glyphosate, atrazine, and 2,4-D.

Quantitative Ecotoxicity and Environmental Fate

The following tables summarize key quantitative data on the toxicity and environmental persistence of this compound and the selected legacy herbicides. These values are essential for understanding the potential risks to non-target organisms and the broader environment.

Table 1: Acute Toxicity to Aquatic Organisms (LC50/EC50 in mg/L)
HerbicideFreshwater Fish (96h LC50)Freshwater Invertebrates (48h EC50)Algae (72-96h EC50)
This compound >0.376 (Oncorhynchus mykiss)[1]>0.45 (Daphnia magna)[2]0.057 (Lemna - 14d)[3]
Glyphosate 2.4 - >1,000 (Various species)[4]13 (Chironomus plumosus)[5]0.1 (Chlorella vulgaris - LOEC)[5]
Atrazine 4.5 - 100 (Various species)[6]0.72 (Chironomus tentans)[6]0.021 - 0.377 (Various species)[7]
2,4-D 1.4 - 4,800 (Various species)1.8 - 144 (Various species)-

Note: LC50 (Lethal Concentration 50) is the concentration of a chemical that is lethal to 50% of the test organisms. EC50 (Effective Concentration 50) is the concentration that causes a specific effect in 50% of the test organisms. Lower values indicate higher toxicity.

Table 2: Acute Toxicity to Terrestrial Organisms (LD50 in mg/kg or µ g/bee )
HerbicideBirds (Oral LD50)Honeybees (Contact LD50)
This compound >2250 mg/kg (Bobwhite quail)[8]>200 µ g/bee [2]
Glyphosate --
Atrazine >2000 mg/kg (Mallard duck)[9]Practically non-toxic[9]
2,4-D Moderately to practically non-toxic[10]>10 µ g/bee [11]

Note: LD50 (Lethal Dose 50) is the dose of a chemical that is lethal to 50% of the test organisms.

Table 3: Soil Persistence and Leaching Potential
HerbicideSoil Half-life (DT50)Leaching Potential
This compound ~30 days[8]Low[8]
Glyphosate 7 - 60 days[12]Low to medium (can occur)[12]
Atrazine ~4 - 385 days[13]High[7]
2,4-D <7 - 15 days (aerobic)[14]Intermediate to high[15]

Note: DT50 (Dissipation Time 50) is the time it takes for 50% of the applied substance to dissipate.

Mode of Action and Signaling Pathways

This compound: Inhibition of Carotenoid Biosynthesis

This compound acts by inhibiting the enzyme phytoene desaturase (PDS), which is crucial for the biosynthesis of carotenoids.[8] Carotenoids protect chlorophyll from photo-oxidation. Without them, the plant's photosynthetic apparatus is destroyed upon exposure to light, leading to bleaching and eventual death.

Picolinafen_MoA GGPP Geranylgeranyl pyrophosphate Phytoene Phytoene GGPP->Phytoene Phytoene Synthase PDS Phytoene Desaturase (PDS) Phytoene->PDS Phytofluene Phytofluene Zeta_Carotene ζ-Carotene Phytofluene->Zeta_Carotene ζ-Carotene Desaturase Lycopene Lycopene Zeta_Carotene->Lycopene Lycopene Isomerase Beta_Carotene β-Carotene (Carotenoids) Lycopene->Beta_Carotene Lycopene Cyclase This compound This compound This compound->PDS inhibits PDS->Phytofluene

This compound's inhibition of Phytoene Desaturase (PDS) in the carotenoid biosynthesis pathway.
Legacy Herbicides: Diverse Mechanisms

  • Glyphosate: Inhibits the 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase enzyme, which is essential for the synthesis of aromatic amino acids in plants.[5]

  • Atrazine: Primarily inhibits photosynthesis by blocking electron transport in photosystem II.[7]

  • 2,4-D: A synthetic auxin that mimics the natural plant hormone, causing uncontrolled and unsustainable growth that leads to plant death.[15]

Experimental Protocols

The data presented in this guide are derived from standardized experimental protocols designed to assess the environmental risk of herbicides.

Aquatic Toxicity Testing

Acute toxicity to aquatic organisms is typically determined following standardized guidelines, such as the OECD Guideline 203 (Fish, Acute Toxicity Test) and OECD Guideline 202 (Daphnia sp. Acute Immobilisation Test) .

  • Experimental Workflow for Fish Acute Toxicity (based on OECD 203):

OECD_203_Workflow Start Test Fish (e.g., Rainbow Trout) Acclimation Acclimation to Test Conditions Start->Acclimation Exposure Exposure to a Range of Herbicide Concentrations (and a control) Acclimation->Exposure Observation Observation for Mortality and Sub-lethal Effects (e.g., at 24, 48, 72, 96h) Exposure->Observation Data_Analysis Data Analysis to Determine LC50 Value Observation->Data_Analysis Result LC50 Value Reported Data_Analysis->Result

Generalized workflow for determining the acute toxicity of a herbicide to fish.
Soil Degradation Studies

The persistence of a herbicide in the soil is evaluated through soil degradation studies. These can be conducted in the laboratory or in the field.

  • Laboratory Studies: Often follow guidelines like OECD Guideline 307 (Aerobic and Anaerobic Transformation in Soil) . These studies involve applying the herbicide to soil samples incubated under controlled temperature, moisture, and light conditions. The concentration of the herbicide and its metabolites are measured over time to calculate the DT50.

  • Field Dissipation Studies: These studies are conducted under real-world conditions. The herbicide is applied to a test plot, and soil samples are collected at various depths and time intervals to determine the rate of dissipation under natural environmental conditions.

Leaching Studies

The potential for a herbicide to move through the soil profile and contaminate groundwater is assessed through leaching studies.

  • Column Leaching Studies: Disturbed or undisturbed soil columns are treated with the herbicide and then irrigated. The leachate is collected and analyzed for the presence of the parent compound and its metabolites.

  • Lysimeter Studies: These are large-scale outdoor studies that more closely mimic field conditions. A large, undisturbed block of soil is encased, and the movement of the herbicide and its breakdown products through the soil profile is monitored over an extended period.

Conclusion

This comparative analysis indicates that this compound possesses a distinct environmental profile compared to the legacy herbicides glyphosate, atrazine, and 2,4-D. Its relatively rapid soil degradation and low potential for leaching are favorable characteristics. While it exhibits low toxicity to birds, bees, and earthworms, its high toxicity to aquatic organisms, particularly algae, necessitates careful management practices to prevent runoff and spray drift into water bodies.[8]

In contrast, the legacy herbicides present a range of environmental concerns. Atrazine is notable for its persistence and high mobility in soil, leading to widespread groundwater contamination, and its significant impact on aquatic ecosystems, including amphibians. 2,4-D's environmental impact varies with its chemical form, with ester formulations being particularly toxic to aquatic life.[14] Glyphosate, while having a shorter half-life than atrazine, has been detected in surface waters and can negatively impact non-target aquatic organisms and soil microbes.[12]

For researchers and drug development professionals, this guide underscores the importance of considering a wide range of environmental endpoints when evaluating the impact of herbicides. The detailed data and methodologies provided herein should serve as a valuable resource for informed decision-making and the development of more environmentally benign weed management solutions.

References

A Comparative Analysis of Picolinafen in Combination with MCPA Versus Pendimethalin for Weed Management in Cereal Crops

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two distinct herbicide strategies for weed control in cereal crops: the post-emergence application of picolinafen in combination with MCPA and the pre-emergence application of pendimethalin. This analysis is based on available experimental data and product specifications, offering insights into their respective mechanisms of action, weed control spectrums, and potential applications in agricultural research and development.

Executive Summary

This compound combined with MCPA is a selective, post-emergence herbicide system primarily targeting broadleaf weeds in winter cereals.[1][2] Its efficacy stems from two complementary modes of action: this compound inhibits carotenoid biosynthesis, leading to bleaching and necrosis, while MCPA disrupts hormone-regulated growth processes.[1][3] In contrast, pendimethalin is a broad-spectrum, pre-emergence dinitroaniline herbicide that controls a wide range of annual grasses and certain broadleaf weeds by inhibiting cell division in emerging seedlings.[1][4][5][6]

Data Presentation: Weed Control Efficacy

Due to the absence of direct head-to-head trials in the reviewed literature, a comparative data table cannot be constructed. However, data from individual studies on pendimethalin's efficacy in wheat are presented below.

Table 1: Efficacy of Pendimethalin in Wheat from Field Experiments

HerbicideApplication Rate (a.i. ha⁻¹)Application TimingCropKey Weeds ControlledWeed Control Efficiency (%)Grain Yield (q ha⁻¹)Reference
Pendimethalin1.0 kgPre-emergence (2 DAS)WheatComplex weed floraNot specified47.17[5]
Pendimethalin3.75 L/ha (formulation)Pre-emergenceWheatComplex weed flora76.9Increased by 43.1% over weedy check[3][6]

DAS: Days After Sowing

Information on the specific weed control efficiency of this compound + MCPA is primarily descriptive. The combination is noted to provide a wider spectrum of weed control than either active ingredient alone and has demonstrated performance similar to diflufenican plus MCPA iso-octyl ester for the control or suppression of various broadleaf weeds in winter cereals.[1][2]

Experimental Protocols

In the absence of a direct comparative study, a proposed experimental protocol for evaluating the efficacy of this compound + MCPA versus pendimethalin is outlined below, based on established methodologies for herbicide field trials.[5][6]

Objective: To compare the efficacy of post-emergence this compound + MCPA with pre-emergence pendimethalin for weed control and their effect on the grain yield of winter wheat.

Experimental Design:

  • Design: Randomized Complete Block Design (RCBD).

  • Replications: Four.

  • Plot Size: 5m x 3m.

Treatments:

  • This compound + MCPA (e.g., Paragon® at registered rate) applied post-emergence at the 2-4 leaf stage of weeds.

  • Pendimethalin (at registered rate) applied pre-emergence, within 2 days of sowing.

  • Weedy check (no herbicide application).

  • Weed-free check (manual weeding).

Agronomic Practices:

  • Crop: Winter Wheat (variety to be specified).

  • Sowing: Sown at the recommended seed rate and spacing.

  • Fertilization: Standard fertilizer application for the region.

  • Irrigation: As per standard practice for the crop.

Data Collection:

  • Weed Density and Dry Matter: Weed counts and dry weight to be recorded from a randomly selected quadrat (e.g., 1m²) in each plot at 30 and 60 days after sowing.

  • Weed Control Efficiency (WCE): Calculated using the formula: WCE (%) = [(WDC - WDT) / WDC] x 100, where WDC is the weed dry matter in the weedy check plot and WDT is the weed dry matter in the treated plot.

  • Crop Phytotoxicity: Visual assessment of any crop injury (e.g., stunting, discoloration) at 7 and 14 days after herbicide application, rated on a 0-10 scale (0 = no injury, 10 = complete crop death).

  • Yield and Yield Components: Measurement of plant height, number of tillers, spike length, grains per spike, and grain yield from the net plot area at harvest.

Statistical Analysis: All collected data would be subjected to Analysis of Variance (ANOVA) to determine the statistical significance of the differences between treatments.

Mandatory Visualizations

Signaling Pathways and Modes of Action

cluster_this compound This compound cluster_mcpa MCPA cluster_pendimethalin Pendimethalin pico This compound pds Phytoene Desaturase (Carotenoid Biosynthesis) pico->pds Inhibits carotenoids Carotenoids pds->carotenoids chlorophyll Chlorophyll Protection carotenoids->chlorophyll bleaching Bleaching & Necrosis chlorophyll->bleaching mcpa MCPA (Synthetic Auxin) hormone Hormone Receptors mcpa->hormone Binds to growth Uncontrolled Growth hormone->growth death Plant Death growth->death pendi Pendimethalin tubulin Tubulin Polymerization pendi->tubulin Inhibits microtubules Microtubule Formation tubulin->microtubules division Cell Division (Mitosis) microtubules->division germination Seedling Emergence division->germination no_growth Inhibition of Growth germination->no_growth cluster_post_em_timing Crop & Weed Growth start Start: Field Preparation sowing Sowing of Winter Wheat start->sowing pre_em Pre-emergence Application (Pendimethalin) sowing->pre_em post_em Post-emergence Application (this compound + MCPA) sowing->post_em data1 Data Collection 1 (30 DAS) pre_em->data1 post_em->data1 data2 Data Collection 2 (60 DAS) data1->data2 harvest Harvest & Yield Measurement data2->harvest analysis Statistical Analysis harvest->analysis end End: Comparative Efficacy Report analysis->end cluster_pre Pre-emergence Strategy cluster_post Post-emergence Strategy topic Weed Control in Winter Cereals cluster_pre cluster_pre topic->cluster_pre cluster_post cluster_post topic->cluster_post pendi Pendimethalin pendi_spec Broad Spectrum: Annual Grasses & Broadleaf Weeds pendi->pendi_spec Targets pico_mcpa This compound + MCPA pico_mcpa_spec Selective: Broadleaf Weeds pico_mcpa->pico_mcpa_spec Targets comparison Comparison Criteria cluster_pre->comparison cluster_post->comparison efficacy Weed Control Efficacy comparison->efficacy spectrum Weed Spectrum comparison->spectrum timing Application Timing comparison->timing yield Crop Yield comparison->yield

References

Navigating Picolinafen Resistance: A Comparative Guide to Inheritance Mechanisms in Weed Populations

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the genetic underpinnings of herbicide resistance is paramount for devising sustainable weed management strategies and developing next-generation herbicides. This guide provides a comparative analysis of the known inheritance mechanisms of resistance to picolinafen, a pyridine carboxylic acid herbicide, in weed populations. The primary focus is on the well-documented case of Sisymbrium orientale (oriental mustard), with comparative insights into general herbicide resistance mechanisms in other significant agricultural weeds.

This compound acts by inhibiting the phytoene desaturase (PDS) enzyme, a critical component in the carotenoid biosynthesis pathway. Resistance to this herbicide poses a significant challenge to its efficacy. The primary mechanism of resistance identified to date is target-site resistance (TSR), involving mutations in the PDS gene.

Comparative Analysis of this compound Resistance Inheritance

The inheritance of this compound resistance has been most thoroughly studied in oriental mustard (Sisymbrium orientale). In this species, resistance is conferred by specific mutations in the PDS gene and is inherited as a single, dominant nuclear trait.[1][2] This mode of inheritance has significant implications for the rapid evolution and spread of resistance within and between weed populations.

While specific instances of this compound resistance and their inheritance mechanisms in other weed species such as Papaver rhoeas (corn poppy) and Alopecurus myosuroides (black-grass) are not yet extensively documented in scientific literature, the principles of herbicide resistance evolution suggest that similar mechanisms could emerge. Generally, herbicide resistance can be inherited through single or multiple genes and can be dominant, semi-dominant, or recessive.

Table 1: Comparison of this compound Resistance Inheritance and Mechanisms

FeatureSisymbrium orientale (Oriental Mustard)Other Weed Species (General Herbicide Resistance for Comparison)
Herbicide This compound (and cross-resistance to Diflufenican)Various Herbicides (e.g., ALS inhibitors, ACCase inhibitors)
Mechanism(s) Target-Site Resistance (TSR): - Leu-498-Val mutation in the PDS gene.- Glu-425-Asp mutation in the PDS gene (found in conjunction with Leu-498-Val in some populations).[1][2]Target-Site Resistance (TSR): - Point mutations in target-site genes (e.g., ALS, ACCase).Non-Target-Site Resistance (NTSR): - Enhanced herbicide metabolism.- Reduced herbicide uptake and translocation.- Sequestration of the herbicide.
Inheritance Single dominant nuclear gene.[1][2][3]Can be monogenic or polygenic, with inheritance patterns ranging from dominant to recessive.[4]
Resistance Level Up to 7-fold resistance to this compound.[1]Varies widely depending on the herbicide, weed species, and resistance mechanism.
Key Findings Resistance is conferred by specific, heritable mutations in the target enzyme. The dominant nature of the resistance allele facilitates its rapid selection and spread.[1]Resistance can be complex, involving multiple genes and mechanisms, making it challenging to manage.

Experimental Protocols for Investigating this compound Resistance

The following sections detail the key experimental methodologies used to identify and characterize this compound resistance in weed populations, primarily based on studies conducted on Sisymbrium orientale.

Dose-Response Assays

Dose-response assays are fundamental for quantifying the level of resistance in a weed population.

Methodology:

  • Plant Material: Seeds from suspected resistant and known susceptible weed populations are germinated and grown under controlled greenhouse conditions.

  • Herbicide Application: At the 3-4 leaf stage, seedlings are treated with a range of this compound doses, typically from sublethal to lethal concentrations. A control group is left untreated.[2]

  • Data Collection: Plant survival and biomass are assessed at a set time point after treatment (e.g., 21 days).

  • Data Analysis: The dose required to cause 50% mortality (LD50) or 50% growth reduction (GR50) is calculated for both resistant and susceptible populations using non-linear regression models. The resistance index (RI) is then determined by dividing the LD50 or GR50 of the resistant population by that of the susceptible population.

Dose_Response_Workflow cluster_0 Preparation cluster_1 Treatment cluster_2 Analysis A Seed Germination (Resistant & Susceptible) B Seedling Growth (3-4 leaf stage) A->B C This compound Application (Range of Doses) B->C D Data Collection (Survival & Biomass) C->D E LD50/GR50 Calculation D->E F Resistance Index (RI) E->F

Figure 1. Workflow for dose-response analysis.
Genetic Crosses and Inheritance Studies

To determine the mode of inheritance, controlled crosses between resistant and susceptible plants are performed.

Methodology:

  • Parental Crosses: Resistant (R) and susceptible (S) plants are grown to flowering. Emasculation of flowers on the designated female parent is performed before anthesis, followed by pollination with pollen from the designated male parent to produce F1 seeds.[2]

  • F1 Generation: F1 plants are grown and self-pollinated to produce F2 seeds.

  • F2 Generation Screening: F2 seedlings are treated with a discriminating dose of this compound (a dose that kills susceptible plants but not resistant ones). The segregation ratio of resistant to susceptible phenotypes is recorded.[2]

  • Statistical Analysis: The observed segregation ratio is compared to expected Mendelian ratios (e.g., 3:1 for a single dominant gene) using a chi-square test to determine the mode of inheritance.[3]

Inheritance_Study_Workflow P Parental Generation (Resistant x Susceptible) F1 F1 Generation P->F1 SelfPollinate Self-pollination F1->SelfPollinate F2 F2 Generation SelfPollinate->F2 Screening Herbicide Screening (Discriminating Dose) F2->Screening Analysis Segregation Ratio Analysis (Chi-square test) Screening->Analysis

Figure 2. Genetic cross and inheritance study workflow.
PDS Gene Sequencing

Sequencing the PDS gene is crucial for identifying target-site mutations responsible for resistance.

Methodology:

  • DNA Extraction: Genomic DNA is extracted from leaf tissue of resistant and susceptible plants.

  • PCR Amplification: Specific primers are designed to amplify the coding region of the PDS gene using the polymerase chain reaction (PCR).

  • Sequencing: The amplified PCR products are purified and sequenced.[5]

  • Sequence Analysis: The PDS gene sequences from resistant and susceptible plants are aligned and compared to identify any nucleotide changes that result in amino acid substitutions.[6]

PDS_Sequencing_Workflow A DNA Extraction B PCR Amplification of PDS Gene A->B C DNA Sequencing B->C D Sequence Alignment & Comparison C->D E Mutation Identification D->E

Figure 3. Workflow for PDS gene sequencing.

Conclusion and Future Directions

The current understanding of this compound resistance is largely based on target-site mutations in the PDS gene of Sisymbrium orientale, with resistance being inherited as a single dominant trait. This knowledge is critical for developing molecular diagnostic tools to rapidly detect resistance in the field.

However, the potential for non-target-site resistance (NTSR) to this compound should not be overlooked. NTSR, often involving enhanced herbicide metabolism, is a growing concern for many herbicide classes and can confer broader and more unpredictable cross-resistance patterns. Future research should focus on:

  • Investigating this compound resistance in a wider range of weed species: This will provide a more comprehensive understanding of the diversity of resistance mechanisms and inheritance patterns.

  • Screening for non-target-site resistance to this compound: Elucidating the role of metabolic pathways in this compound detoxification is crucial for proactive resistance management.

  • Developing integrated weed management strategies: Combining chemical control with cultural and mechanical practices is essential to mitigate the evolution and spread of herbicide resistance.

By continuing to unravel the complexities of this compound resistance, the agricultural and scientific communities can work together to preserve the efficacy of this important herbicide and ensure long-term weed control.

References

A Comparative Analysis of Picolinafen-Induced Apoptosis: A Case Study in Porcine Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive literature searches did not yield comparative studies of picolinafen-induced apoptosis across multiple, varied cell lines (e.g., human cancer cell lines). The available research primarily focuses on the effects of this compound on specific non-human cell types. This guide, therefore, presents a detailed analysis based on a significant study conducted on porcine trophectoderm (pTr) and porcine uterine luminal epithelial (pLE) cells, serving as a comprehensive case study. The methodologies and findings discussed herein provide a foundational understanding for researchers exploring the apoptotic potential of this compound.

Introduction

This compound is a pyridine carboxylic acid herbicide widely used in agriculture.[1] While its primary application is in weed control, recent research has begun to explore its toxicological effects on mammalian cells. A key study has demonstrated that this compound can induce apoptosis, or programmed cell death, in porcine trophectoderm (pTr) and uterine luminal epithelial (pLE) cells.[1][2] This guide provides a summary of these findings, detailed experimental protocols for assessing apoptosis, and visualizations of the involved cellular pathways.

Data Presentation: this compound's Apoptotic Effects on Porcine Cell Lines

The cytotoxic and apoptotic effects of this compound were evaluated in porcine trophectoderm (pTr) and uterine luminal epithelial (pLE) cells. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, was determined for both cell lines.[3] this compound treatment was found to significantly decrease cell viability and induce apoptosis.[1]

Cell LineIC50 Value (µM)Key Apoptotic Observations
Porcine Trophectoderm (pTr) 4.33Increased number of sub-G1 phase cells, indicating apoptosis.[1] Disruption of mitochondrial function and accumulation of intracellular Reactive Oxygen Species (ROS).[1][2] Reduction in mitochondrial and cytoplasmic calcium levels.[1][2]
Porcine Uterine Luminal Epithelial (pLE) 5.54Significant decrease in cell viability.[1] Increase in early and late apoptotic cell populations.[1] Activation of MAPK and PI3K signal transduction pathways.[1][4]

Experimental Protocols

The following are detailed methodologies for key experiments used to assess this compound-induced apoptosis.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.[5]

Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to purple formazan crystals.[5] The concentration of the formazan, which is proportional to the number of viable cells, is determined by measuring the absorbance using a spectrophotometer.

Materials:

  • 96-well microplate

  • Cell culture medium

  • This compound (or other test compound)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[6]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of culture medium.[6]

  • Treatment: After allowing the cells to attach overnight, treat them with various concentrations of this compound. Include untreated control wells.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 10 µL of the MTT solution to each well and incubate for 4 hours at 37°C.[5]

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[5]

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry

This is a common method for detecting and quantifying apoptotic cells.[7]

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[8] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (like FITC) and used to label early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[8]

Materials:

  • Flow cytometer

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Treated and untreated cells

Procedure:

  • Cell Harvesting: Collect both adherent and floating cells from the culture plates. For adherent cells, use a gentle dissociation method.

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., at 300-600 x g for 5 minutes).[8][9]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[7]

  • Staining:

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.[7]

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.[7]

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[10]

Interpretation of Results:

  • Annexin V- / PI- : Live cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic or necrotic cells

  • Annexin V- / PI+ : Necrotic cells

Visualizations

Experimental Workflow for Apoptosis Assessment

G cluster_prep Cell Preparation & Treatment cluster_assays Apoptosis Assays cluster_analysis Data Acquisition & Analysis cell_culture Cell Seeding (e.g., 96-well plate) treatment Treatment with this compound (Varying Concentrations) cell_culture->treatment incubation Incubation (24-72 hours) treatment->incubation viability Cell Viability Assay (e.g., MTT) incubation->viability apoptosis_staining Annexin V/PI Staining incubation->apoptosis_staining plate_reader Spectrophotometry (Absorbance Reading) viability->plate_reader flow_cytometry Flow Cytometry Analysis apoptosis_staining->flow_cytometry data_analysis Data Interpretation (IC50, % Apoptosis) plate_reader->data_analysis flow_cytometry->data_analysis

Caption: Workflow for assessing this compound-induced apoptosis.

Signaling Pathway of this compound-Induced Apoptosis in Porcine Cells

G cluster_cellular_effects Cellular Stress cluster_signaling Signaling Pathways This compound This compound ROS ↑ Intracellular ROS Accumulation This compound->ROS Ca_depletion ↓ Mitochondrial & Cytoplasmic Ca2+ Depletion This compound->Ca_depletion MAPK MAPK Pathway Activation This compound->MAPK PI3K PI3K Pathway Activation This compound->PI3K Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Ca_depletion->Mitochondria Apoptosis Apoptosis Mitochondria->Apoptosis MAPK->Apoptosis PI3K->Apoptosis

Caption: this compound-induced apoptosis signaling pathway.

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling Picolinafen

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals working with Picolinafen. It includes detailed procedural guidance on personal protective equipment, operational handling, and disposal.

Personal Protective Equipment (PPE)

The last line of defense against pesticide exposure is the correct use of Personal Protective Equipment (PPE).[1] All PPE should be checked for cleanliness and integrity before each use.

Body Protection:

  • Coveralls: Wear closed, washable cotton overalls buttoned to the neck and wrist.[1][2] For activities with a higher risk of exposure, such as handling concentrates or cleaning equipment, a chemical-resistant apron or waterproof suit should be worn over the coveralls.[1][3][4]

  • Footwear: Chemical-resistant boots are required, not leather or fabric. Trousers should be worn over the boots to prevent spills from entering.[3][5]

Hand Protection:

  • Gloves: Use chemical-resistant, elbow-length gloves.[1][2] Suitable materials include nitrile rubber (0.4 mm), chloroprene rubber (0.5 mm), and butyl rubber (0.7 mm).[3] Always wash the exterior of gloves before removing them.[5]

Eye and Face Protection:

  • Eyewear: Use safety goggles or a face shield, especially when there is a risk of splashing or dust formation.[6][7]

Respiratory Protection:

  • Respirator: For higher concentrations, long-term exposure, or when dust is present, a particle filter respirator is necessary.[3] Ensure the selected respirator and cartridge are appropriate for this compound by checking the Safety Data Sheet (SDS).[1]

Exposure and Toxicity Data

This table summarizes key quantitative data related to this compound exposure and toxicity.

ParameterValueSource
Acceptable Daily Intake (ADI)0.007 mg/kg/day[6]
No Observed Effect Level (NOEL)1.4 mg/kg/day[6]
Dermal Acute Toxicity (LD50, rat)> 4,000 mg/kg[3]
Inhalation Acute Toxicity (LC50, rat)> 3.83 mg/l (4 h)[3]
Recommended Nitrile Glove Thickness0.4 mm[3]
Recommended Chloroprene Glove Thickness0.5 mm[3]
Recommended Butyl Rubber Glove Thickness0.7 mm[3]

Operational Protocols

Adherence to standardized protocols is critical for ensuring laboratory safety and experimental integrity.

Standard Handling Procedure
  • Ventilation: Ensure the work area is thoroughly ventilated.[3]

  • Avoid Contamination: Do not eat, drink, or smoke in the handling area.[3][6] Wash hands and face before breaks and at the end of a shift.[3]

  • Dust Prevention: Avoid the formation of dust, as it can create an explosive mixture with air.[3]

  • Clothing: Wear closed work clothing and store it separately from personal items.[3] Contaminated clothing should be removed immediately and washed before reuse.[3][6][7]

Accidental Release and Spill Response

In the event of a spill, follow these procedural steps to contain and clean the affected area safely.

G cluster_prep Immediate Response cluster_contain Containment & Cleanup cluster_disposal Disposal Evacuate Evacuate Area Assess Assess Spill Size Evacuate->Assess If safe DonPPE Don Full PPE Assess->DonPPE SmallSpill Small Spill: Cover with dust-binding material DonPPE->SmallSpill If small LargeSpill Large Spill: Sweep or shovel up DonPPE->LargeSpill If large Collect Collect waste in sealed, labeled containers SmallSpill->Collect LargeSpill->Collect Clean Clean area with water and detergents Collect->Clean Dispose Dispose of waste at hazardous waste collection point Clean->Dispose

Caption: Workflow for managing a this compound spill.

Detailed Spill Protocol:

  • Personal Precautions: Avoid contact with skin, eyes, and clothing. Do not breathe dust.[3] Use the personal protective equipment outlined above.

  • Environmental Precautions: Prevent the substance from entering drains, surface water, groundwater, or subsoil.[3]

  • Containment:

    • For small amounts: Use a dust-binding material to contain the spill.[3]

    • For large amounts: Carefully sweep or shovel the material.[3] Avoid any actions that could raise dust.[3]

  • Collection & Cleaning: Collect all spilled material and cleaning residues into suitable, sealable, and labeled containers.[3] Thoroughly clean the contaminated floors and objects with water and detergents, following all environmental regulations.[3]

  • Medical Attention: If you feel unwell after a spill or exposure, seek medical advice.[3]

First Aid Measures
Exposure RouteFirst Aid Protocol
Skin Contact Immediately remove contaminated clothing.[3] Wash the affected area with plenty of soap and water.[6] If skin irritation or a rash occurs, get medical advice.[6][8]
Eye Contact Rinse eyes cautiously with water for several minutes.[8] If wearing contact lenses, remove them if it is easy to do so and continue rinsing.[8] If eye irritation persists, seek medical attention.[6]
Inhalation If inhaled, move the person into fresh air.[8] Consult a physician if symptoms develop.
Ingestion If swallowed, rinse the mouth thoroughly.[6] Do NOT induce vomiting.[6] Contact a poison center or doctor for guidance.[6]

Storage and Disposal Plan

Proper storage and disposal are crucial for safety and environmental protection.

Storage Protocol
  • Store this compound in its closed, original container in a dry, cool, and well-ventilated area.[2]

  • Keep the product away from heat, direct sunlight, and moisture.[3][6]

  • Segregate from food and animal feeds.[3]

  • Store in a locked area, keeping it out of reach of children.[2][7]

Disposal Plan
  • Product Disposal: Dispose of unused this compound and its container at a designated hazardous or special waste collection point.[3] Do not dispose of undiluted chemicals on-site.[2]

  • Container Disposal:

    • Triple rinse empty containers before disposal.[2]

    • Add the rinsings to the spray tank or dispose of them according to label directions.[2][9]

    • Do not reuse empty pesticide containers for any other purpose.[9]

    • If not recycling, break, crush, or puncture the empty container before delivering it to an approved waste management facility.[2]

  • General Guidance: Always follow the "Storage and Disposal" instructions on the product label, as state and local laws may be stricter than federal requirements.[9]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Picolinafen
Reactant of Route 2
Reactant of Route 2
Picolinafen

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.